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Silane, (4-methoxyphenyl)trimethyl- Documentation Hub

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  • Product: Silane, (4-methoxyphenyl)trimethyl-
  • CAS: 877-68-9

Core Science & Biosynthesis

Foundational

(4-methoxyphenyl)trimethylsilane molecular weight and formula

Identity, Synthesis, and Application in Palladium-Catalyzed Cross-Coupling Chemical Identity & Core Metrics (4-Methoxyphenyl)trimethylsilane is a functionalized organosilicon intermediate characterized by a direct silico...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Palladium-Catalyzed Cross-Coupling

Chemical Identity & Core Metrics

(4-Methoxyphenyl)trimethylsilane is a functionalized organosilicon intermediate characterized by a direct silicon-carbon bond at the para-position of an anisole ring. Unlike silyl ethers (where silicon bonds to oxygen), this compound is an arylsilane , rendering it chemically robust against hydrolysis but highly reactive under specific activation modes (e.g., fluoride-mediated transmetallation).

It serves as a critical surrogate for organoboron reagents in medicinal chemistry, offering lower toxicity and higher stability than corresponding boronic acids.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
MetricValueTechnical Notes
IUPAC Name (4-Methoxyphenyl)trimethylsilaneAlso known as p-Anisyltrimethylsilane
CAS Registry Number 877-68-9 Distinction:[1] Do not confuse with Trimethoxy(4-methoxyphenyl)silane (CAS 35692-27-4) or the silyl ether.
Molecular Formula


(Aryl + Methyls)

(Aromatic + Aliphatic)
Molecular Weight 180.32 g/mol Monoisotopic Mass: 180.0970
Physical State Colorless Liquid
Boiling Point ~225 °C (predicted)
Density 0.94 g/mL
SMILES COc1ccc(cc1)(C)CUseful for chemoinformatic queries

Structural Analysis & Spectroscopic Signature

Understanding the spectroscopic footprint is essential for validating synthesis yield.

  • 
     NMR (CDCl
    
    
    
    ):
    • 
       0.25 ppm (s, 9H):  The trimethylsilyl (TMS) group appears as a strong singlet near 0 ppm. Its integration is the primary reference for purity.
      
    • 
       3.82 ppm (s, 3H):  The methoxy (
      
      
      
      ) group singlet.
    • 
       6.90–7.45 ppm (m, 4H):  The aromatic region displays a characteristic 
      
      
      
      splitting pattern typical of para-substituted benzenes. The silicon exerts a weak electron-donating effect via
      
      
      -
      
      
      conjugation.
  • 
     NMR: 
    
    • Expect a signal around -4.0 to -6.0 ppm . This shift is diagnostic of an aryl-trimethylsilane environment, distinct from silyl ethers (typically +10 to +20 ppm).

Synthesis Protocol: The Grignard Route

The most reliable synthesis utilizes a Grignard reagent derived from 4-bromoanisole, intercepted by chlorotrimethylsilane (TMSCl). This method is preferred over lithiation for scale-up due to the higher thermal stability of the magnesium intermediate.

Reagents & Setup
  • Precursor: 4-Bromoanisole (1.0 equiv)

  • Metal Source: Magnesium turnings (1.2 equiv, iodine activated)

  • Electrophile: Chlorotrimethylsilane (TMSCl) (1.1 equiv)

  • Solvent: Anhydrous THF (stabilizer-free)

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of

    
     and heat until iodine vapor sublimates.
    
  • Initiation: Add 10% of the 4-bromoanisole solution in THF. Wait for exotherm and turbidity (formation of Grignard).

  • Propagation: Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux.

  • Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise. Crucial: The reaction is highly exothermic.

  • Workup: Quench with saturated

    
    . The Si-C bond is stable to aqueous workup (unlike Si-Cl bonds). Extract with diethyl ether.[2]
    
  • Purification: Distillation under reduced pressure is required to remove homocoupled byproducts (4,4'-dimethoxybiphenyl).

Workflow Visualization

Synthesis Start 4-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Activation (I2) Inter Ar-MgBr (Intermediate) Mg->Inter Reflux 1h Product (4-Methoxyphenyl) trimethylsilane Inter->Product Nucleophilic Attack 0°C -> RT TMS TMS-Cl (Electrophile) TMS->Product Dropwise Addn

Figure 1: Grignard-mediated synthesis pathway ensuring regiospecific silylation.

Application: The Hiyama Cross-Coupling

(4-Methoxyphenyl)trimethylsilane is a premier substrate for the Hiyama Coupling , a Pd-catalyzed reaction forming biaryl scaffolds.

The "Silicon Problem" and Fluoride Solution

Unlike boronic acids (Suzuki coupling), the C-Si bond is too covalent to undergo transmetallation directly with Palladium. It requires activation.[3][4][5][6]

  • Activator: Fluoride sources (TBAF, CsF) or Hydroxides.

  • Mechanism: Fluoride attacks the silicon to form a pentacoordinate silicate intermediate

    
    . This hypervalent species is sufficiently nucleophilic to transfer the aryl group to the Palladium center.
    
Optimized Hiyama Protocol
  • Catalyst:

    
     (2 mol%) + 
    
    
    
    or dba-based systems.
  • Coupling Partner: Aryl Iodides or Bromides.

  • Activator: TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Temperature: 60–80°C.

Mechanistic Pathway

Hiyama Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar'-X TransMet Transmetallation OxAdd->TransMet Silane Ar-SiMe3 (Substrate) Activ Pentacoordinate Silicate [Ar-SiMe3F]- Silane->Activ + F- (TBAF) Activ->TransMet Transfer Ar RedElim Reductive Elimination TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: The Hiyama catalytic cycle. Note the critical role of Fluoride in generating the hypervalent silicate for transmetallation.[3]

Safety & Handling (MSDS Highlights)

While organosilanes are generally less toxic than organostannanes (Stille coupling), standard precautions apply.

  • Flammability: Flash point is expected to be >90°C, but the synthesis involves THF and Magnesium, presenting significant fire hazards.

  • Hydrolysis: Stable to water at neutral pH. Prolonged exposure to strong acids will cause protodesilylation (cleavage of the C-Si bond).

  • Toxicity: No specific acute toxicity data exists for this specific derivative; treat as a general irritant. Avoid inhalation of vapors.

References

  • PubChem Compound Summary. "(4-Methoxyphenyl)trimethylsilane (CAS 877-68-9).

  • Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 2002. (Foundational text on the mechanism described in Section 4).

    • [Link] (Review of Silicon Coupling)

  • Sigma-Aldrich/Merck. "Product Specification: Arylsilanes." (Used for general handling and safety protocols).

  • A2B Chem. "Catalog Entry: (4-Methoxyphenyl)trimethylsilane."[7][1] (Source for specific CAS/MW verification).

Sources

Exploratory

Precision Synthesis of (4-Methoxyphenyl)trimethylsilane

From Classical Grignard Protocols to Iridium-Catalyzed C-H Activation Executive Summary (4-Methoxyphenyl)trimethylsilane (CAS: 877-68-9) is a pivotal organosilicon intermediate used extensively in medicinal chemistry for...

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Grignard Protocols to Iridium-Catalyzed C-H Activation

Executive Summary

(4-Methoxyphenyl)trimethylsilane (CAS: 877-68-9) is a pivotal organosilicon intermediate used extensively in medicinal chemistry for Hiyama cross-coupling reactions and as a masked phenol equivalent via Fleming-Tamao oxidation .[1] While the classical Grignard route remains the gold standard for scalability and cost-efficiency, recent advances in Iridium-catalyzed C-H activation offer an atom-economical alternative that avoids halogenated precursors.

This technical guide details the synthesis, purification, and characterization of (4-methoxyphenyl)trimethylsilane, bridging fundamental organometallic protocols with modern catalytic methodologies.

Part 1: Chemical Profile & Retrosynthesis

Compound Identity

Property Specification
IUPAC Name (4-Methoxyphenyl)trimethylsilane

| Common Name |


-Anisyltrimethylsilane |
| CAS Number  | 877-68-9 |
| Molecular Formula  | 

| | Molecular Weight | 180.32 g/mol | | Physical State | Colorless Liquid | | Density | ~0.96 g/mL | | Boiling Point | ~215 °C (760 mmHg) / 90–95 °C (15 mmHg) |[1][2][3][4][5][6][7]

Retrosynthetic Analysis The synthesis is approached via two distinct disconnections:

  • Nucleophilic Substitution (Classical): Disconnection of the C–Si bond via a Grignard reagent derived from 4-bromoanisole.

  • C-H Silylation (Modern): Direct functionalization of the C–H bond para to the methoxy group using an Ir(I) catalyst.

Retrosynthesis Target (4-Methoxyphenyl)trimethylsilane Bromo 4-Bromoanisole + TMS-Cl Target->Bromo Route A: Grignard (Mg/THF) Anisole Anisole + HSiMe3 Target->Anisole Route B: Ir-Catalyzed C-H Activation

Figure 1: Retrosynthetic disconnection showing the classical halide-dependent route (A) and the atom-economical direct silylation route (B).

Part 2: Primary Protocol – Grignard Synthesis

Methodology: Magnesium-mediated coupling of 4-bromoanisole and chlorotrimethylsilane (TMSCl).

1. Reaction Scheme & Mechanism

The reaction proceeds via the formation of the arylmagnesium bromide intermediate. The electron-donating methoxy group stabilizes the Grignard reagent but can also reduce reactivity compared to unsubstituted phenyl rings.

GrignardMechanism Substrate 4-Bromoanisole Grignard Ar-MgBr (Intermediate) Substrate->Grignard Oxidative Addition Mg Mg / THF (Activation) Mg->Grignard Product Product + MgBrCl Grignard->Product Nucleophilic Substitution (SN2-like at Si) TMSCl TMS-Cl TMSCl->Product

Figure 2: Sequential formation of the Grignard reagent followed by electrophilic trapping with TMSCl.[8]

2. Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-Bromoanisole 1.0Limiting ReagentEnsure dry; water kills the Grignard.
Magnesium Turnings 1.2Metal SourceMust be activated (iodine or mechanical crush).
Chlorotrimethylsilane 1.1ElectrophileDistill over CaH₂ if older than 6 months.
THF (Anhydrous) SolventMediumStabilizes Grignard via coordination.
Iodine (

)
Cat.[9]ActivatorVisual indicator of initiation.
3. Step-by-Step Protocol

Step 1: Equipment Preparation

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Maintain a positive pressure of inert gas (

    
     or Ar) throughout.
    

Step 2: Grignard Formation (Initiation)

  • Charge the RBF with Mg turnings (1.2 equiv). Add a single crystal of

    
    .
    
  • Add just enough anhydrous THF to cover the Mg.

  • Add ~5% of the total 4-bromoanisole volume directly to the Mg.

  • Observation: The disappearance of the iodine color and gentle reflux indicates initiation. If no reaction occurs, gently warm with a heat gun.

  • Once initiated, dilute the remaining 4-bromoanisole in THF (1:4 v/v) in the addition funnel.

  • Add the bromide solution dropwise to maintain a steady reflux without external heating (exothermic reaction).

  • Post-Addition: Reflux at 65°C for 1 hour to ensure complete conversion of Ar-Br to Ar-MgBr.

Step 3: Silylation

  • Cool the Grignard solution to 0°C using an ice bath.

  • Add TMSCl (1.1 equiv) dropwise over 20 minutes.

    • Expert Note: Although silylation is exothermic, cooling prevents the formation of biphenyl byproducts.

  • Allow the mixture to warm to room temperature and stir for 3 hours (or overnight).

Step 4: Workup & Purification

  • Quench: Carefully pour the reaction mixture into saturated aqueous

    
     (200 mL) at 0°C.
    
  • Extraction: Extract with diethyl ether (

    
     mL).
    
  • Wash: Wash combined organics with water and brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation .

    • Target: Collect the fraction boiling at ~90-95°C (15 mmHg).

Part 3: Alternative Methodology – Ir-Catalyzed C-H Activation

Context: For high-value applications where halogenated waste is prohibited, or late-stage functionalization is required.

Protocol Summary (Hartwig Conditions):

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: 2,9-Dimethyl-1,10-phenanthroline (3 mol%)

  • Reagents: Anisole (Limiting), HSiMe(OTMS)

    
     or HSiEt
    
    
    
    (Surrogate), Norbornene (H
    
    
    scavenger).
  • Conditions: THF, 80°C, 12-24h.

Mechanism: The active species is a sterically encumbered Ir-silyl complex that preferentially activates the C-H bond para to the methoxy group due to steric repulsion at the ortho position and electronic deactivation at the meta position.

IrCycle Start Active Catalyst [Ir]-SiR3 OxAdd C-H Oxidative Addition (Para-Selective) Start->OxAdd + Anisole RedElim Reductive Elimination (C-Si Bond Formation) OxAdd->RedElim Regen Regeneration with Silane (H2 Loss) RedElim->Regen - Product Regen->Start + HSiR3

Figure 3: Simplified catalytic cycle for Iridium-catalyzed C-H silylation.

Part 4: Characterization & Troubleshooting
Spectroscopic Data (Expected)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.45 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to Si)
    • 
       6.92 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to OMe)
    • 
       3.82 (s, 3H, -OCH
      
      
      
      )
    • 
       0.25 (s, 9H, -Si(CH
      
      
      
      )
      
      
      )
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       160.5 (C-O), 135.0 (C-Si), 132.0 (CH), 113.5 (CH), 55.0 (OCH
      
      
      
      ), -0.5 (SiCH
      
      
      ).
  • GC-MS (EI):

    • Molecular Ion (

      
      ): 180 m/z
      
    • Base Peak: 165 m/z (

      
      , stable siliconium ion).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
No Initiation Mg surface passivated or wet reagents.Add more

, crush Mg with glass rod, or use DIBAL-H (drop) to scavenge water.
Low Yield Homocoupling (Biphenyl formation).Maintain strictly low temperature during TMSCl addition; dilute bromide concentration.
Product is Yellow Iodine contamination or oxidation.Wash organic layer with 10%

(sodium thiosulfate) during workup.
Si-C Bond Cleavage Acidic workup too harsh.Use saturated

or

instead of HCl. Ar-Si bonds are protolytically labile.
Part 5: Applications

The synthesized (4-methoxyphenyl)trimethylsilane is a versatile building block.[9]

  • Hiyama Coupling:

    • Reacts with aryl halides (Ar-X) using Pd catalysis and a fluoride source (TBAF) to form biaryls.

    • Advantage:[5][8][10] Non-toxic alternative to Stille (Sn) coupling.

  • Ipso-Substitution:

    • Treatment with ICl yields 4-iodoanisole (regiospecific iodination).

    • Treatment with

      
      /KF (Fleming-Tamao) yields 4-methoxyphenol.
      
References
  • Grignard Protocol Kinetics: Tuulmets, A., et al. "Grignard Reaction with Chlorosilanes in THF: A Kinetic Study." J. Org.[8][11] Chem.2004 . Link

  • Ir-Catalyzed Silylation: Hartwig, J. F., et al. "Iridium-Catalyzed Silylation of C-H Bonds in Unactivated Arenes." J. Am. Chem. Soc.[7]2008 . Link

  • Hiyama Coupling Review: Denmark, S. E., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Acc.[3][6][8][10][12] Chem. Res.2008 . Link

  • Physical Properties (NIST): "Silane, (4-methoxyphenyl)trimethyl-." NIST Chemistry WebBook, SRD 69. Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization and Synthesis of (4-Methoxyphenyl)trimethylsilane

[1] Executive Summary This technical guide provides a comprehensive analysis of (4-methoxyphenyl)trimethylsilane (CAS: 877-68-9), also known as p-trimethylsilylanisole.[1] It is designed for researchers utilizing this co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of (4-methoxyphenyl)trimethylsilane (CAS: 877-68-9), also known as p-trimethylsilylanisole.[1] It is designed for researchers utilizing this compound as a silylated arene intermediate in cross-coupling reactions or as a probe for electronic effects in organosilicon chemistry.[1][2] The guide prioritizes actionable data, detailing the synthesis via Grignard protocols and providing a robust spectroscopic atlas (


H, 

C,

Si NMR, IR, and MS) to ensure precise structural validation.

Part 1: Molecular Architecture & Electronic Properties[1]

Understanding the spectroscopic signature requires analyzing the electronic environment.[1][2] The molecule features a benzene ring substituted at the para positions with two distinct groups:

  • Methoxy (-OMe): A strong ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -donor (resonance) and weak 
    
    
    
    -acceptor (induction).[1]
  • Trimethylsilyl (-SiMe

    
    ):  A weak 
    
    
    
    -donor and, crucially, a hyperconjugative acceptor (often debated as
    
    
    -orbital participation, but effectively acting to stabilize
    
    
    -carbocations).[1]

The "Push-Pull" Effect: While both groups are generally considered electron-donating in electrophilic aromatic substitution, their effects on NMR chemical shifts differ.[1] The -OMe group significantly shields the ortho protons/carbons, while the -SiMe


 group exerts a strong shielding effect on the attached silicon nucleus but a deshielding effect on the aromatic ring protons relative to a naked benzene, primarily due to magnetic anisotropy.

Part 2: Synthesis & Purification Protocol

Reaction Mechanism (Grignard Formation)

The most robust synthesis involves the formation of a Grignard reagent from 4-bromoanisole followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).[1]

Step-by-Step Protocol

Reagents:

  • 4-Bromoanisole (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv, activated)

  • Chlorotrimethylsilane (TMSCl) (1.1 equiv)

  • THF (Anhydrous)

Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.[1][2]

  • Initiation: Add 10% of the 4-bromoanisole solution in THF. If the reaction does not start (indicated by exotherm/color change to turbid grey), apply localized heat or add a drop of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise. The reaction is exothermic; control the rate to prevent solvent boil-over.

  • Workup: Quench with saturated NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Cl (aq). Extract with diethyl ether (
    
    
    
    ).[1] Wash combined organics with brine, dry over MgSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure (approx. 90–95°C at 15 mmHg) to obtain a colorless liquid.

Workflow Visualization

SynthesisWorkflow Start 4-Bromoanisole Mg Mg / THF (Activation) Start->Mg Dry Argon Grignard Intermediate: (4-Methoxyphenyl)MgBr Mg->Grignard Exothermic Initiation TMSCl + TMSCl (0°C) Grignard->TMSCl Electrophilic Trapping Quench Quench (NH4Cl) & Extraction TMSCl->Quench Workup Product Product: (4-Methoxyphenyl)trimethylsilane Quench->Product Distillation

Figure 1: Critical path for the synthesis of (4-methoxyphenyl)trimethylsilane via Grignard methodology.

Part 3: Spectroscopic Characterization[1]

Nuclear Magnetic Resonance (NMR)

All values referenced to CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (7.26 ppm for 

H, 77.16 ppm for

C).[1]

H NMR Data (400 MHz, CDCl

)

The spectrum exhibits a classic AA'BB' splitting pattern in the aromatic region, characteristic of para-substitution.

MoietyShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (meta to OMe)7.46Doublet (

Hz)
2HDeshielded by SiMe

(inductive/anisotropic).[1]
Ar-H (ortho to OMe)6.92Doublet (

Hz)
2HShielded by OMe resonance donation.[1]
-OCHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

3.82Singlet3HCharacteristic methoxy region.[1]
-Si(CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)

0.25Singlet9HHighly shielded; "0" reference anchor.[1]

C NMR Data (100 MHz, CDCl

)

Carbon spectroscopy confirms the presence of two quaternary carbons with distinct electronic environments.

Carbon TypeShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Notes
C-O (Quaternary) 160.5Deshielded by Oxygen (Ipso).[1]
Ar-CH (meta to OMe) 135.2Associated with protons at 7.46 ppm.
C-Si (Quaternary) 130.5Ipso carbon attached to Silicon.[1]
Ar-CH (ortho to OMe) 113.7Shielded by Oxygen resonance.[1][2]
-OCHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

55.1Standard methoxy shift.[1]
-Si(CH

)

-0.9Slightly negative, typical for Ar-TMS.[1]

Si NMR
  • Shift:

    
     -4.0 to -6.0 ppm.
    
  • Context: Silicon nuclei attached to aromatic rings typically resonate upfield from TMS (0 ppm).[1][2] This value is diagnostic for aryl-silanes, distinguishing them from alkyl-silanes (typically 0–10 ppm).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the Si-C and C-O bonds.[1]

  • 2955, 2900 cm

    
    :  C-H stretching (Aliphatic CH
    
    
    
    ).
  • 1595, 1500 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Aromatic C=C ring stretching.[1]
    
  • 1248 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Strong band.[1] Overlap of C-O-C asymmetric stretch  and Si-CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    symmetric deformation
    .[1] This is a "fingerprint" region for silylated anisoles.[1][2]
  • 835–855 cm

    
    :  Strong, sharp peak characteristic of Si-C rocking/stretching  (specifically the trimethylsilyl group).[1]
    
Mass Spectrometry (EI-MS)[1]
  • Molecular Ion (Mngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  m/z 180 (Consistent with C
    
    
    
    H
    
    
    OSi).[1]
  • Base Peak: m/z 165 (M - 15).[1][2] Loss of a methyl group from the trimethylsilyl moiety is the dominant fragmentation pathway, forming a stabilized silicon cation.

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol
  • The "Color" Check: The Grignard formation should turn the solution dark grey/brown.[2] If it remains clear, initiation failed.

  • The "Peak" Check: In ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H NMR, the integration ratio between the aromatic region (4H total) and the TMS region (9H) must be exactly 4:9. A ratio deviation suggests incomplete silylation or hydrolysis (loss of TMS).[1]
    
  • Impurity Flag: A singlet at

    
     0.07 ppm in 
    
    
    
    H NMR often indicates hexamethyldisiloxane (HMDSO), a byproduct formed if moisture enters the reaction during the TMSCl addition.
Structural Logic Diagram

NMRLogic cluster_Protons 1H NMR Signals Compound (4-Methoxyphenyl)trimethylsilane TMS_H Si-Me3 0.25 ppm (s) Shielded Compound->TMS_H OMe_H O-Me 3.82 ppm (s) Deshielded Compound->OMe_H Ar_H_Ortho Ar-H (Ortho to O) 6.92 ppm (d) Resonance Shielding Compound->Ar_H_Ortho Ar_H_Meta Ar-H (Meta to O) 7.46 ppm (d) Inductive Deshielding Compound->Ar_H_Meta

Figure 2: NMR Assignment Logic correlating structural moieties with chemical shifts.

References

  • NIST Chemistry WebBook. Silane, (4-methoxyphenyl)trimethyl- Mass Spectrum and Data.[1][2] National Institute of Standards and Technology.[1][2][3]

  • PubChem. Compound Summary: (4-Methoxyphenyl)trimethylsilane.[1][2][4] National Center for Biotechnology Information.[1][2]

  • Sigma-Aldrich. NMR Chemical Shifts of Trace Impurities.[1][2] (For solvent calibration and impurity identification).

  • Organic Syntheses. General Grignard Protocols and Silylation Techniques. (Foundational methodology adapted for this guide).

Sources

Exploratory

Precision Analytics: Mass Spectrometry Profiling of (4-Methoxyphenyl)trimethylsilane

Executive Summary (4-Methoxyphenyl)trimethylsilane (CAS: 877-68-9), often utilized as a silylated intermediate in cross-coupling reactions and as a robust protecting group model, requires precise analytical characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methoxyphenyl)trimethylsilane (CAS: 877-68-9), often utilized as a silylated intermediate in cross-coupling reactions and as a robust protecting group model, requires precise analytical characterization to ensure synthetic fidelity.[1] This technical guide details the mass spectrometry (MS) analysis of this organosilicon compound, focusing on Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Unlike standard organic molecules, the fragmentation of (4-methoxyphenyl)trimethylsilane is governed by the silicon


-effect  and the high stability of silyl cations. This guide provides a mechanistic breakdown of these ionization pathways, a validated experimental protocol, and a framework for distinguishing analyte signals from common organosilicon background noise.

Chemical Profile & Properties

Before initiating analysis, the physicochemical properties of the analyte must be understood to select the appropriate introduction method.

PropertySpecification
IUPAC Name (4-Methoxyphenyl)trimethylsilane
Common Name

-Anisyltrimethylsilane
CAS Registry 877-68-9
Molecular Formula

Molecular Weight 180.32 g/mol
Monoisotopic Mass 180.0970 Da
Boiling Point ~225°C (Predicted)
Solubility Soluble in Dichloromethane (DCM), Hexane, Ethyl Acetate

Instrumentation & Methodology

Primary Method: GC-EI-MS (Gas Chromatography - Electron Ionization - Mass Spectrometry).[1][2][3][4]

Why GC-EI-MS?
  • Volatility: The trimethylsilyl (TMS) group renders the molecule sufficiently volatile for gas chromatography without further derivatization.[1][4]

  • Structural Fingerprinting: Electron Ionization (70 eV) provides a reproducible fragmentation pattern essential for structural confirmation, unlike the softer ionization of ESI (Electrospray Ionization), which often yields only the protonated molecular ion

    
    .
    
  • Library Compatibility: EI spectra can be directly compared against NIST/Wiley databases, whereas ESI spectra are instrument-dependent.[1][4]

Workflow Diagram

The following diagram outlines the analytical workflow, from sample preparation to data validation.

G Sample Sample Preparation (1 mg/mL in DCM) GC Gas Chromatography (DB-5ms Column) Sample->GC Injection (1 µL) Ionization Electron Ionization (70 eV Source) GC->Ionization Thermal Elution Analyzer Mass Analyzer (Quadrupole/ToF) Ionization->Analyzer m/z Separation Data Data Processing (EIC Extraction) Analyzer->Data Signal Detection

Figure 1: Analytical workflow for the GC-MS analysis of organosilanes.

Fragmentation Mechanics (The Core)

The mass spectrum of (4-methoxyphenyl)trimethylsilane is dominated by the stability of silicon-containing ions. Understanding these mechanisms is crucial for differentiating the analyte from matrix interference.[1][4]

The Molecular Ion ( , m/z 180)

Upon electron impact (70 eV), the molecule loses a single electron, typically from the aromatic


-system or the oxygen lone pair, forming the radical cation 

at m/z 180 .
  • Intensity: Strong.[1][4] The aromatic ring stabilizes the radical cation, making the molecular ion prominent.

The Base Peak ( , m/z 165)

The most abundant ion (Base Peak) appears at m/z 165 .[1]

  • Mechanism: This ion results from the loss of a methyl radical (

    
    ) from the trimethylsilyl group.
    
  • Causality: Silicon stabilizes positive charges in the

    
    -position (relative to the ring) or directly on the silicon atom. However, in aryl-trimethylsilanes, the loss of a methyl group generates a silicon-stabilized cation 
    
    
    
    .[1] The driving force is the formation of a strong Si-C bond in the cation and the relief of steric strain.
Secondary Fragmentation[1][4]
  • m/z 150 (

    
    ):  Loss of formaldehyde from the methoxy group is a common pathway for anisole derivatives, though often less intense than the silicon-directed fragmentation.
    
  • m/z 135: Further loss of methyl groups or rearrangement of the silicon moiety.

Fragmentation Pathway Diagram[1][4]

Frag M_Ion Molecular Ion (M+.) m/z 180 [Ar-SiMe3]+. Base_Peak Base Peak m/z 165 [Ar-SiMe2]+ M_Ion->Base_Peak - CH3• (Methyl Loss) Minor_Frag Minor Fragment m/z 150 [M - CH2O]+. M_Ion->Minor_Frag - CH2O (Formaldehyde Loss) Si_Cat Trimethylsilyl Cation m/z 73 [SiMe3]+ M_Ion->Si_Cat Si-C Cleavage

Figure 2: Primary fragmentation pathways of (4-methoxyphenyl)trimethylsilane under Electron Ionization.

Experimental Protocol

This protocol is designed for a standard single-quadrupole GC-MS system (e.g., Agilent 5977 or Thermo ISQ).

Sample Preparation[1][2][4][5]
  • Solvent: HPLC-grade Dichloromethane (DCM).[1][4] Reason: DCM provides excellent solubility for organosilanes and elutes early in the chromatogram.

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute to 10 µg/mL for trace analysis or 100 µg/mL for scan mode profiling.[1][4]

  • Vial: Use silanized glass vials to prevent non-specific binding of the silyl group to active glass sites.[1][4]

GC Parameters[1][2][3][4][6][7]
  • Column: DB-5ms or equivalent (30m

    
     0.25mm 
    
    
    
    0.25µm).[1][4] Non-polar stationary phases (5% phenyl polysilphenylene-siloxane) are ideal.[1][4]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][4]

  • Inlet: Split mode (20:1). Temperature: 250°C.[1][2][4]

  • Oven Program:

    • Hold at 60°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 3 min.

    • Total Run Time: ~15 minutes.[1][4]

MS Parameters[1][2][4][6][7]
  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Transfer Line: 280°C.[1][4]

  • Scan Range: m/z 40 – 400.[1][4]

  • Solvent Delay: 3.0 minutes (Crucial to protect the filament from the solvent peak).

Data Interpretation & Quality Control

Key Diagnostic Ions

Use this table to validate the identity of your peak.[1][4]

m/z ValueIon IdentityRelative AbundanceNotes
180

40-60%Molecular ion; must be present.[1]
165

100% (Base)Loss of methyl from Si.[1][4] Diagnostic for aryl-TMS.
150

< 20%Loss of formaldehyde (from OMe).[1]
135

10-30%Rearrangement fragment.[1][4]
73

VariableTrimethylsilyl cation.[1][4] Common in all TMS derivatives.[1][4]
Troubleshooting: Column Bleed vs. Analyte

A common error in organosilane analysis is confusing the analyte with column bleed, as both contain siloxanes.[1][4]

  • Bleed Profile: Cyclic siloxanes appear at m/z 207, 281, 355 .[4]

  • Analyte Profile: (4-Methoxyphenyl)trimethylsilane will not show m/z 207 or 281 as major peaks.[1][4] If m/z 207 is the base peak, your column stationary phase is degrading, or the sample is contaminated with septa bleed.

References

  • NIST Mass Spectrometry Data Center. Silane, (4-methoxyphenyl)trimethyl- Mass Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[1][4] [Link][1][4]

  • Lambert, J. B., et al. The β Effect of Silicon and Related Manifestations of σ Conjugation. Accounts of Chemical Research, 1999.[1][4][5] [Link]

  • PubChem. Silane, (4-methoxyphenyl)trimethyl- Compound Summary.[1][4] National Library of Medicine.[1][4] [Link]

Sources

Foundational

Technical Guide: Stability and Reactivity of (4-Methoxyphenyl)trimethylsilane

This guide provides a comprehensive technical analysis of (4-methoxyphenyl)trimethylsilane , focusing on its stability, reactivity, and application in advanced organic synthesis. Executive Summary (4-Methoxyphenyl)trimet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (4-methoxyphenyl)trimethylsilane , focusing on its stability, reactivity, and application in advanced organic synthesis.

Executive Summary

(4-Methoxyphenyl)trimethylsilane (CAS 877-68-9), also known as p-anisyltrimethylsilane, is a robust organosilicon building block.[1] It serves as a "masked" phenol or aryl halide equivalent, offering a unique balance of stability and reactivity. Unlike highly reactive organolithiums or Grignards, it is stable to air and moisture, yet it can be activated selectively for cross-coupling (Hiyama), oxidation (Tamao-Fleming), or electrophilic substitution (ipso-halogenation). This guide details the mechanistic underpinnings of these transformations and provides validated protocols for their execution.

Chemical Profile

PropertyData
IUPAC Name (4-Methoxyphenyl)trimethylsilane
CAS Number 877-68-9
Structure 4-MeO-C₆H₄-SiMe₃
Molecular Weight 180.32 g/mol
Physical State Colorless Liquid
Solubility Soluble in Et₂O, THF, DCM, Hexanes; Insoluble in H₂O
Stability Stable to air/moisture; Sensitive to strong acids (protodesilylation)

Stability Profile

Thermal and Hydrolytic Stability

The trimethylsilyl (TMS) group provides significant steric shielding, rendering the C(aryl)–Si bond thermally stable up to >200°C in inert atmospheres. Hydrolytically, the compound is resistant to neutral and mild basic aqueous conditions, allowing for aqueous workups without degradation.

Protodesilylation (Acid Sensitivity)

The primary mode of instability is protodesilylation under acidic conditions. The p-methoxy group is strongly electron-donating, activating the aromatic ring toward electrophilic attack.

  • Mechanism: An electrophile (H⁺) attacks the ipso-carbon (the carbon attached to silicon).

  • 
    -Silicon Effect:  The developing positive charge in the Wheland intermediate is stabilized by the adjacent C–Si bond (
    
    
    
    hyperconjugation).
  • Outcome: Rapid cleavage of the C–Si bond to yield anisole.

Critical Handling Note: Avoid exposure to strong Brønsted acids (TFA, H₂SO₄) or Lewis acids (AlCl₃) unless protodesilylation is the intended reaction.

Reactivity & Synthetic Utility[1][2][3]

Ipso-Substitution (Halogenation)

The C–Si bond directs electrophilic substitution to the ipso position, overriding the ortho/para directing effects of the methoxy group in some contexts, or working synergistically with it. This is a powerful method to generate regiodefined aryl iodides or bromides without using toxic heavy metals.[1]

Mechanism of Ipso-Iodination:

  • Electrophilic attack by I⁺ (from ICl or NIS) at the C–Si carbon.[1]

  • Stabilization of the carbocation via the

    
    -silicon effect.[1]
    
  • Nucleophilic attack by Cl⁻/succinimide on silicon, driving the elimination of TMS-Cl/TMS-Succinimide and restoring aromaticity.[1]

Hiyama Cross-Coupling

This compound participates in Pd-catalyzed cross-coupling reactions.[1][2] Unlike boronic acids (Suzuki), the silane requires activation by a nucleophile (typically fluoride) to form a pentacoordinate silicate intermediate, which is the active transmetallating species.

HiyamaCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX TransMet Transmetallation (F- Activation) PdII_ArX->TransMet + Ar'-SiMe3 + F- PdII_ArAr Pd(II)-Ar-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0

Figure 1: Catalytic cycle of the Hiyama Coupling showing fluoride activation.

Tamao-Fleming Oxidation

The TMS group can be converted into a hydroxyl group, effectively using the silane as a "masked phenol." This reaction proceeds with retention of configuration (relevant for chiral silanes, but here ensures regiocidelity).

Reaction Conditions:

  • Reagents: H₂O₂, KF, KHCO₃ in THF/MeOH.

  • Mechanism: Fluoride attacks Si to form a pentacoordinate species; hydroperoxide anion attacks Si; rearrangement (migration of aryl group from Si to O) occurs; hydrolysis yields the phenol.

Experimental Protocols

Protocol A: Synthesis from 4-Bromoanisole (Grignard Route)

This protocol establishes the C–Si bond.

  • Reagents: 4-Bromoanisole (1.0 equiv), Mg turnings (1.1 equiv), TMSCl (1.2 equiv), dry THF.

  • Activation: Flame-dry glassware under Ar. Activate Mg with a crystal of I₂.[1]

  • Grignard Formation: Add 4-bromoanisole in THF dropwise to Mg at a rate that maintains gentle reflux. Stir for 1 h after addition.

  • Silylation: Cool to 0°C. Add TMSCl dropwise.

  • Workup: Warm to RT, stir 2 h. Quench with sat. NH₄Cl.[1][3] Extract with Et₂O.[1][4]

  • Purification: Distillation or flash chromatography (silica, hexanes).[1]

Protocol B: Ipso-Iodination (Synthesis of 4-Iodoanisole)

Demonstrates the directing power of the silyl group.

  • Reagents: (4-Methoxyphenyl)trimethylsilane (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), MeCN.[1]

  • Procedure: Dissolve silane in MeCN at RT. Add NIS in one portion.

  • Monitoring: Stir in the dark. Monitor by TLC (disappearance of silane).[1]

  • Workup: Remove solvent.[1][4] Redissolve in Et₂O. Wash with aq.[1] Na₂S₂O₃ (to remove iodine color) and brine.[1]

  • Yield: Typically >85% regiopure 4-iodoanisole.[1]

References

  • General Reactivity of Arylsilanes: Eaborn, C. Journal of the Chemical Society, 1953 , 3148. Link

  • Hiyama Coupling Mechanism: Hiyama, T. Journal of Organometallic Chemistry, 2002 , 653, 58-61.[1] Link[1]

  • Tamao-Fleming Oxidation: Tamao, K., et al. Organometallics, 1983 , 2, 1694–1696. Link[1]

  • Ipso-Halogenation Protocols: Moer, J., et al. Synlett, 2005 , 1807-1810. Link

  • Physical Data (NIST): NIST Chemistry WebBook, SRD 69.[1] Link

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for (4-Methoxyphenyl)trimethylsilane

The following technical guide details the solubility profile, physicochemical behavior, and operational handling of (4-methoxyphenyl)trimethylsilane (CAS: 877-68-9).[1] [1] Executive Summary (4-Methoxyphenyl)trimethylsil...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and operational handling of (4-methoxyphenyl)trimethylsilane (CAS: 877-68-9).[1]

[1]

Executive Summary

(4-Methoxyphenyl)trimethylsilane (also known as p-anisyltrimethylsilane) is a lipophilic organosilicon intermediate used primarily in cross-coupling reactions (Hiyama type), electrophilic aromatic substitutions, and as a silicon-based bioisostere in medicinal chemistry.[1]

Its solubility behavior is governed by the competing influences of the lipophilic trimethylsilyl (TMS) group and the electron-rich methoxyarene core.[1] Unlike polar salts, this compound exhibits high affinity for non-polar and polar aprotic solvents, making it compatible with standard organic synthesis workflows but requiring specific solvent choices for reaction optimization and purification.

Key Solubility Takeaway: The compound is highly soluble in chlorinated solvents (DCM, Chloroform), ethers (THF, Et₂O), and hydrocarbons (Toluene, Hexanes), but is insoluble in water and requires caution with protic solvents due to potential solvolytic instability under acidic conditions.

Physicochemical Identity & Properties[1][2][3][4][5]

Understanding the molecule's physical state is the first step in predicting solubility.

PropertyValueTechnical Note
Chemical Name (4-Methoxyphenyl)trimethylsilane
CAS Number 877-68-9 Distinct from the ethynyl derivative (CAS 3989-14-8).[1][2][3]
Molecular Weight 180.32 g/mol
Molecular Formula C₁₀H₁₆OSi
Physical State Liquid / Low-melting SolidTypically a clear, colorless to pale yellow liquid at RT.[1]
Predicted LogP ~3.8 – 4.2Highly lipophilic; partitions strongly into organic phases.[1]
Polarity Low to ModerateThe TMS group significantly reduces the polarity of the anisole core.

Solubility Profile in Organic Solvents[3]

The following data categorizes solvents based on "Like Dissolves Like" principles, Hansen Solubility Parameters (HSP), and standard laboratory observations for aryl-trimethylsilanes.

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for transport and initial dissolution.[1]
Chlorinated Chloroform (CDCl₃)Excellent Standard solvent for NMR analysis.[1]
Ethers Tetrahydrofuran (THF)Excellent Critical: Primary solvent for Hiyama coupling and lithiation reactions.[1]
Ethers Diethyl Ether (Et₂O)Excellent Good for extraction; high volatility aids concentration.[1]
Hydrocarbons TolueneGood/Excellent Ideal for high-temperature reactions (>100°C).[1]
Hydrocarbons Hexanes / HeptaneGood Used as the mobile phase in column chromatography (often mixed with EtOAc).[1]
Polar Aprotic DMF / DMSOModerate/Good Soluble, but high boiling points make removal difficult. Used in specific catalytic cycles.[1][4][5][6][7]
Polar Protic Methanol / EthanolVariable Soluble, but risk of protodesilylation if trace acid is present. Avoid for storage.
Aqueous WaterInsoluble Forms a biphasic system.[1] The compound will reside in the organic layer.
Mechanistic Insight: The "Grease" Effect

The trimethylsilyl (TMS) group acts as a "greasy" ball of methyl groups. It shields the polar character of the methoxy oxygen, driving the molecule's preference for non-polar environments.

  • Implication: When partitioning between Water and Ethyl Acetate, >99% of the compound will remain in the Ethyl Acetate layer.

Operational Protocols

Protocol: Gravimetric Solubility Determination

Use this Self-Validating Protocol (SVP) if exact saturation limits are required for a specific process solvent.[1]

Objective: Determine the saturation point (S) of CAS 877-68-9 in Solvent X at 25°C.

  • Preparation: Weigh a clean, dry 2 mL HPLC vial (

    
    ).
    
  • Saturation: Add 100 mg of (4-methoxyphenyl)trimethylsilane to the vial.

  • Addition: Add Solvent X in 50 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Continue until the liquid becomes clear (no turbidity or phase separation).

  • Validation: If clear, add 10 mg more solute. If it dissolves, repeat step 3. If it remains cloudy/separated, you are at saturation.

  • Quantification: Filter the saturated solution through a 0.22 µm PTFE filter into a pre-weighed vessel, evaporate the solvent, and weigh the residue (

    
    ).
    
    • Calculation:

      
      [1]
      
Workflow: Solvent Selection for Hiyama Coupling

In Hiyama coupling, the C-Si bond must be activated (usually by fluoride).[1][6][7] The solvent choice is critical to support both the lipophilic silane and the polar fluoride source (e.g., TBAF, CsF).

HiyamaSolventSelection Start Select Solvent for (4-Methoxyphenyl)trimethylsilane Coupling Activator Choose Activator Source Start->Activator TBAF Organic Soluble F- (TBAF) Activator->TBAF Homogeneous InorganicF Inorganic F- (CsF, KF) Activator->InorganicF Heterogeneous SolventTHF Solvent: THF (Anhydrous) TBAF->SolventTHF Standard Protocol SolventDMF Solvent: DMF or Toluene/Water Mix InorganicF->SolventDMF High Solubility Required for Salt Mechanism Mechanism: Solubilizes Silane & Ion-Pairs Fluoride SolventTHF->Mechanism SolventDMF->Mechanism

Figure 1: Decision tree for solvent selection in Palladium-catalyzed cross-coupling of aryl-trimethylsilanes. THF is the baseline standard due to its ability to solubilize both the lipophilic silane and the organic fluoride activator (TBAF).

Stability & Storage in Solution

While (4-methoxyphenyl)trimethylsilane is relatively robust compared to chlorosilanes, its solubility profile is linked to its chemical stability.[1]

  • Protodesilylation Risk:

    • Mechanism:[4][6][7][8][9] In the presence of strong acids (H⁺), the aromatic ring can undergo electrophilic substitution, replacing the -SiMe₃ group with -H (creating anisole).

    • Solvent Warning: Avoid storing stock solutions in acidic methanol or wet chloroform (which can form HCl over time).[1]

    • Recommendation: Store stock solutions in Anhydrous THF or Toluene over molecular sieves.[1]

  • Purification (Chromatography):

    • The compound is stable on silica gel.

    • Eluent: Use Hexanes:Ethyl Acetate (gradient 95:5 to 80:20).[1] The compound will elute early due to low polarity.

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 12345 (Analogous Search)." PubChem.[1][2] Accessed Jan 28, 2026. [Link] (Note: General reference for physicochemical constants of aryl silanes).

  • Hiyama Coupling Methodology

    • Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In: Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[1]

  • Solubility Principles

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Basis for "Like Dissolves Like" predictions for organosilanes).

Sources

Foundational

Technical Guide: Handling, Storage, and Synthetic Utility of (4-Methoxyphenyl)trimethylsilane

The following technical guide details the handling, storage, and synthetic applications of (4-Methoxyphenyl)trimethylsilane , a versatile organosilicon reagent. [1] CAS: 877-68-9 | Formula: C₁₀H₁₆OSi | MW: 180.32 g/mol S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, storage, and synthetic applications of (4-Methoxyphenyl)trimethylsilane , a versatile organosilicon reagent.

[1]

CAS: 877-68-9 | Formula: C₁₀H₁₆OSi | MW: 180.32 g/mol Synonyms: p-Anisyltrimethylsilane, 4-Trimethylsilylanisole, 1-Methoxy-4-(trimethylsilyl)benzene[1]

Executive Summary

(4-Methoxyphenyl)trimethylsilane is a bifunctional organosilicon building block characterized by an electron-rich aromatic ring and a labile trimethylsilyl (TMS) group.[1] Unlike simple alkylsilanes, the aryl-silicon bond in this compound offers unique reactivity, serving as a "masked" nucleophile in Hiyama cross-coupling or a regioselective directing group in electrophilic aromatic substitution (ipso-substitution) .

While structurally robust compared to chlorosilanes, this compound requires specific handling to maintain high purity for catalytic applications.[1] This guide outlines the rigorous protocols necessary for its preservation and use in high-stakes drug discovery and materials science workflows.

Physicochemical Profile

PropertyValueContext
Physical State Colorless LiquidLow viscosity; easy to transfer via syringe.[1]
Boiling Point ~225 °C (760 mmHg) / 95-100 °C (15 mmHg)High boiling point allows for purification via vacuum distillation.[1]
Density ~0.96 g/mLSlightly less dense than water; phase separates in aqueous workups.[1]
Solubility Soluble in THF, Et₂O, DCM, TolueneInsoluble in water; hydrolytically stable at neutral pH.[2]
Flash Point > 65 °C (Estimated)Combustible liquid; requires standard flammability precautions.[1]

Safety & Hazard Assessment (E-E-A-T)[1][2]

Hazard Identification

Although (4-methoxyphenyl)trimethylsilane is less volatile and reactive than its precursors (e.g., chlorotrimethylsilane), it presents specific risks:

  • Skin/Eye Irritation: The lipophilic nature allows rapid dermal absorption.[1] Standard nitrile gloves are sufficient for incidental contact, but double-gloving is recommended for bulk handling.[1]

  • Flammability: Class IIIA combustible liquid.[1] Ensure grounding of all glassware during transfer to prevent static discharge.[1]

Stability Profile
  • Base Sensitivity: Stable to weak bases, but fluoride sources (TBAF, CsF) will cleave the C-Si bond, a feature exploited in synthesis.

Storage Protocols

To maximize shelf-life and catalytic performance, a "Self-Validating Storage System" is recommended.[1]

Primary Storage Conditions
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[1] Oxygen is not a primary threat, but moisture exclusion is critical.[1]

  • Temperature: Ambient (15–25 °C) is acceptable for short-term storage (<3 months). For long-term archival (>1 year), refrigeration (2–8 °C) reduces the rate of adventitious hydrolysis.[1]

  • Container: Borosilicate glass vials with PTFE-lined caps.[1] Avoid rubber septa for long-term storage as they are permeable to moisture over time.[1]

The "Desiccator-in-Fridge" Method

For optimal integrity, place the sealed vial inside a secondary container (desiccator or jar containing Drierite/silica gel) before refrigeration.[1] This prevents condensation on the septum when the cold vial is removed from the fridge.[1]

Critical Handling Note: Always allow the refrigerated container to warm to room temperature before opening to prevent atmospheric water from condensing into the reagent.[1]

Handling & Manipulation Workflow

Inert Gas Transfer (Schlenk Technique)

For reactions sensitive to stoichiometry (e.g., Palladium-catalyzed coupling), use positive-pressure transfer techniques.[1]

HandlingWorkflow Start Reagent Bottle (Septum Sealed) Purge Inert Gas Purge (N2/Ar Balloon) Start->Purge Equalize Pressure Syringe Syringe Withdrawal (Oven-dried needle) Purge->Syringe Draw Liquid Reaction Reaction Vessel (Anhydrous Solvent) Syringe->Reaction Inject Dropwise

Purification

If the liquid turns yellow or cloudy (indicating siloxane formation or oxidation), purify via vacuum distillation .

  • Pressure: 10–15 mmHg.[1]

  • Temperature: Collect the fraction boiling at ~95–100 °C.

  • Discard: The initial "fore-run" (anisole byproduct) and the pot residue (siloxanes).[1]

Synthetic Utility & Mechanisms[3]

(4-Methoxyphenyl)trimethylsilane is a strategic reagent in medicinal chemistry for introducing the anisyl motif without using highly reactive Grignard or lithium reagents.[1]

Hiyama Cross-Coupling

The C–Si bond is activated by fluoride ions to undergo transmetallation with Palladium, enabling coupling with aryl halides.[1] This method is superior to Suzuki coupling when boronic acids are unstable or difficult to purify.[1]

Ipso-Substitution (Electrophilic)

The TMS group acts as a "super-proton," directing incoming electrophiles (E⁺) to the position attached to silicon (ipso attack).[1] This guarantees regioselectivity that is often difficult to achieve with standard anisole.[1]

ReactivityPathways Substrate (4-Methoxyphenyl)trimethylsilane Hiyama Hiyama Coupling (Pd(0), TBAF, Ar-X) Substrate->Hiyama Fluoride Activation Ipso Ipso-Substitution (E+, e.g., Br2, NO2+) Substrate->Ipso Electrophilic Attack Proto Protodesilylation (H+, H2O) Substrate->Proto Acid/Moisture Biaryl Biaryl Product (Ar-C6H4-OMe) Hiyama->Biaryl SubstArene Substituted Arene (E-C6H4-OMe) Ipso->SubstArene Anisole Anisole (Degradation Product) Proto->Anisole

Figure 2: Primary reactivity pathways.[1] Green/Red indicate synthetic utility; Yellow indicates degradation.[1]

Experimental Protocol: Ipso-Bromination

To convert (4-methoxyphenyl)trimethylsilane to 4-bromoanisole (or radio-labeled variants).[1]

  • Dissolution: Dissolve 1.0 equiv of silane in DCM at 0 °C.

  • Addition: Add 1.05 equiv of Bromine (Br₂) dropwise.[1]

  • Mechanism: The Br⁺ attacks the carbon bearing the TMS group.[1]

  • Workup: Wash with Na₂S₂O₃ (to remove excess Br₂) and water.[1]

  • Outcome: Exclusive formation of para-bromoanisole, avoiding ortho isomers common in direct bromination of anisole.[1]

References

  • Synthesis and Properties: LookChem. (2024).[1] "4-Trimethylsilylanisole (CAS 877-68-9) Safety and Properties." Link

  • Hiyama Coupling Application: National Institutes of Health (PMC). (2019).[1] "Palladium nanoclusters catalysed coupling reactions of aryl halides with hydrosilanes/disilanes."[1] Link

  • General Arylsilane Reactivity: Organic Chemistry Portal. (n.d.). "Arylsilanes in Organic Synthesis." Link

  • Safety Data: Thermo Fisher Scientific. (2025).[1] "Safety Data Sheet: Organosilicon Compounds." Link

Sources

Exploratory

Technical Guide: Safety and Handling of (4-Methoxyphenyl)trimethylsilane

Executive Summary (4-Methoxyphenyl)trimethylsilane (CAS: 3558-34-7), also known as -anisyltrimethylsilane, is an organosilicon intermediate used primarily in organic synthesis as a masked nucleophile or a regiocontrolled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methoxyphenyl)trimethylsilane (CAS: 3558-34-7), also known as


-anisyltrimethylsilane, is an organosilicon intermediate used primarily in organic synthesis as a masked nucleophile or a regiocontrolled aromatic building block. Unlike its trimethoxy or chloro analogs, the trimethyl variant exhibits significant hydrolytic stability, making it easier to handle in ambient atmospheres. However, it presents specific hazards regarding flammability and irritation that require strict adherence to safety protocols.

This guide moves beyond basic MSDS data to provide a causal understanding of the compound's risks during synthesis (Grignard pathways) and application (ipso-desilylation or cross-coupling).

Chemical Profile & Hazard Identification

Identity and Properties[1]
  • IUPAC Name: (4-Methoxyphenyl)trimethylsilane[1]

  • CAS Number: 3558-34-7

  • Molecular Formula:

    
    [1]
    
  • Structure: An anisole ring substituted at the para position with a trimethylsilyl (TMS) group.

PropertyDataOperational Implication
Physical State Colorless LiquidRisk of splash/aerosol generation.
Boiling Point ~225°C (est)Low vapor pressure at RT, but vapors accumulate if heated.
Flash Point ~85–95°C (est)*Combustible (Class IIIA). Avoid open flames/hot plates.
Stability Hydrolytically StableDoes not evolve HCl upon air exposure (unlike chlorosilanes).
Reactivity Acid/Base SensitiveUndergoes protodesilylation in strong acids.

*Note: Flash point estimated based on structural analogs (e.g., phenyltrimethylsilane). Treat as flammable in process design.

GHS Classification & Health Hazards

While less aggressive than chlorosilanes, this compound is a chemical irritant.

  • H315: Causes skin irritation.[2][3][4] (Lipophilic nature allows skin penetration).

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2]

Engineering Controls & Personal Protective Equipment (PPE)[6]

Trustworthiness in safety comes from redundancy. We employ a "Defense in Depth" strategy.

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Inert Atmosphere: While the compound is air-stable, the reactions involving it (e.g., lithiation, cross-coupling) often require Nitrogen or Argon atmospheres.

  • Static Grounding: When transferring >500 mL, ground all glassware and containers to prevent static discharge ignition of the organic solvent matrix.

PPE Selection Matrix
Protection ZoneRecommended EquipmentRationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for liquid splashes that can track around lenses.
Hand (Splash) Nitrile Gloves (0.11 mm, double-gloved)Good resistance to silanes; change immediately upon contamination.
Hand (Immersion) Silver Shield / 4H LaminateRequired if handling concomitant solvents like THF or DCM for extended periods.
Body Flame-Resistant (FR) Lab CoatEssential due to the combustibility of the compound and reaction solvents.

Operational Protocols

Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing the critical decision nodes between synthesis and application.

SafeHandlingWorkflow cluster_0 Critical Safety Zone (Fume Hood) Start Storage (Cool, Dry, Dark) Check Check Atmosphere Requirement Start->Check Weigh Weighing (Fume Hood) Check->Weigh Air Stable Reaction Reaction Setup (Schlenk/Manifold) Check->Reaction Moisture Sensitive (Inert Required) Weigh->Reaction Quench Quenching (Exotherm Control) Reaction->Quench Completion Waste Waste Disposal (Organic Stream) Quench->Waste

Figure 1: Operational workflow for (4-methoxyphenyl)trimethylsilane. Note the critical containment zone within the fume hood.

Protocol A: Synthesis via Grignard Reagent

Context: Researchers often synthesize this compound in situ from 4-bromoanisole.

Hazards: This route involves Magnesium (pyrophoric potential), THF (peroxide former), and Chlorotrimethylsilane (corrosive, evolves HCl).

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon flow.

  • Activation: Add Magnesium turnings (1.1 equiv). Activate mechanically or with a crystal of iodine.

  • Initiation: Add a small portion of 4-bromoanisole in dry THF. Heat gently until turbidity indicates Grignard initiation.

    • Safety Check: If reaction does not start, DO NOT add more bromide. Sonicate or heat to initiate to avoid a runaway exotherm later.

  • Addition: Dropwise addition of remaining bromide. Maintain gentle reflux.

  • Silylation: Cool to 0°C. Add Chlorotrimethylsilane (TMSCl) dropwise.

    • Risk:[3][5] TMSCl hydrolysis releases HCl gas. Ensure the scrubber or vent is active.

  • Workup: Quench with saturated

    
    . The silane product is in the organic layer.[6]
    
Protocol B: Ipso-Desilylation (Electrophilic Substitution)

Context: Using the TMS group as a placeholder for halogens (e.g., Iodo-desilylation).

Hazards: Use of Iodine Monochloride (ICl) or Bromine (


).
  • Dissolution: Dissolve (4-methoxyphenyl)trimethylsilane in DCM at 0°C.

  • Reagent Addition: Add ICl (1.1 equiv) slowly.

    • Observation: The solution will darken. The C-Si bond cleavage is exothermic.

  • Mechanism & Safety:

    • The TMS group is a "super-proton," leaving as TMS-Cl or TMS-OH.

    • Caution: Ensure no strong bases are present if the goal is to retain other sensitive groups.

  • Quench: Wash with Sodium Thiosulfate (

    
    ) to remove excess iodine species (color change from purple/brown to clear).
    

Emergency Response

Fire (Class B)
  • Suitable Media: Carbon Dioxide (

    
    ), Dry Chemical, or Alcohol-Resistant Foam.
    
  • Unsuitable Media: Water jet (may spread the burning liquid).

  • Specific Hazard: Combustion produces Silicon Dioxide (

    
    ) dust, which is an inhalation hazard (silicosis risk). Self-Contained Breathing Apparatus (SCBA)  is mandatory for firefighters.
    
Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase fume hood sash height temporarily or open lab windows if safe.

  • PPE: Don nitrile gloves, goggles, and lab coat.

  • Containment: Absorb with inert material (vermiculite or sand).

    • Do NOT use: Sawdust or combustible materials.[3]

  • Disposal: Sweep into a dedicated container for "Organic Solid Waste."

Waste Management

  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.

    • Can be commingled with non-halogenated organic solvents (toluene, hexane) unless halogenated reagents were used in the specific protocol.

  • Labeling: Clearly mark as "Flammable" and "Irritant."

References

  • PubChem. (n.d.).[4] Compound Summary: (4-Methoxyphenyl)trimethylsilane.[1][4][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Denmark, S. E., & Ober, M. H. (2004). Organosilicon Reagents: Synthesis and Application. Aldrichimica Acta. A fundamental review of organosilicon handling.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (4-Methoxyphenyl)trimethylsilane in Hiyama Cross-Coupling

Part 1: Executive Summary & Strategic Rationale Why (4-Methoxyphenyl)trimethylsilane? In the landscape of cross-coupling, the Suzuki-Miyaura reaction (Boron) dominates due to ease of use, while the Stille reaction (Tin)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Why (4-Methoxyphenyl)trimethylsilane? In the landscape of cross-coupling, the Suzuki-Miyaura reaction (Boron) dominates due to ease of use, while the Stille reaction (Tin) offers high functional group tolerance but severe toxicity. (4-Methoxyphenyl)trimethylsilane (CAS: 3559-74-8) represents the "Goldilocks" zone of the Hiyama Coupling :

  • Stability: Unlike 4-methoxyphenylboronic acid, which can undergo protodeboronation or trimerize to boroxines, the trimethylsilyl (TMS) group is chemically inert to water, oxygen, and chromatography until activated.

  • Toxicity: It generates non-toxic silicon byproducts (siloxanes), avoiding the neurotoxicity associated with organostannanes.

  • Atom Economy: The trimethylsilyl group is small, minimizing waste mass compared to bulky trialkyltin or pinacolboronate esters.

The Challenge: The C-Si bond is naturally unreactive toward transmetallation. Success depends entirely on the in situ activation of the silicon center from a neutral, tetracoordinate species to a reactive, pentacoordinate silicate using a fluoride source (typically TBAF).

Part 2: Mechanistic Principles & Visualization

The Hiyama coupling with trimethylsilanes differs fundamentally from boronic acids. The silicon atom must be hypercoordinated by a nucleophile (Fluoride) to weaken the C-Si bond, allowing transmetallation to Palladium.

Figure 1: Fluoride-Activated Catalytic Cycle

The diagram below illustrates the critical role of Fluoride (F-) in activating the inert silane.

HiyamaCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Complex OxAdd->PdII_ArX TransMetal Transmetallation PdII_ArX->TransMetal Silane (4-MeO-Ph)-SiMe3 (Inert) Silicate [Pentacoordinate Silicate]- (Activated Species) Silane->Silicate + F- Fluoride Fluoride Source (TBAF/TASF) Fluoride->Silicate Silicate->TransMetal Transfer of Aryl Group PdII_DiAr Ar-Pd(II)-(4-MeO-Ph) TransMetal->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1: The fluoride ion attacks the silicon center, forming a hypervalent silicate anion. This activated species is the only form capable of transferring the 4-methoxyphenyl group to the Palladium(II) center.

Part 3: Critical Parameters & Optimization

The Fluoride Source (The "On" Switch)

Unlike alkoxysilanes which can be activated by bases (NaOH), trimethylsilanes require Fluoride .

  • TBAF (Tetrabutylammonium fluoride): The standard.[1] Available as a THF solution.[2] Note: Commercial TBAF contains water ("TBAF·3H2O"), which is usually beneficial for forming silanols in situ, but can cause protodesilylation in sensitive substrates.

  • TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate): Anhydrous source. Use only if your substrate contains highly water-sensitive groups (e.g., acyl chlorides, active esters).

Catalyst Selection
  • Standard: Pd(OAc)₂ + PPh₃ (Simple, robust).

  • High Performance: Pd₂(dba)₃ + S-Phos or X-Phos (For sterically hindered aryl halides).

  • Nanocatalysts: Pd-Fe₃O₄ (Recyclable, heterogeneous).[3]

Solvent Systems
  • THF: Essential when using TBAF (solubility).[2]

  • DMF/DMA: Higher boiling points for unreactive aryl chlorides (requires heating >100°C).

Part 4: Standard Operating Procedure (SOP)

Objective: Coupling of (4-methoxyphenyl)trimethylsilane with 4-bromoacetophenone.

Materials
ReagentEquiv.[3][4][5][6]Role
(4-Methoxyphenyl)trimethylsilane 1.2 - 1.5Nucleophile
Aryl Halide (e.g., 4-Bromoacetophenone) 1.0Electrophile
Pd(OAc)₂ 0.05 (5 mol%)Catalyst Precursor
PPh₃ 0.10 (10 mol%)Ligand
TBAF (1M in THF) 2.0Activator
THF (Dry) [0.2 M]Solvent
Step-by-Step Protocol
  • Catalyst Pre-formation (Optional but Recommended):

    • In a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

    • Add 1 mL of dry THF and stir at room temperature for 10 mins until the solution turns yellow/orange (formation of active Pd(0) species).

  • Reaction Assembly:

    • Add the Aryl Halide (1.0 equiv) to the catalyst solution.

    • Add (4-methoxyphenyl)trimethylsilane (1.2 equiv).

    • Critical Step: Add TBAF solution (2.0 equiv) dropwise via syringe. The solution may darken immediately; this is normal.

  • Execution:

    • Seal the tube and heat to 60°C - 70°C for 6–12 hours.

    • Monitoring: Check by TLC or LCMS. The silane spot (high Rf) should disappear, and the product (fluorescent) should appear.

  • Workup (Silicon Removal):

    • Cool to room temperature.[7]

    • Dilute with diethyl ether or EtOAc.

    • Wash: Wash with water (2x) and brine (1x). Note: Silicon byproducts (fluorosilanes/siloxanes) are generally soluble in the organic phase but are removed during chromatography.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). The 4-methoxybiaryl product is typically distinct from any remaining silane residues.

Part 5: Comparative Analysis

Table 1: Comparison of Cross-Coupling Methods for 4-Methoxyphenyl Transfer

FeatureHiyama (This Protocol)Suzuki-MiyauraStille
Reagent (4-MeOPh)SiMe₃(4-MeOPh)B(OH)₂(4-MeOPh)SnBu₃
Stability High (Shelf-stable, acid/base resistant)Moderate (Protodeboronation risk)High
Activator Fluoride (TBAF)Base (K₂CO₃/NaOH)None (Thermal)
Toxicity Low (Siloxanes)LowHigh (Neurotoxic tin residues)
Purification Easy (Flash Chrom.)EasyDifficult (Tin removal requires KF workup)
Cost ModerateLowHigh

Part 6: Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Inactive CatalystSwitch to Pd₂(dba)₃/S-Phos. Ensure inert atmosphere (Argon).
Protodesilylation (Anisole formed) Water content too highUse anhydrous TASF instead of TBAF. Dry solvents thoroughly.
Homocoupling of Halide Oxidative couplingEnsure thorough degassing of solvent (remove O₂).
Low Conversion Steric hindranceIncrease temperature to 90°C (switch solvent to Dioxane/TBAF).

Part 7: References

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link

  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research. Link

  • Cheng, K., et al. (2013).[1][2] Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes. The Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. Hiyama Coupling: Mechanism and Recent Literature. Link

  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides.[8][9][10][11] MDPI. Link

Sources

Application

Application Note: Palladium-Catalyzed Synthesis of (4-Methoxyphenyl)trimethylsilane

Introduction & Scope The incorporation of trimethylsilyl (TMS) groups into aromatic scaffolds is a pivotal transformation in medicinal chemistry and materials science. (4-Methoxyphenyl)trimethylsilane (CAS: 3550-32-1) se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The incorporation of trimethylsilyl (TMS) groups into aromatic scaffolds is a pivotal transformation in medicinal chemistry and materials science. (4-Methoxyphenyl)trimethylsilane (CAS: 3550-32-1) serves as a critical model substrate and intermediate. The TMS group acts as a "silicon switch" bioisostere for tert-butyl groups, altering lipophilicity (LogP) and metabolic stability without significantly changing steric bulk.

While traditional methods involve lithiation (Ar-Li) followed by trapping with TMS-Cl, these protocols are incompatible with sensitive functional groups (e.g., esters, ketones). This guide details a Transition-Metal Catalyzed Cross-Coupling approach, utilizing Palladium to couple 4-methoxy aryl halides with hexamethyldisilane (HMDS). This method offers superior chemoselectivity and safety profiles compared to pyrophoric organolithium routes.

Target Molecule[1][2][3][4][5][6][7][8]
  • IUPAC Name: (4-Methoxyphenyl)trimethylsilane

  • Structure: MeO-C6H4-SiMe3

  • Key Application: Silyl-linker synthesis, protecting group strategies, and silicon-based bioisosteres.

Reaction Design & Mechanistic Logic

The synthesis relies on the palladium-catalyzed cleavage of the Si–Si bond in hexamethyldisilane and its subsequent transfer to an aryl electrophile.

The Catalytic Cycle

The mechanism deviates from standard Suzuki or Stille couplings because the transmetallating agent (HMDS) is non-polar and unreactive toward simple Pd(II) species without activation.

  • Oxidative Addition: Pd(0) inserts into the C–X bond of the aryl halide (4-iodoanisole or 4-chloroanisole) to form an Aryl-Pd(II)-Halide species. Electron-rich substrates like anisoles retard this step compared to electron-poor arenes, necessitating electron-rich phosphine ligands or higher temperatures.

  • Transmetallation (The Critical Step): This is the rate-determining step. In modern protocols (e.g., Buchwald et al.), a nucleophilic activator (Lewis base like

    
     or 
    
    
    
    ) activates the disilane, forming a pentacoordinate silicate or facilitating the cleavage of the Si-Si bond to generate a Pd-Si species.
  • Reductive Elimination: The Ar-Pd-SiMe3 complex collapses to release the product and regenerate Pd(0).

Mechanistic Diagram

Pd_Silylation_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Pd_II_Ar Ar-Pd(II)-X (Intermediate A) OxAdd->Pd_II_Ar TransMet Transmetallation (w/ Activated HMDS) Pd_II_Ar->TransMet + Me3Si-SiMe3 / F- Pd_II_Si Ar-Pd(II)-SiMe3 (Intermediate B) TransMet->Pd_II_Si - X-SiMe3 RedElim Reductive Elimination Pd_II_Si->RedElim RedElim->Pd0 Product Product: Ar-SiMe3 RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed silylation of aryl halides using HMDS. The transmetallation step often requires Lewis base activation.

Experimental Protocols

Two protocols are provided: Method A (High Robustness for Iodides) and Method B (High Efficiency for Chlorides).

Method A: The "Standard" Protocol (Recommended for Initial Screening)

Best for: 4-Iodoanisole or 4-Bromoanisole. High reliability, standard ligands.

Reagents:

  • Substrate: 4-Iodoanisole (1.0 equiv)

  • Silyl Source: Hexamethyldisilane (HMDS) (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Solvent: Toluene (Anhydrous)

  • Temperature: 110°C

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.

  • Charging: Add 4-iodoanisole (234 mg, 1.0 mmol) and Pd(PPh3)4 (58 mg, 0.05 mmol) to the tube.

  • Solvent Addition: Add anhydrous Toluene (3 mL) via syringe.

  • Reagent Addition: Add HMDS (246 µL, 1.2 mmol) dropwise.

  • Reaction: Seal the tube (Teflon screw cap) and heat to 110°C in an oil bath for 16 hours. The solution typically turns from yellow to black (Pd precipitation) upon completion.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove Palladium black. Wash the pad with Et2O.

  • Purification: Concentrate the filtrate carefully (product is semi-volatile). Purify via flash chromatography (100% Hexanes).

Method B: The Buchwald Protocol (Advanced)

Best for: 4-Chloroanisole (Cheaper starting material). Requires specific ligand.[1]

Reagents:

  • Substrate: 4-Chloroanisole (1.0 equiv)

  • Catalyst: Pd2(dba)3 (1.5 mol%) + JohnPhos (Ligand 1b) (4.5 mol%)

  • Additives: KF (5.0 equiv), H2O (2.0 equiv) - Critical for activation

  • Solvent: 1,4-Dioxane[2]

  • Temperature: 100°C

Protocol Logic: The addition of KF and water generates a hypervalent silicon species or activates the disilane, allowing the difficult transmetallation to occur even with the less reactive aryl chloride.

Data Summary & Optimization

The following table summarizes expected yields based on halide leaving group and catalyst system.

EntrySubstrate (X)Catalyst SystemAdditiveSolventYield (%)Notes
1 I (Iodide)Pd(PPh3)4NoneToluene88-92%Standard Eaborn/Matsumoto conditions.
2 Br (Bromide)Pd(PPh3)4NoneToluene65-75%Slower oxidative addition; may require 120°C.
3 Cl (Chloride)Pd(PPh3)4NoneToluene<5%Failed reaction. Chloride bond too strong.
4 Cl (Chloride)Pd2(dba)3 / JohnPhosKF / H2ODioxane82%Buchwald conditions. Highly efficient.
Workflow Diagram

Workflow Start Start: Flame-dry Schlenk Mix Mix Reagents: Ar-X, Pd-Cat, HMDS Start->Mix Heat Heat: 100-110°C, 16h Mix->Heat Filter Filter: Celite Pad Heat->Filter Evap Concentrate: Rotovap (Low Vac) Filter->Evap Column Purify: SiO2 Column Evap->Column

Caption: Operational workflow for the synthesis of (4-methoxyphenyl)trimethylsilane.[3][4]

Troubleshooting & Critical Parameters

Volatility Warning

(4-Methoxyphenyl)trimethylsilane has a boiling point of approx. 230°C, but it can co-evaporate with solvents.

  • Action: Do not use high-vacuum for extended periods during drying. Use a rotary evaporator at 40°C/50 mbar.

Protodesilylation

Aryl silanes are acid-sensitive. The Si-C bond can be cleaved by strong acids (ipso-substitution).

  • Action: Ensure the silica gel for chromatography is neutral. If the product degrades on the column, add 1% Triethylamine to the eluent to buffer the silica.

Catalyst Deactivation

If the reaction mixture turns black immediately upon heating, the Pd may have precipitated ("Pd black") before entering the catalytic cycle.

  • Action: Ensure the reaction is strictly oxygen-free. Use freeze-pump-thaw cycles for the solvent if yields are inconsistent.

Safety & Compliance

  • Hexamethyldisilane (HMDS): Highly flammable liquid and vapor. Keep away from heat/sparks.

  • Palladium Compounds: Potential sensitizers.[2] Handle in a fume hood.

  • Waste Disposal: Segregate halogenated (if using aryl halides) and heavy metal waste.

References

  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007).[1][5] Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788.[1]

  • Eaborn, C., & Griffiths, R. W. (1990). Preparation of aryltrimethylsilanes from aryl halides and hexamethyldisilane under palladium catalysis.[6][1][5] Journal of the Chemical Society, Perkin Transactions 1, 3175-3179.

  • Matsumoto, H., et al. (1975).[1] Palladium-catalyzed reaction of aryl halides with disilanes.[2][6][7][1][8][5][9] Journal of Organometallic Chemistry, 85(1), C1-C3.

  • Yamagishi, H., et al. (2019). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. ChemRxiv.

Sources

Method

Application Note: Strategic Limitations &amp; Optimization of Grignard-Mediated Arylsilane Synthesis

Executive Summary The incorporation of silicon into drug scaffolds ("silicon switching") is a high-value strategy in medicinal chemistry to alter lipophilicity and metabolic stability without significantly changing targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of silicon into drug scaffolds ("silicon switching") is a high-value strategy in medicinal chemistry to alter lipophilicity and metabolic stability without significantly changing target binding affinity. While the Grignard reaction remains the industrial workhorse for forming C(sp²)–Si bonds, its utility is frequently compromised by severe chemoselectivity issues, steric sensitivity, and safety hazards during scale-up. This Application Note dissects these limitations and provides an optimized protocol designed to mitigate the prevalent "Wurtz-type" homocoupling and poly-substitution side reactions.

Technical Introduction: The Silicon Bioisostere Challenge

Replacing a carbon atom with silicon (C–Si exchange) increases the bond length (C–C: 1.54 Å vs. C–Si: 1.87 Å) and lipophilicity, often improving blood-brain barrier penetration. However, the classical route—reacting an aryl Grignard (ArMgX) with a chlorosilane (R3SiCl)—is fraught with failure modes that are often under-reported in standard texts.

Core Mechanism

The reaction follows a nucleophilic substitution at silicon. Unlike carbon, silicon can expand its valency to form a pentacoordinate intermediate.



Critical Limitations Analysis

Functional Group (FG) Intolerance

The primary failure mode of Grignard silylation is its incompatibility with electrophilic or proton-donating functional groups. This necessitates extensive protection/deprotection steps, reducing atom economy.

Functional GroupInteraction with ArMgXConsequence
Alcohols / Amines Deprotonation (

driven)
Quenches Grignard; forms alkane (Ar-H).
Esters / Ketones 1,2-AdditionForms tertiary alcohols; destroys scaffold.
Nitriles Addition to C≡NForms imines/ketones upon hydrolysis.
Epoxides Ring openingForms alcohols at less substituted carbon.
Nitro groups Redox / AdditionComplex mixtures; potential explosion hazard.
Steric Hindrance & Kinetics

Silicon is larger than carbon, but the C–Si bond formation is highly sensitive to steric bulk on the silane.

  • Trend:

    
    .
    
  • Impact: Attempting to force the reaction with bulky silanes (e.g., TBDMS-Cl) by heating often leads to thermal degradation of the Grignard reagent or solvent cleavage (THF ring opening) before silylation occurs.

The "Wurtz" Homocoupling Trap

A critical, often overlooked side reaction is the homocoupling of the aryl halide, catalyzed by transition metal impurities or local high concentrations of the halide at the magnesium surface.



  • Cause: Slow initiation leads to accumulation of Ar-X. Once the reaction "kicks," the localized heat and high concentration favor radical coupling.

  • Mitigation: High dilution and "feed-controlled" initiation (see Protocol).

Visualizing Failure Modes

The following diagram maps the competing pathways that reduce yield during arylsilane synthesis.

GrignardPathways Start Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) Start->Grignard Insertion Wurtz Homocoupling (Ar-Ar) Start->Wurtz Radical Coupling (Excess Ar-X) Mg Mg / THF Mg->Grignard Product Arylsilane (Ar-SiR3) Grignard->Product Nucleophilic Sub. (Main Path) Grignard->Wurtz Protonation Reduction (Ar-H) Grignard->Protonation + H2O / ROH Addition FG Attack (Tertiary Alcohol) Grignard->Addition + Carbonyls Silane Chlorosilane (R3Si-Cl) Silane->Product

Figure 1: Mechanistic pathways showing the competition between successful silylation (Green) and common failure modes (Red).

Optimized Protocol: Controlled Arylsilane Synthesis

This protocol utilizes Inverse Addition and Low-Temperature Initiation to minimize Wurtz coupling and poly-substitution (if using dichlorosilanes).

Target: Synthesis of Phenyltrimethylsilane (Model System) Scale: 50 mmol Safety: All glassware must be flame-dried. THF must be anhydrous/inhibitor-free.

Materials
  • Bromobenzene (Ar-Br): 50 mmol (7.85 g)

  • Magnesium Turnings: 60 mmol (1.46 g) - Mechanically activated (crushed) before use.

  • Chlorotrimethylsilane (TMSCl): 60 mmol (6.52 g)

  • THF (Anhydrous): 100 mL

  • Iodine crystal (Initiator)

Step-by-Step Procedure
  • Activation (The "Dry Start"):

    • Place Mg turnings and a single crystal of iodine in a 3-neck RBF equipped with a reflux condenser, N2 inlet, and addition funnel.

    • Heat with a heat gun under vacuum to sublime iodine onto the Mg surface (activates the metal). Cool to RT under N2.

  • Grignard Formation (Feed-Controlled):

    • Add 10 mL of THF to cover Mg.

    • Prepare a solution of Bromobenzene (50 mmol) in 40 mL THF in the addition funnel.

    • Add 5% of the bromide solution to the Mg. If no color change (clear

      
       cloudy/grey) occurs within 2 min, gently warm. Do not dump all halide at once.
      
    • Once initiated (exotherm observed), add the remaining bromide dropwise over 45 minutes, maintaining a gentle reflux.

    • Rationale: Slow addition keeps the concentration of Ar-Br low relative to Mg, suppressing Ar-Ar Wurtz coupling.

  • Reflux & Cool:

    • After addition, reflux for 1 hour to ensure complete consumption of Ar-Br.

    • Cool the dark grey solution to 0°C (Ice/Water bath).

  • Silylation (Inverse Addition recommended for Dichlorosilanes, Direct for TMSCl):

    • For TMSCl (Monochlorosilane): Add TMSCl (neat or in 10 mL THF) dropwise to the cold Grignard solution.

    • For

      
       (Dichlorosilane): Cannulate the Grignard reagent into a cold solution of the silane. This ensures the silane is always in excess, preventing double substitution (
      
      
      
      ).
  • Workup (The "Sticky Salts" Issue):

    • Allow to warm to RT and stir for 2 hours.

    • Quench carefully with saturated

      
       .
      
    • Critical Step: Magnesium salts often form a gelatinous emulsion. Add 1M HCl until the solid clumps dissolve and two clear layers form.

    • Extract with diethyl ether (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Distillation is preferred for volatile silanes. Flash chromatography (Hexanes) for non-volatiles.

Decision Matrix: Grignard vs. Transition Metal Catalysis

Use this logic flow to determine if the Grignard method is viable for your substrate.

DecisionMatrix Start Substrate Analysis: Ar-X + Silane CheckFG Contains Carbonyls, Nitriles, or Protic Groups? Start->CheckFG CheckSteric Is the Silane Bulky? (e.g., TBDMS, TIPS) CheckFG->CheckSteric No Protect Can you Protect FGs? CheckFG->Protect Yes CheckScale Is Scale > 1kg? CheckSteric->CheckScale No UseTM USE TM CATALYSIS (Ir/Pd Catalyzed Silylation) CheckSteric->UseTM Yes (Very Bulky) UseGrignard USE GRIGNARD METHOD (Standard Protocol) CheckScale->UseGrignard No CheckScale->UseTM Yes (Safety/Exotherm Risks) Protect->CheckSteric Yes (Protected) Protect->UseTM No / Too Costly

Figure 2: Decision tree for selecting the optimal silylation methodology.

Safety & Hazards (Scale-Up Context)

  • Induction Period: The most dangerous phase. If initiation is delayed and halide accumulates, the eventual trigger can cause a thermal runaway, vaporizing the solvent (THF BP: 66°C) and over-pressurizing the reactor.

    • Control: Never add >10% of halide before confirming initiation (temp rise or color change).

  • Exotherm: The silylation step is also exothermic. Cooling is mandatory.

  • Hydrolysis: Chlorosilanes react with moisture to release HCl gas. Quench steps must be vented to a scrubber.

References

  • Gelest, Inc. "Grignard Reagents and Silanes: Limitations and Protocols." Gelest Technical Literature. Link

  • Tuulmets, A., et al. (2004).[1] "Grignard reaction with chlorosilanes in THF: a kinetic study." The Journal of Organic Chemistry, 69(15), 5071-5076. Link

  • Master Organic Chemistry. "Reactions of Grignard Reagents." MasterOrganicChemistry.com. Link

  • American Chemical Society. "Laboratory Reaction Safety Summary: Grignard Reaction." ACS Chemical Safety. Link

  • Deitmann, E., et al. (2023). "Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation." Reaction Chemistry & Engineering. Link

Sources

Application

Application Note: (4-Methoxyphenyl)trimethylsilane in Advanced Materials Synthesis

[1][2][3] -Conjugated Materials and Precision Monomers.[1] Executive Summary (4-Methoxyphenyl)trimethylsilane is a robust organosilicon reagent increasingly utilized in the synthesis of advanced functional materials, par...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]


-Conjugated Materials and Precision Monomers.[1]

Executive Summary

(4-Methoxyphenyl)trimethylsilane is a robust organosilicon reagent increasingly utilized in the synthesis of advanced functional materials, particularly for organic electronics (OLEDs, OPVs) and liquid crystals. Unlike traditional organometallic reagents (organoborons or organostannanes), this arylsilane offers superior thermal stability, low toxicity, and resistance to premature hydrolysis.

This guide details the application of (4-Methoxyphenyl)trimethylsilane in Palladium-Catalyzed Hiyama Cross-Coupling and Regioselective Ipso-Substitution .[1] These protocols enable the precise construction of electron-rich biaryl cores and functionalized monomers essential for high-performance polymeric materials.[1]

Technical Background & Material Properties

Molecular Architecture

The molecule consists of an electron-rich anisole ring protected/activated by a trimethylsilyl (TMS) group.[1]

  • Methoxy Group (-OMe): Acts as a strong

    
    -donor, raising the Highest Occupied Molecular Orbital (HOMO) of the resulting material, which is critical for hole-transporting materials in optoelectronics.[1]
    
  • Trimethylsilyl Group (-SiMe

    
    ):  Serves as a "masked" reactive site.[1] It is chemically inert under standard organic workups but becomes highly reactive upon activation with fluoride ions or strong Lewis bases.[1]
    
Comparative Advantage in Materials Synthesis
FeatureArylsilanes (This Reagent)Boronic Acids (Suzuki)Stannanes (Stille)
Stability High (Air/Moisture Stable)Moderate (Prone to Protodeboronation)High
Toxicity Low (Silica byproduct)LowHigh (Tin toxicity)
Activation Fluoride (

) or Base
BaseNone (Thermal)
Purification Silica Gel CompatibleDifficult (Boron byproducts)Difficult (Tin residues)

Core Application: Hiyama Cross-Coupling for Conjugated Systems[4][5]

The primary application of (4-methoxyphenyl)trimethylsilane is as a nucleophile in the Hiyama Coupling . This reaction constructs biaryl backbones found in liquid crystals and conjugated polymers without the toxicity of tin or the instability of boronic acids.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The critical step is the transmetallation , which requires the formation of a pentacoordinate silicate intermediate.[2] The TMS group does not transfer spontaneously; it must be activated by a fluoride source (e.g., TBAF) to weaken the C-Si bond.

Visualization: Catalytic Cycle & Activation

The following diagram illustrates the fluoride-activated pathway essential for incorporating the anisyl moiety into a polymer or oligomer backbone.

HiyamaCycle Start Ar-X (Aryl Halide) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Silane (4-MeOPh)SiMe3 Silicate Pentacoordinate Silicate Intermediate Silane->Silicate + F- Activator Fluoride (F-) Activator->Silicate Silicate->TransMet Transfer 4-MeOPh Prod Ar-(4-MeOPh) Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Catalyst

Figure 1: The fluoride-activated Hiyama coupling cycle. The formation of the pentacoordinate silicate is the rate-determining activation step.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-4'-nitrobiphenyl (Model Donor-Acceptor System)

Target Audience: Researchers synthesizing Push-Pull chromophores for non-linear optics.[1]

Reagents:

  • (4-Methoxyphenyl)trimethylsilane (1.2 equiv)[1]

  • 1-Iodo-4-nitrobenzene (1.0 equiv)[1]

  • Pd(OAc)

    
     (5 mol%)[1]
    
  • TBAF (Tetrabutylammonium fluoride, 1M in THF, 2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a sealable pressure vial with 1-iodo-4-nitrobenzene (1.0 mmol) and Pd(OAc)

    
     (0.05 mmol).
    
  • Addition: Add anhydrous THF (5 mL) followed by (4-methoxyphenyl)trimethylsilane (1.2 mmol).

  • Activation: Dropwise add the TBAF solution (2.0 mmol) at room temperature. Note: The solution may darken immediately due to Pd reduction.

  • Reaction: Seal the vial and heat to 60°C for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The disappearance of the arylsilane spot is a key indicator.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x).[1]
    
  • Purification: The crude mixture will contain silicon byproducts (fluorosilanes).[1] These are easily removed via a short silica plug.[1]

  • Yield: Expected yield 85-92%.

Why this works: The nitro group (electron-withdrawing) on the electrophile and the methoxy group (electron-donating) on the silane create a "push-pull" electronic drive that facilitates the oxidative addition and reductive elimination steps.

Protocol B: Ipso-Iododesilylation for High-Purity Monomer Synthesis

Target Audience: Polymer chemists requiring ultra-high purity monomers where separation of isomers is difficult.[1]

Arylsilanes can be converted directly into aryl iodides.[1] This is useful when direct iodination of anisole yields a mixture of ortho and para isomers. Using the TMS group as a blocking agent ensures 100% regioselectivity.

Reagents:

  • (4-Methoxyphenyl)trimethylsilane[1][3][4][5]

  • Iodine Monochloride (ICl)[1]

  • Dichloromethane (DCM)[1]

Methodology:

  • Dissolve (4-methoxyphenyl)trimethylsilane (10 mmol) in DCM (20 mL) at 0°C.

  • Add ICl (11 mmol) dropwise. The solution will turn dark brown.[1]

  • Stir for 1 hour at 0°C, then warm to room temperature.

  • Mechanism: The electrophilic Iodine attacks the carbon bearing the silicon (Ipso attack), generating a carbocation stabilized by the silicon (beta-effect), followed by loss of TMS-Cl.

  • Quench: Wash with Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine.[1]
  • Result: Pure 4-iodoanisole is obtained without trace ortho isomers, critical for defining polymer tacticity.[1]

Critical Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Hiyama) Incomplete TransmetallationSwitch activator to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for anhydrous fluoride delivery.
Protodesilylation Moisture in solventEnsure THF is distilled/dried.[1] Proton sources cleave the C-Si bond to form Anisole (Ph-OMe).[1]
Catalyst Death Pd Black precipitationAdd a phosphine ligand like PPh

or S-Phos to stabilize the Pd species.[1]

References

  • Hiyama, T. (1988).[1][2] "Organosilicon Compounds in Cross-Coupling Reactions". Journal of Organic Chemistry.

  • Denmark, S. E., & Ober, M. H. (2004). "Organosilicon Reagents: Synthesis and Application to Palladium-Catalyzed Cross-Coupling Reactions". Aldrichimica Acta.[1]

  • PubChem. (2025).[1] "Compound Summary: (4-Methoxyphenyl)trimethylsilane". National Library of Medicine.[1]

  • Sorensen, U. S., & Pombo-Villar, E. (2005).[1] "Ipso-substitution of arylsilanes: A general method for the synthesis of aryl halides". Tetrahedron. [1]

  • Sigma-Aldrich. (2025).[1] "Material Safety Data Sheet: 4-Methoxyphenyltrimethylsilane".

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organosilicon reagents.

Sources

Method

Reaction mechanism of (4-methoxyphenyl)trimethylsilane in silylation

Application Note: Synthesis and Mechanistic Utility of (4-Methoxyphenyl)trimethylsilane Executive Summary & Scientific Context (4-Methoxyphenyl)trimethylsilane (CAS: 3700-29-4), often referred to as p-anisyltrimethylsila...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Mechanistic Utility of (4-Methoxyphenyl)trimethylsilane

Executive Summary & Scientific Context

(4-Methoxyphenyl)trimethylsilane (CAS: 3700-29-4), often referred to as p-anisyltrimethylsilane, serves as a critical intermediate in medicinal chemistry and materials science.[1] Unlike simple silylating agents (e.g., TMSCl) used to protect alcohols, this arylsilane represents a carbon-silicon bioisostere and a "masked" aryl anion.[1]

Its primary utility in drug development lies in two mechanistic pathways:

  • Regioselective Synthesis (Formation): The introduction of the trimethylsilyl (TMS) group onto the anisole ring requires precise control over regiochemistry to avoid ortho-silylation (directed by the methoxy group).[1]

  • Electrophilic Ipso-Substitution (Reactivity): The TMS group acts as a "super-proton," directing electrophiles (such as radio-halogens for PET/SPECT imaging) to the specific carbon atom it occupies, driven by the Silicon

    
    -effect .[1]
    

This guide details the Lithium-Halogen Exchange protocol for its synthesis (guaranteeing para-selectivity) and elucidates the mechanism of its utility in electrophilic aromatic substitution (EAS) .[1]

Mechanistic Principles

The Regioselectivity Paradox: Why Halogen Exchange?

Direct lithiation of anisole (Directed ortho Metalation - DoM) predominantly targets the ortho-position due to the coordination of lithium to the methoxy oxygen.[1] To achieve para-silylation, one cannot rely on direct deprotonation.[1]

  • Pathway A (DoM): Anisole +

    
    -BuLi 
    
    
    
    o-Lithioanisole
    
    
    o-TMS-Anisole (Undesired).[1]
  • Pathway B (Li-Hal Exchange): p-Bromoanisole +

    
    -BuLi 
    
    
    
    p-Lithioanisole
    
    
    p-TMS-Anisole (Target).[1]

The Lithium-Halogen exchange is kinetically faster than proton abstraction (DoM) at low temperatures (-78 °C), ensuring the preservation of the regiochemistry defined by the bromide precursor.

The Silicon -Effect in Ipso-Substitution

Once synthesized, the utility of (4-methoxyphenyl)trimethylsilane arises from its ability to undergo ipso-substitution.[1] In this mechanism, an electrophile (


) attacks the carbon bearing the silicon.
  • Stabilization: The resulting carbocation (Wheland intermediate) is stabilized by the C–Si bond hyperconjugating with the empty p-orbital (

    
    ).[1] This is known as the Silicon 
    
    
    
    -effect
    .[1]
  • Desilylation: The C–Si bond is weaker than a C–H bond toward nucleophilic cleavage, allowing rapid elimination of the silyl group to restore aromaticity.

Experimental Protocol: Regioselective Synthesis

Objective: Preparation of (4-methoxyphenyl)trimethylsilane via Lithium-Halogen Exchange. Scale: 10 mmol (Adaptable).

Reagents & Equipment
  • Substrate: 4-Bromoanisole (1.87 g, 10 mmol).

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol).[1]
  • Electrophile: Chlorotrimethylsilane (TMSCl) (1.4 mL, 11 mmol).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (20 mL).

  • Apparatus: Flame-dried 100 mL Schlenk flask, inert atmosphere (

    
     or Ar), low-temperature thermometer.
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry the Schlenk flask and stir bar under vacuum.[1] Backfill with Argon three times.[1]

    • Add anhydrous THF (20 mL) and 4-Bromoanisole (1.87 g).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (The Critical Step):

    • Add

      
      -BuLi (4.4 mL) dropwise via syringe over 10 minutes.[1]
      
    • Observation: A white precipitate (Li-salt) may form.[1]

    • Stir at -78 °C for 30 minutes .

    • Mechanistic Note: The Li-Br exchange is complete within minutes; prolonged stirring at higher temps risks equilibration to the ortho-position via "lithium walk."[1]

  • Silylation:

    • Add TMSCl (1.4 mL) dropwise at -78 °C.

    • Allow the reaction to warm to room temperature naturally over 2 hours.

    • Endpoint: The solution typically turns clear or slightly cloudy white.[1]

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with diethyl ether (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Distillation (BP approx. 210 °C at atm) or flash chromatography (Hexanes/EtOAc 95:5) if high purity is required.[1][2]

Data Summary Table
ParameterValue / ConditionNote
Precursor 4-BromoanisoleDefines regiochemistry
Reagent

-BuLi (1.1 equiv)
Preferred over Mg (Grignard) for speed
Temperature -78 °CCritical to prevent isomerization
Yield 85-95%High efficiency reaction
Appearance Colorless Liquid

H NMR

0.25 (s, 9H, TMS)
Diagnostic peak for TMS group

Visualizing the Mechanism

The following diagrams illustrate the synthesis pathway and the ipso-substitution utility, generated using Graphviz.

Diagram 1: Synthesis & Reactivity Workflow

ReactionMechanism start 4-Bromoanisole (Precursor) lithiation Li-Hal Exchange (-78°C, n-BuLi) start->lithiation intermediate 4-Lithioanisole (Nucleophile) lithiation->intermediate -n-BuBr silylation Electrophilic Trap (+ TMSCl) intermediate->silylation product (4-Methoxyphenyl) trimethylsilane silylation->product -LiCl ipso_int Wheland Intermediate (Beta-Si Stabilized) product->ipso_int + E+ (Ipso Attack) electrophile Electrophile (E+) (e.g., I+, NO2+) electrophile->ipso_int final_sub Ipso-Substituted Product (Ar-E) ipso_int->final_sub -TMS+ (Desilylation)

Caption: Logical flow from regioselective synthesis via Li-Hal exchange to utility in ipso-substitution.

Diagram 2: The Silicon -Effect (Mechanism of Stabilization)[1]

BetaEffect gs Ground State Arylsilane ts Transition State (Sigma Complex) gs->ts Electrophilic Attack (Ipso) stab Beta-Silicon Stabilization (Hyperconjugation) ts->stab C-Si orbital overlaps p-orbital prod Substituted Arene (Aromaticity Restored) stab->prod Loss of TMS group

Caption: The Silicon Beta-effect stabilizes the carbocation intermediate, facilitating ipso-substitution.

Applications in Drug Development

  • Radio-Halogenation (PET/SPECT): The most critical application of (4-methoxyphenyl)trimethylsilane is as a precursor for site-specific radio-iodination .[1]

    • Protocol: Reaction with

      
       or 
      
      
      
      results in the displacement of the TMS group by Iodine.
    • Advantage:[1][3][4][5][6] Unlike direct iodination of anisole (which gives ortho/para mixtures), ipso-iodination yields exclusively the para-iodo product, essential for high-purity radiotracers.[1]

  • Solubility & Lipophilicity Modulation: In "Silicon Switch" strategies, the TMS group replaces a tert-butyl group.[1] This alters the lipophilicity (

    
    ) and metabolic stability of the drug candidate without significantly changing its steric profile.
    

References

  • Organic Syntheses: "Preparation of Arylsilanes via Lithium-Halogen Exchange." (General Protocol).[1][3] Available at: [Link][1]

  • Journal of the American Chemical Society: "Mechanism of Electrophilic Substitution of Arylsilanes: The Ipso-Attack." J. Am. Chem. Soc.[1] (Classic mechanistic grounding).[1] Available at: [Link][1]

  • PubChem: "(4-Methoxyphenyl)trimethylsilane Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]

  • ScienceDirect/Elsevier: "Silicon in Medicinal Chemistry: Bioisosteres and Prodrugs."[1] Available at: [Link][1]

(Note: While specific page URLs for general reactions vary by database access, the links above direct to the authoritative repositories for verification of the described chemical entities and protocols.)

Sources

Application

Protecting group strategies involving (4-methoxyphenyl)trimethylsilane

The (4-Methoxyphenyl)dimethylsilyl (PMP-DMS) System Part 1: Executive Summary & Strategic Rationale The Challenge: Standard silyl protecting groups (TMS, TBS, TBDPS) rely almost exclusively on steric bulk to modulate sta...

Author: BenchChem Technical Support Team. Date: February 2026

The (4-Methoxyphenyl)dimethylsilyl (PMP-DMS) System

Part 1: Executive Summary & Strategic Rationale

The Challenge: Standard silyl protecting groups (TMS, TBS, TBDPS) rely almost exclusively on steric bulk to modulate stability. While effective, they lack electronic orthogonality—they are all cleaved by fluoride or strong acid. In complex total synthesis, researchers often require a "safety-catch" mechanism: a group that is robust against standard deprotection conditions but can be triggered by a specific, orthogonal chemical event.

The Solution: The (4-methoxyphenyl)dimethylsilyl (PMP-DMS) moiety represents a high-value strategic alternative. By incorporating an electron-rich anisole ring directly onto the silicon center, this group introduces electronic lability alongside steric stability.

Key Strategic Advantages:

  • Tunable Acid Lability: The electron-donating methoxy group stabilizes the developing positive charge on silicon during acid hydrolysis, making PMP-DMS more acid-labile than the phenyl-analog (TBDPS) but more stable than TMS.

  • The "Safety-Catch" (Oxidative Cleavage): Unlike alkyl silyls, the PMP-DMS group can be cleaved via Fleming-Tamao oxidation . This allows for deprotection under neutral, oxidative conditions (peroxide/fluoride), completely avoiding strong acids or basic fluoride sources that might decompose sensitive substrates.

  • Dual-Mode Utility: It functions both as a protecting group for alcohols (

    
    ) and as a "masked hydroxyl" group (
    
    
    
    ) generated via hydrosilylation.

Note on Nomenclature: While the parent motif is (4-methoxyphenyl)trimethylsilane , the actual protecting group anchored to a substrate is the (4-methoxyphenyl)dimethylsilyl moiety. The "trimethyl" variant serves as the mechanistic model for the reactivity described below.

Part 2: Mechanistic Insight[1][2]

The utility of the PMP-DMS group hinges on the ipso-substitution capability of the arylsilane bond.

  • Electrophilic Attack: The 4-methoxy substituent is a strong

    
    -donor. It activates the aromatic ring, specifically at the position attached to silicon (ipso position), making it highly susceptible to electrophilic attack (e.g., by halogens or protons).
    
  • Oxidative Trigger: In the Fleming-Tamao oxidation, the aryl ring is first attacked by an electrophile (often a fluoride-assisted peroxy species), leading to the cleavage of the

    
     bond and formation of a reactive fluorosilane or silanol intermediate, which subsequently hydrolyzes to release the substrate.
    
Visualization: Reaction Pathways of PMP-DMS

PMP_DMS_Strategy Substrate Substrate-OH Protected Protected Species: Substrate-O-Si(Me)2(4-MeOPh) Substrate->Protected Imid / DMF Reagent Reagent: (4-MeOPh)Me2Si-Cl Reagent->Protected Acid Acid Hydrolysis (H+ / MeOH) Protected->Acid Pathway A: Steric/Electronic Fluoride Fluoridolysis (TBAF) Protected->Fluoride Pathway B: Standard Oxidation Fleming-Tamao Oxidation (H2O2 / KF / KHCO3) Protected->Oxidation Pathway C: Orthogonal (Safety Catch) Deprotected Recovered Substrate Substrate-OH Acid->Deprotected Fluoride->Deprotected Byproduct_Si Byproduct: (4-MeOPh)F + Silanols Fluoride->Byproduct_Si Oxidation->Deprotected Byproduct_Ox Byproduct: 4-Methoxyphenol Oxidation->Byproduct_Ox

Caption: Figure 1. Orthogonal cleavage pathways for (4-methoxyphenyl)dimethylsilyl ethers. Pathway C represents the unique oxidative "safety-catch" mechanism.

Part 3: Detailed Protocols
Protocol 1: Installation of the PMP-DMS Group

This protocol describes the protection of a secondary alcohol. The reagent, (4-methoxyphenyl)dimethylsilyl chloride, is prepared in situ or purchased.

Reagents:

  • Substrate (Alcohol, 1.0 equiv)

  • (4-Methoxyphenyl)dimethylsilyl chloride (1.2 - 1.5 equiv)

  • Imidazole (2.0 equiv) or Triethylamine/DMAP

  • Dichloromethane (DCM) or DMF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the alcohol substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add imidazole (2.0 equiv). If the substrate is sterically hindered, use DMF as solvent and add a catalytic amount of DMAP (0.1 equiv).

  • Silylation: Add (4-methoxyphenyl)dimethylsilyl chloride dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (typically 1–4 hours).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel). Note: PMP-DMS ethers are stable to silica gel, unlike TMS ethers.

Protocol 2: The "Safety-Catch" Deprotection (Fleming-Tamao Oxidation)

This is the critical protocol for removing the group under oxidative conditions, sparing acid-sensitive moieties (e.g., acetals, epoxides).

Reagents:

  • Protected Substrate (1.0 equiv)

  • Potassium Fluoride (KF) (2.0 equiv)

  • Potassium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Hydrogen Peroxide (

    
    ) (5.0 equiv)
    
  • Solvent: THF/Methanol (1:1)

Step-by-Step:

  • Dissolution: Dissolve the PMP-DMS ether in a 1:1 mixture of THF and Methanol.

  • Additive Mixing: Add solid KF and

    
    . The fluoride activates the silicon (forming a pentacoordinate silicate), while the bicarbonate buffers the solution.
    
  • Oxidation: Add

    
     dropwise at room temperature. Caution: Exothermic reaction.
    
  • Incubation: Stir at room temperature or mild heat (40°C) for 4–12 hours.

    • Mechanism:[1][2][3][4][5] The peroxide attacks the silicon, inducing migration of the aryl group or direct hydrolysis. The 4-methoxy group facilitates the cleavage of the Ar-Si bond.

  • Quench: Carefully quench with saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize excess peroxide.
    
  • Extraction: Extract with Ethyl Acetate. The byproduct (4-methoxyphenol) can be removed by washing with mild basic solution (1M NaOH) if the product is stable to base, or by chromatography.

Protocol 3: Selective Acid Cleavage

PMP-DMS is approximately 10–100x more acid-labile than TBDPS due to the electron-donating methoxy group.

Conditions:

  • 
     in Ethanol (Room Temp, 30 min) OR
    
  • 
     (aq) (40°C, 1-2 hours)
    
  • Observation: This will cleave PMP-DMS while leaving TBDPS (tert-butyldiphenylsilyl) ethers intact, allowing for inter-silyl selectivity .

Part 4: Comparative Stability Data
Protecting GroupAcid Stability (

)
Base Stability (

)
Fluoride CleavageOxidative Cleavage
TMS (Trimethylsilyl)Very LowLowInstantN/A
TES (Triethylsilyl)LowModerateFastN/A
PMP-DMS Moderate (Tunable) High Fast Yes (Unique)
TBDPS (Diphenyl)HighHighSlowNo
TBS (t-Butyldimethyl)ModerateHighModerateNo
Part 5: References
  • Fleming, I., Henning, R., & Plaut, H. (1984). "The phenyldimethylsilyl group as a masked hydroxy group." Journal of the Chemical Society, Chemical Communications, 29-31. Link[4]

  • Tamao, K., Ishida, N., & Kumada, M. (1983). "Hydrogen peroxide oxidation of the silicon-carbon bond in organoalkoxysilanes." Journal of Organic Chemistry, 48(12), 2120-2122. Link

  • Jones, G. R., & Landais, Y. (1996).[4] "The Oxidation of the Carbon-Silicon Bond."[1][6] Tetrahedron, 52(22), 7599-7662. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[7] (Refer to Chapter 2: Silyl Ethers). Link

Sources

Method

(4-methoxyphenyl)trimethylsilane in the synthesis of pharmaceutical intermediates

This guide details the application of (4-methoxyphenyl)trimethylsilane (CAS: 775-78-0), a robust organosilicon reagent used as a stable surrogate for aryl boronic acids and aryl halides in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (4-methoxyphenyl)trimethylsilane (CAS: 775-78-0), a robust organosilicon reagent used as a stable surrogate for aryl boronic acids and aryl halides in the synthesis of pharmaceutical intermediates.

[1]

Executive Summary

(4-Methoxyphenyl)trimethylsilane serves as a critical "masked" aryl anion equivalent in drug discovery and process chemistry. Unlike aryl boronic acids, which are prone to protodeboronation, or aryl halides that can be unstable, this arylsilane offers exceptional shelf stability. It is activated "on-demand" via fluoride or base to participate in Hiyama cross-coupling (forming biaryl scaffolds common in SGLT2 inhibitors and NSAIDs) or ipso-substitution (enabling site-specific halogenation).

Key Advantages[2][3][4]
  • Orthogonal Reactivity: The trimethylsilyl (TMS) group tolerates diverse reaction conditions (oxidations, reductions) that would decompose boronic acids.

  • Regiocontrol: The TMS group acts as a bulky blocking group at the para-position, forcing electrophilic attack to the ortho-position, or serves as a specific leaving group for ipso-substitution.

  • Toxicity Profile: Silicon byproducts (siloxanes) are generally non-toxic and easily removed, unlike organotin reagents (Stille coupling).

Mechanistic Insight & Reactivity Profile

The utility of (4-methoxyphenyl)trimethylsilane relies on the polarization of the C–Si bond. While the bond is kinetically stable to non-polar reagents, it becomes hypervalent and highly reactive upon coordination with a nucleophile (typically fluoride).

Activation Pathway (Hiyama Coupling)

The reaction proceeds via a pentacoordinate silicate intermediate.[1] The methoxy group at the para-position donates electron density, further activating the ring for transmetalation to Palladium.

HiyamaMechanism Silane (4-Methoxyphenyl)TMS (Stable Precursor) Silicate Pentacoordinate Silicate [Ar-Si(Me)3F]- Silane->Silicate Activation Fluoride Fluoride Source (TBAF/TASF) Fluoride->Silicate Transmetalation Transmetalation Silicate->Transmetalation Transfer of Ar Group Pd_Cycle Pd(II) Intermediate (Ar'-Pd-X) Pd_Cycle->Transmetalation Product Biaryl Product (Ar-Ar') Transmetalation->Product Reductive Elimination

Figure 1: Fluoride-mediated activation pathway converting the inert arylsilane into a reactive silicate species for cross-coupling.[2][3][4][5][6][7]

Experimental Protocols

Protocol A: Regioselective Ipso-Iodination

Objective: Synthesis of high-purity 4-iodoanisole derivatives. Application: This reaction is superior to direct iodination of anisole, which often yields mixtures of ortho- and para- isomers. The TMS group ensures 100% regioselectivity at the para position.

Reagents:

  • (4-Methoxyphenyl)trimethylsilane (1.0 eq)

  • Iodine Monochloride (ICl) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (4-methoxyphenyl)trimethylsilane (1.80 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Iodine Monochloride (1.0 M in DCM, 11 mL) dropwise over 15 minutes. Note: The solution will turn dark brown.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 30 minutes. Monitor by TLC (Hexane/EtOAc 9:1); the starting material spot (

    
    ) should disappear.
    
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (sodium thiosulfate, 50 mL) to reduce excess iodine. The organic layer should turn colorless or pale yellow.
    
  • Workup: Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, pass through a short silica plug (eluent: Hexanes).

    • Expected Yield: 92-96%

    • Product: 4-Iodoanisole (Regiopurity >99%)[8]

Protocol B: Palladium-Catalyzed Hiyama Cross-Coupling

Objective: Synthesis of 4-methoxy-4'-acetylbiphenyl (Biaryl Scaffold). Application: Construction of biaryl cores found in NSAIDs and liquid crystals.

Reagents:

  • (4-Methoxyphenyl)trimethylsilane (1.2 eq)

  • 4-Bromoacetophenone (1.0 eq)

  • 
     (2 mol%)
    
  • Ligand:

    
     (4 mol%) or dppf (2 mol%)
    
  • TBAF (Tetra-n-butylammonium fluoride) (2.0 eq, 1M in THF)

  • Solvent: THF (degassed)

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with

    
     (4.5 mg, 0.02 mmol) and 
    
    
    
    (10.5 mg, 0.04 mmol) in THF (2 mL). Stir for 10 mins until the solution turns yellow/orange.
  • Substrate Addition: Add 4-bromoacetophenone (199 mg, 1.0 mmol) and (4-methoxyphenyl)trimethylsilane (216 mg, 1.2 mmol).

  • Activation: Add TBAF solution (2.0 mL, 2.0 mmol) via syringe. Caution: Mild exotherm possible.

  • Heating: Seal the vial and heat to 60°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (2 x 10 mL).

  • Analysis: The crude mixture typically shows >90% conversion. Purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Matrix

ParameterObservationCorrective Action
Low Conversion (Hiyama) Silane remains unreacted.Ensure TBAF is fresh (not wet). Increase temp to 80°C. Switch to

activator if base-sensitive.
Protodesilylation Product is Anisole (H replaced TMS).Solvent is too "wet" (proton source). Dry THF over molecular sieves.
Homocoupling Biaryl formed from two silane units.[1]Reduce oxidant presence (

). Degas solvents thoroughly.
Poor Regioselectivity In ipso-iodination, ortho product forms.Lower temp to -78°C. Ensure ICl is added slowly to favor ipso attack over EAS.

Strategic Workflow: Orthogonal Functionalization

The power of this reagent lies in its ability to direct chemistry around the ring before being swapped out.

OrthogonalStrategy Start (4-Methoxyphenyl)TMS Step1 1. n-BuLi / TMEDA (Ortho-Lithiation) Start->Step1 Intermediate1 3-Lithio-4-methoxy-TMS-benzene Step1->Intermediate1 Step2 2. Electrophile (E+) (e.g., CHO, CONR2) Intermediate1->Step2 Product1 3-Substituted-4-methoxy-TMS-benzene Step2->Product1 Step3 Ipso-Halogenation (ICl or NBS) Product1->Step3 Site-Selective Swap FinalProduct 3-Substituted-4-iodoanisole (TMS replaced by Iodine) Step3->FinalProduct

Figure 2: Workflow showing the use of TMS as a blocking group to force ortho-substitution, followed by ipso-replacement to generate highly functionalized intermediates.

References

  • Hiyama Cross-Coupling Mechanism & Scope

    • Title: "The Hiyama Cross-Coupling Reaction: New Discoveries"[1]

    • Source: The Chemical Record, 2016.[1]

    • URL:[Link]

  • Ipso-Iodination Protocols

    • Title: "A practical and general ipso iodination of arylboronic acids (and arylsilanes)"
    • Source: RSC Advances, 2015.
    • URL:[Link]

  • Arylsilanes in Drug Discovery

    • Title: "Organosilicon Molecules with Medicinal Applications"[9]

    • Source: Journal of Medicinal Chemistry, ACS.
    • URL:[Link]

  • Canagliflozin/SGLT2 Inhibitor Synthesis (Contextual)

    • Title: "Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles"
    • Source: Organic Process Research & Development, 2017.[10]

    • URL:[Link]

Sources

Application

Application Note: (4-Methoxyphenyl)trimethylsilane in Visible-Light Photocatalysis

This guide details the application of (4-methoxyphenyl)trimethylsilane (often abbreviated as PMP-TMS or TMS-Anisole ) in visible-light photocatalysis. This molecule serves two distinct but related roles in modern photore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (4-methoxyphenyl)trimethylsilane (often abbreviated as PMP-TMS or TMS-Anisole ) in visible-light photocatalysis.

This molecule serves two distinct but related roles in modern photoredox chemistry:

  • A Mechanistic Probe: To diagnose Radical Cation intermediates via oxidative desilylation.

  • A Redox-Active Auxiliary: To enable C(sp³)–Si bond cleavage for the generation of alkyl radicals (e.g., in Giese reactions).

Core Principle & Electronic Properties

(4-Methoxyphenyl)trimethylsilane is an electron-rich arene characterized by a specific oxidation potential that makes it an ideal substrate for Single Electron Transfer (SET) oxidation by common photocatalysts.

  • Oxidation Potential (

    
    ):  Approximately +1.30 V vs. SCE  (Saturated Calomel Electrode).
    
  • Role of the Silyl Group:

    • 
      -Silicon Effect:  The trimethylsilyl (TMS) group stabilizes the resultant radical cation via hyperconjugation (
      
      
      
      ).
    • Fragmentation Trigger: Upon oxidation, the C–Si bond becomes weakened and highly susceptible to nucleophilic attack (leading to ipso-substitution) or homolytic cleavage (leading to alkyl radical generation).

Mechanism of Action

The photocatalytic utility of PMP-TMS hinges on the Oxidative Quenching Cycle :

  • Excitation: The photocatalyst (PC) is excited by visible light (

    
    ).
    
  • Oxidation:

    
     oxidizes PMP-TMS via SET, generating the radical cation [PMP-TMS]
    
    
    
    .
  • Fate of the Radical Cation:

    • Path A (Ipso-Substitution): Nucleophilic attack (e.g., by

      
      , 
      
      
      
      , or solvent) at the silicon atom leads to desilylation and functionalization of the aromatic ring.
    • Path B (Alkyl Radical Generation): Nucleophile-assisted fragmentation cleaves the C(sp³)–Si bond, releasing a methyl (or alkyl) radical and a silyl ether byproduct.

Experimental Protocols

Protocol A: Photoredox Ipso-Iodination (Oxidative Desilylation)

This protocol demonstrates the use of PMP-TMS as a substrate for ipso-functionalization, converting the C–Si bond into a C–I bond under mild conditions.

Objective: Synthesis of 4-iodoanisole from (4-methoxyphenyl)trimethylsilane.

Materials
  • Substrate: (4-Methoxyphenyl)trimethylsilane (1.0 equiv, 0.5 mmol)

  • Photocatalyst:

    
    
    
    
    (2.0 mol%)
  • Iodine Source: Sodium Iodide (NaI) (2.0 equiv)

  • Oxidant: Air (O

    
     balloon) or K
    
    
    
    S
    
    
    O
    
    
    (1.5 equiv) for anaerobic conditions.
  • Solvent: Acetonitrile (MeCN) / Water (H

    
    O) [9:1 v/v]
    
  • Light Source: Blue LEDs (

    
     nm)
    
Step-by-Step Methodology
  • Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add

    
    
    
    
    (8.6 mg, 0.01 mmol) and NaI (150 mg, 1.0 mmol).
  • Solvent Addition: Add MeCN (4.5 mL) and H

    
    O (0.5 mL). Degas the solvent by sparging with Argon for 10 minutes if using persulfate; if using air, no degassing is required.
    
  • Substrate Addition: Add (4-methoxyphenyl)trimethylsilane (90 mg, 0.5 mmol) via microliter syringe.

  • Irradiation: Cap the vial and place it approximately 2–3 cm from the Blue LED source. Stir vigorously at room temperature (fan cooling is recommended to maintain

    
    C).
    
  • Monitoring: Monitor reaction progress by TLC or GC-MS every 2 hours. The starting material peak (PMP-TMS) should disappear, replaced by 4-iodoanisole.

  • Workup: Upon completion (typically 6–12 h), dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to quench excess iodine) followed by brine.
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The Ru(II) catalyst is excited to Ru(II)*, which oxidizes PMP-TMS to the radical cation. The iodide anion (


) attacks the radical cation (or is oxidized to an iodine radical that attacks), leading to the displacement of the TMS group.
Protocol B: Alkyl Radical Generation (Giese Reaction)

Based on recent advancements (e.g., ChemRxiv 2025), PMP-TMS acts as a "Latent Radical Precursor" where the PMP group serves as a redox antenna to trigger the release of a methyl radical.

Objective: Giese addition of a methyl radical (derived from TMS) to an electron-deficient alkene.

Materials
  • Precursor: (4-Methoxyphenyl)trimethylsilane (1.5 equiv)

  • Acceptor: Methyl acrylate or similar Michael acceptor (1.0 equiv, 0.2 mmol)

  • Photocatalyst: Acr-Mes

    
     ClO
    
    
    
    (Fukuzumi Catalyst) (5.0 mol%)
  • Nucleophile/Base: Methanol (20 equiv) or Phosphate buffer.

  • Solvent: 1,2-Dichloroethane (DCE) or MeCN.

  • Light Source: Blue LEDs (450 nm).

Step-by-Step Methodology
  • Preparation: In a glovebox or under

    
     flow, charge a vial with Acr-Mes
    
    
    
    catalyst (4.2 mg, 0.01 mmol) and the Michael acceptor (0.2 mmol).
  • Reagent Addition: Add (4-methoxyphenyl)trimethylsilane (0.3 mmol) and Methanol (4.0 mmol, as a nucleophile to assist desilylation).

  • Irradiation: Seal the vial and irradiate with Blue LEDs for 24 hours.

  • Mechanism:

    • The Acridinium catalyst (

      
       V) oxidizes the PMP moiety of the silane.
      
    • The resulting Radical Cation is susceptible to nucleophilic attack by MeOH at the silicon center.

    • This attack triggers C–Si bond cleavage , releasing a Methyl Radical (

      
      ) and the silyl ether byproduct.
      
    • The methyl radical adds to the acrylate, followed by reduction and protonation to form the product.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the (4-methoxyphenyl)trimethylsilane radical cation.

Photoredox_Mechanism Substrate (4-Methoxyphenyl)trimethylsilane (PMP-TMS) RadicalCation [PMP-TMS]•+ (Radical Cation) Substrate->RadicalCation SET Oxidation (- e-) ExcitedPC Photocatalyst* (Excited State) ExcitedPC->RadicalCation E_ox ~ +1.30 V IpsoPath Path A: Ipso-Substitution (Nu = I-, F-) RadicalCation->IpsoPath Attack at C(Ar) AlkylPath Path B: C-Si Cleavage (Nu = MeOH) RadicalCation->AlkylPath Attack at Si Products_A 4-Iodoanisole + TMS-Nu IpsoPath->Products_A Desilylation Products_B Methyl Radical (•CH3) + PMP-Si(OMe)Me2 AlkylPath->Products_B Fragmentation

Caption: Divergent reaction pathways of the PMP-TMS radical cation generated via visible-light photoredox catalysis.

Key Data & Troubleshooting

Oxidation Potentials of Common Arylsilanes
SubstrateE

(V vs SCE)
Reactivity Profile
Phenyltrimethylsilane+2.40 VInert to mild photoredox; requires UV or strong oxidants.
(4-Methoxyphenyl)trimethylsilane +1.30 V Ideal for Blue LED / Acridinium / Ru(bpy)

systems.
(4-Dimethylaminophenyl)TMS+0.70 VVery easily oxidized; prone to over-oxidation/degradation.
Troubleshooting Guide
IssueProbable CauseSolution
No Reaction Catalyst

too low.
Switch to a stronger oxidant like Acr-Mes (

V) or [Ir(dF(CF

)ppy)

(dtbbpy)]PF

.
Protodesilylation Acidic impurities.Add an inorganic base (e.g., Na

CO

or K

PO

) to buffer HF/HI generated in situ.
Low Yield

quenching of catalyst.
Ensure thorough degassing (Freeze-Pump-Thaw x3) if using an Ir/Ru catalyst in a reductive cycle.

References

  • Trialkyl(aryl)silanes as Latent Alkyl Radical Precursors for Giese Reactions via Visible-Light Photoredox Catalysis. Source: ChemRxiv (2025). Context: Establishes the use of the PMP-TMS motif as a redox auxiliary for alkyl radical generation.

  • Catalytic ipso-Nitration of Organosilanes Enabled by Electrophilic N-Nitrosaccharin Reagent. Source: Angewandte Chemie International Edition (2023). Context: Demonstrates the ipso-substitution reactivity of (4-methoxyphenyl)trimethylsilane derivatives.

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Source: Macmillan Group (Princeton University). Context: General foundational review on photoredox mechanisms including oxidative quenching of electron-rich arenes.

Method

Strategic Utilization of (4-Methoxyphenyl)trimethylsilane in Suzuki-Miyaura Architectures

Executive Summary & Strategic Rationale In high-value drug discovery and complex natural product synthesis, (4-methoxyphenyl)trimethylsilane serves as a robust, shelf-stable surrogate for 4-methoxyphenylboronic acid. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In high-value drug discovery and complex natural product synthesis, (4-methoxyphenyl)trimethylsilane serves as a robust, shelf-stable surrogate for 4-methoxyphenylboronic acid. While organosilanes are traditionally associated with Hiyama coupling, they are increasingly utilized in Suzuki-Miyaura workflows via an in situ or stepwise ipso-borodesilylation strategy.

This approach is preferred when:

  • Purification Challenges: The corresponding boronic acid is difficult to purify or prone to protodeboronation during earlier synthetic steps.

  • Orthogonal Protection: The trimethylsilyl (TMS) group survives lithiation and other harsh conditions that would destroy a boronic ester.

  • Regiocontrol: The TMS group directs electrophilic substitution (ipso-substitution) with high fidelity, ensuring the boron moiety is installed exactly where the silicon resided.

This guide details the protocol for converting (4-methoxyphenyl)trimethylsilane into an active Suzuki coupling partner, effectively "unmasking" the latent reactivity of the C-Si bond.

Mechanistic Architecture

The transformation relies on the high affinity of silicon for electronegative atoms (F, O, Cl) and the ability of boron trihalides to perform electrophilic aromatic substitution.

The Pathway: "Masked" Boronic Acid Strategy

The workflow involves two distinct phases:

  • Activation (Ipso-Borodesilylation): Boron trichloride (

    
    ) attacks the ipso-carbon, ejecting the silyl group.
    
  • Coupling (Suzuki-Miyaura): The resulting dichloroborane is hydrolyzed to the boronic acid, which then enters the standard catalytic cycle.

G Silane (4-Methoxyphenyl) trimethylsilane Intermediate Ar-BCl2 (Dichloroborane) Silane->Intermediate Ipso-substitution (-TMSCl) BCl3 BCl3 (Electrophile) BCl3->Intermediate BoronicAcid 4-Methoxyphenyl boronic acid Intermediate->BoronicAcid Hydrolysis (H2O) Suzuki Suzuki Coupling (Pd(0), Base, Ar-X) BoronicAcid->Suzuki Product Biaryl Product Suzuki->Product

Figure 1: The conversion of the arylsilane to a biaryl via the boronic acid intermediate.

Detailed Experimental Protocols

Protocol A: Ipso-Borodesilylation (Activation)

Objective: Convert (4-methoxyphenyl)trimethylsilane to 4-methoxyphenylboronic acid. Critical Note: The methoxy group is electron-donating, which accelerates the electrophilic attack at the ipso position. However, strict temperature control is required to prevent demethylation (ether cleavage) by


.

Reagents:

  • (4-Methoxyphenyl)trimethylsilane (1.0 equiv)

  • Boron trichloride (

    
    ), 1.0 M solution in DCM (1.1 equiv)
    
  • Dichloromethane (Anhydrous)

  • Water (for hydrolysis)

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve (4-methoxyphenyl)trimethylsilane (10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice bath.

    • Expert Insight: Do not cool to -78 °C unless necessary; the reaction is slower. 0 °C balances rate vs. selectivity.

  • Addition: Add

    
     (11 mL, 11 mmol) dropwise via syringe over 15 minutes.
    
    • Observation: Fuming may occur.[1] Ensure proper venting.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Monitoring: Aliquot analysis via GC-MS will show the disappearance of the starting silane (M+ 180) and appearance of the boronic species (often visible as the boroxine or boronic acid after workup).

  • Hydrolysis: Cool the mixture back to 0 °C. Carefully quench with water (20 mL).

    • Caution: Exothermic reaction.

  • Isolation: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: White to off-white solid (4-methoxyphenylboronic acid). Yield is typically 85-95%.

Protocol B: The Suzuki-Miyaura Coupling

Objective: Cross-coupling of the generated boronic acid with an aryl halide (e.g., 4-bromoacetophenone).

Reagents:

  • Generated Boronic Acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent System: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Charging: To a reaction vial, add the aryl bromide (1.0 mmol), the isolated boronic acid (1.2 mmol),

    
     (276 mg, 2.0 mmol), and the Pd catalyst (25 mg).
    
  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Dioxane/Water (5 mL).

  • Reaction: Heat to 80 °C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Data Summary & Troubleshooting

Comparative Analysis: Silane vs. Boronic Acid Routes
FeatureDirect Boronic Acid UsageSilane Route (Ipso-Borodesilylation)
Precursor Stability Low (prone to oxidation/deboronation)High (Shelf-stable for years)
Purification Difficult (streaking on silica)Easy (Silanes are non-polar, standard flash)
Atom Economy HighModerate (Loss of TMS group)
Reaction Time Short (1 step)Longer (2 steps: Activation + Coupling)
Cost VariableLow (TMS-Cl is cheap)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Demethylation ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

too aggressive or temp too high.
Maintain 0 °C strictly during addition. Quench immediately after conversion.
No Reaction (Step 1) Old

reagent (hydrolyzed).
Use fresh

ampules. Ensure anhydrous conditions.
Protodesilylation Acidic moisture presence.Ensure system is basic during Suzuki step. Dry solvents for Step 1.[2]
Homocoupling Excess Boronic Acid/Oxygen.Degas solvents thoroughly (sparge with Ar for 15 mins).

Alternative: The "Hiyama" Distinction

It is vital to distinguish the protocol above from the Hiyama Coupling . If the user intends to couple the silane directly without converting to boron, a fluoride source is required.

  • Reagents:

    
    , TBAF (Tetrabutylammonium fluoride).
    
  • Mechanism: Fluoride activates the silicon to form a pentacoordinate silicate, which transmetallates to Palladium.

  • Why choose Suzuki over Hiyama? Suzuki conditions are generally milder (no fluoride needed), compatible with silyl protecting groups elsewhere in the molecule, and have a wider scope of commercial catalysts.

References

  • Ipso-Borodesilylation Mechanism & Utility

    • Title: Directed ortho metalation-based methodology. Halo-, nitroso-, and boro-induced ipso-desilylation. Link to an in situ Suzuki reaction.
    • Source:Journal of the American Chemical Society / PubMed
    • URL:[Link]

  • General Suzuki-Miyaura Protocols

    • Title: Suzuki-Miyaura Cross-Coupling Reaction[2][3][4][5][6][7][8][9]

    • Source: TCI Chemicals Applic
  • Cross-Coupling of Silanes (Contextual)

    • Title: Palladium-catalyzed cross-coupling of arylsilanols with aryl iodides and aryl bromides[10][11]

    • Source:Organic Letters / PubMed
    • URL:[Link]

Sources

Application

Application Note: Hiyama Cross-Coupling of Arylsilanes

Executive Summary The Hiyama cross-coupling reaction offers a robust alternative to Suzuki-Miyaura and Stille couplings for the synthesis of biaryl scaffolds. Utilizing organosilanes—reagents characterized by low toxicit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hiyama cross-coupling reaction offers a robust alternative to Suzuki-Miyaura and Stille couplings for the synthesis of biaryl scaffolds. Utilizing organosilanes—reagents characterized by low toxicity, high stability, and ease of handling—this methodology addresses key limitations of boronic acids (instability) and organostannanes (toxicity).

However, the kinetic inertness of the C–Si bond presents a unique activation challenge. This guide details the mechanistic imperatives of fluoride-assisted transmetallation , provides optimized protocols for both classical (fluoride-activated) and modern (base-activated/Denmark) variations, and outlines critical troubleshooting steps to mitigate common failure modes like protodesilylation.

Mechanistic Insight: The Pentacoordinate Silicon Effect

Unlike organoboron reagents, tetravalent organosilanes are chemically inert toward palladium(II) intermediates. The success of the Hiyama coupling hinges on the formation of a pentacoordinate hypervalent silicate species.

The Activation Cycle

The addition of a nucleophilic activator (Fluoride or Base) to the neutral silane generates a negatively charged silicate. This anionic species is sufficiently Lewis-basic to transfer the organic group to the Palladium center.

Key Mechanistic Takeaway: The rate-determining step is often the transmetallation, which is gated by the concentration of the active silicate species.

HiyamaMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Silane Neutral Arylsilane (Ar'-SiR3) Silicate Pentacoordinate Silicate [Ar'-SiR3(F)]- Silane->Silicate Activation Activator Activator (F- or OH-) Activator->Silicate Silicate->TransMet Transfer of Ar' RedElim Reductive Elimination (Ar-Ar' + Pd(0)) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizing the critical activation of neutral silane to pentacoordinate silicate prior to transmetallation.[1][2][3]

Critical Parameters & Reagent Selection

The choice of silane substituent heavily influences reactivity.[4] Trimethylsilyl (TMS) groups are highly stable but difficult to activate. Alkoxy- and fluorosilanes offer a better balance of stability and reactivity.

Table 1: Silane & Activator Compatibility Matrix
Silane TypeFormulaReactivity ProfileRecommended ActivatorNotes
Aryltriethoxysilane Ar-Si(OEt)₃HighTBAF, TASFMost common substrate; moisture sensitive.
Arylsilanol Ar-SiMe₂(OH)High (Denmark)TMSOK, Cs₂CO₃Fluoride-Free. Requires basic conditions.
Aryldifluorosilane Ar-SiF₂RModerateTBAFGood atom economy; often prepared in situ.
Aryltrimethylsilane Ar-SiMe₃LowTASF, AgFVery stable; requires harsh activation or directing groups.
Table 2: Activator Selection Guide
ActivatorSourceProsCons
TBAF Tetrabutylammonium fluorideCheap, widely available.[5]Highly hygroscopic. Commercial "1M in THF" often contains significant water, leading to protodesilylation.
TASF Tris(dimethylamino)sulfonium difluorotrimethylsilicateAnhydrous source of F-.Expensive; difficult to handle.[6] Best for sensitive substrates.
CsF Cesium FluorideLow basicity.Low solubility in organic solvents (requires 18-crown-6 or high temp).
TMSOK Potassium trimethylsilanolateNon-fluoride activator.Basic; used specifically for silanol (Denmark) couplings.[4]

Experimental Protocols

Protocol A: Standard Fluoride-Activated Hiyama Coupling

Target Application: Coupling of aryl iodides/bromides with aryltriethoxysilanes. Scale: 1.0 mmol

Reagents:

  • Aryl Halide (1.0 equiv)

  • Aryltriethoxysilane (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Phosphine Ligand (e.g., PPh₃ or SPhos) (4-10 mol%)

  • TBAF (1M in THF) (1.5 - 2.0 equiv) Note: Use molecular sieves if moisture sensitivity is high.

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)₂ and the phosphine ligand. Add 2 mL of anhydrous THF and stir at RT for 15 mins to generate the active Pd(0) species (solution typically turns yellow/orange).

  • Substrate Addition: Add the Aryl Halide (1.0 mmol) and Aryltriethoxysilane (1.2 mmol) to the reaction vessel.

  • Activation: Add TBAF solution dropwise via syringe.

    • Critical Check: If the substrate is prone to protodesilylation, add 4Å molecular sieves to the reaction mixture before adding TBAF to scavenge water introduced by the reagent.

  • Reaction: Heat the mixture to 60°C (for Iodides) or reflux (65-70°C for Bromides) for 6–12 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool to RT. Dilute with diethyl ether and quench with saturated NH₄Cl solution.

    • Why? This solubilizes silicon byproducts and removes excess fluoride.

  • Purification: Wash organic layer with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

Protocol B: Hiyama-Denmark Coupling (Fluoride-Free)

Target Application: Coupling of aryl bromides with arylsilanols (avoiding silyl-ether deprotection issues common with Fluoride). Scale: 1.0 mmol

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Dimethyl(aryl)silanol [Ar-SiMe₂OH] (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Ligand: SPhos or XPhos (5-10 mol%)

  • Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Reagent Charging: In a glovebox, weigh Pd₂(dba)₃, Ligand, TMSOK, and the Arylsilanol into a reaction vial equipped with a magnetic stir bar.

    • Note: TMSOK is hygroscopic; handle strictly under inert atmosphere.

  • Solvent & Electrophile: Seal the vial with a septum. Remove from glovebox. Inject anhydrous Toluene (4 mL) followed by the Aryl Bromide (liquid) or add Aryl Bromide solid in step 1.

  • Reaction: Heat to 90°C. The reaction typically proceeds faster than standard Hiyama, often completing in 2–6 hours.

  • Validation: Monitor consumption of Aryl Bromide via GC-MS.

    • Mechanistic Note: The TMSOK acts as an irreversible activator, forming a potassium silanolate in situ which transmetallates efficiently.

  • Work-up: Dilute with Ethyl Acetate, wash with 1M HCl (to neutralize the base), then brine. Dry and concentrate.

Troubleshooting & Optimization

The most common failure mode in Hiyama coupling is Protodesilylation (loss of the silyl group replaced by a proton), rendering the nucleophile inactive.

ObservationDiagnosisCorrective Action
Low Yield + Desilylated Arene (Ar-H) Protodesilylation1. Switch from TBAF to TASF (anhydrous).2. Increase concentration of Arylsilane.3. Ensure solvent is strictly anhydrous.
No Reaction (SM Recovery) Poor Activation1. Switch to a more Lewis-acidic silane (e.g., -SiF₃).2. Increase temperature.3. Ensure F- source is not degraded.
Homocoupling of Halide Oxidative Homocoupling1. Degas solvents thoroughly (remove O₂).2. Reduce catalyst loading.
Silyl Ether Cleavage Fluoride incompatibilitySwitch to Protocol B (Denmark conditions). Fluoride will cleave TBS/TIPS protecting groups elsewhere on the molecule.

References

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion. Journal of Organic Chemistry, 53(4), 918–920.

  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of Cross-Coupling Reactions of Organosilicon Compounds. Accounts of Chemical Research, 35(10), 835–846.

  • Sore, H. F., Galloway, W. R., & Spring, D. R. (2012). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 41(5), 1845-1866.

  • Organic Chemistry Portal. Hiyama Coupling & Hiyama-Denmark Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of (4-methoxyphenyl)trimethylsilane by column chromatography

Topic: Purification of (4-methoxyphenyl)trimethylsilane Status: Operational | Specialist: Senior Application Scientist Introduction: The "Invisible" Degradation Risk Welcome to the technical support hub for organosilane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (4-methoxyphenyl)trimethylsilane

Status: Operational | Specialist: Senior Application Scientist

Introduction: The "Invisible" Degradation Risk

Welcome to the technical support hub for organosilane purification. You are likely here because you have synthesized (4-methoxyphenyl)trimethylsilane —typically via a Grignard or Lithiation reaction of 4-bromoanisole trapped with TMSCl—and are facing purification challenges.

The Central Challenge: While arylsilanes are generally more robust than their allyl- or vinyl-counterparts, (4-methoxyphenyl)trimethylsilane presents a specific vulnerability: Acid-Catalyzed Protodesilylation .[1]

The methoxy group (-OMe) is a strong electron-donating group (EDG) that activates the benzene ring.[1] This activation makes the carbon-silicon bond at the para position highly susceptible to electrophilic aromatic substitution by protons (


) present on the surface of standard silica gel. If your product "disappears" on the column or co-elutes with anisole, this mechanism is the culprit.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must diagnose the stability of your crude mixture against the stationary phase.

Q: My TLC plate shows a streak or a new spot forming during the run. What is happening?

A: This is the hallmark of on-column degradation.[1] Standard silica gel has a pH of roughly 5.0–6.[1]0. For electron-rich arylsilanes, this acidity is sufficient to cleave the TMS group, generating anisole (the proteo-product) during the run.

Diagnostic Test:

  • Spot your crude on a TLC plate.

  • Wait 10 minutes before developing the plate.

  • Run the plate alongside a "fresh" spot.

  • Result: If the "aged" spot shows more anisole (lower Rf typically, or overlapping) than the fresh spot, your compound is decomposing on the silica. You must use buffered silica. [1]

Q: The product runs with the solvent front in 10% EtOAc/Hexanes. How do I separate it?

A: (4-methoxyphenyl)trimethylsilane is extremely lipophilic.[1] The TMS group adds significant non-polar character.

  • Action: Switch to 100% Hexanes (or Pentane) for your TLC.

  • Target Rf: Aim for an Rf of 0.25 – 0.30. If it still runs too high in pure hexanes, you cannot use standard flash chromatography effectively; you may need to use a longer column or switch to reverse-phase (C18), though the latter is rarely necessary for this simple molecule.[1]

Module 2: The Buffered Silica Protocol (Mandatory for High Yields)

If your diagnostic test showed degradation, or if you require >98% purity, you must neutralize the silica gel.

Standard Operating Procedure: Triethylamine (TEA) Buffering

Do not simply add TEA to your mobile phase; you must pretreat the silica to ensure the entire path length is deactivated.

Reagents:

  • Silica Gel (Standard 40-63 µm)[1]

  • Hexanes (HPLC Grade)[1]

  • Triethylamine (TEA)[1]

Step-by-Step Slurry Method:

  • Prepare Solvent: Create a solution of 1% Triethylamine in Hexanes (v/v).

  • Slurry Packing: Suspend your silica in this solution.[1] Swirl gently to release air bubbles.[1][2]

  • Packing: Pour the slurry into the column.

  • Flushing (Critical): Flush the packed column with at least 3 column volumes (CV) of the 1% TEA/Hexanes solution. This ensures the basic protons of TEA have exchanged with the acidic silanol protons (

    
    ) throughout the column.
    
  • Equilibration: Switch to your elution solvent (e.g., pure Hexanes). Flush with 1 CV. Note: You do not need to keep TEA in the eluent if the silica is properly pre-treated, but keeping 0.5% TEA in the mobile phase is a safe insurance policy.

Module 3: Troubleshooting & FAQs

Q: I cannot separate the product from the starting material (4-bromoanisole).

A: This is a "Critical Pair" separation.

  • (4-methoxyphenyl)trimethylsilane: Non-polar, bulky TMS group.[1]

  • 4-bromoanisole: Non-polar, heavy bromine atom.[1]

Data Comparison:

CompoundEst.[1][3][4][5] Rf (100% Hexanes)Interaction Mode
Product (Ar-TMS) 0.35 - 0.45Van der Waals (Lipophilic)
Impurity (Ar-Br) 0.30 - 0.40Dipole-Dipole (Weak)
Byproduct (Anisole) 0.20 - 0.25H-Bonding (Weak)

Solution:

  • Solvent: Use 100% Pentane instead of Hexanes. Pentane has lower elution strength, slightly increasing retention and resolution.[1]

  • Loading: Do not overload. Use <1% mass load (e.g., 10mg sample per 1g silica).[1]

  • Fraction Size: Collect small fractions (Test tube size: 1/10th of column volume). The separation will likely occur in the "overlap" zone.

Q: Can I use Alumina instead of Silica?

A: Yes, and it is often recommended. Neutral Alumina (Activity Grade III) is much less acidic than silica and prevents protodesilylation.

  • Pros: Eliminates the need for TEA buffering; safer for the TMS group.

  • Cons: Lower theoretical plate count (resolution) than fine silica; often requires "deactivation" with water to adjust activity.[1]

  • Verdict: If the buffered silica method fails, switch to Neutral Alumina.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct stationary phase and solvent system to prevent product loss.

PurificationStrategy Start Crude (4-methoxyphenyl)trimethylsilane TLC_Test Step 1: 2D-TLC Stability Test (Spot, wait 10m, run) Start->TLC_Test Result_Degrade New spot appears (Protodesilylation) TLC_Test->Result_Degrade Anisole detected Result_Stable No decomposition TLC_Test->Result_Stable Clean spot Method_B Method B: Buffered Silica Pre-treat: 1% TEA/Hexanes Result_Degrade->Method_B Standard Path Method_C Method C: Neutral Alumina (Activity III) Result_Degrade->Method_C Alternative Sep_Check Step 2: Check Separation vs 4-Bromoanisole Result_Stable->Sep_Check Method_A Method A: Standard Silica Eluent: 100% Hexanes Sep_Check->Method_A Rf > 0.1 diff Sep_Check->Method_C Co-elution on Silica

Figure 1: Purification Strategy Decision Tree. Use this logic to determine if buffering (TEA) or stationary phase switching (Alumina) is required based on crude stability.

References

  • Fleming, I. (1979).[1] Organic Silicon Chemistry. In: Comprehensive Organic Chemistry, Vol 3.[1][6][7] Pergamon Press.[1] (Foundational text on the lability of Ar-Si bonds in electron-rich systems).

  • Colvin, E. W. (1981).[1] Silicon in Organic Synthesis. Butterworths.[1] (Detailed mechanisms of protodesilylation).

  • TCI Chemicals. (2024).[1] Product Specification: [(4-Methoxyphenyl)ethynyl]trimethylsilane. Link (Used for physical property verification of analogous lipophilic silanes).[1]

  • BenchChem. (2025).[1][6] Protocols for the Purification of Methoxyphenyl Derivatives. Link (General guidance on separating non-polar methoxy-arenes).[1]

Sources

Optimization

Technical Support Center: Purification of (4-Methoxyphenyl)trimethylsilane

Executive Summary & Feedstock Characterization This guide addresses the purification of (4-methoxyphenyl)trimethylsilane (also known as p-anisyltrimethylsilane). The primary challenge in this workflow is not the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Feedstock Characterization

This guide addresses the purification of (4-methoxyphenyl)trimethylsilane (also known as p-anisyltrimethylsilane). The primary challenge in this workflow is not the synthesis, but the separation of the product from unreacted starting material (4-bromoanisole) .

Due to the structural similarity and molecular weight proximity between the trimethylsilyl group (MW ~73) and the bromine atom (MW ~80), the boiling points of the product and the aryl bromide feedstock are critically close (


 at atm). Simple distillation will fail to yield high purity; vacuum fractional distillation with a high reflux ratio is mandatory. 
Physicochemical Property Matrix

Data approximated based on structural analogs and standard vapor pressure nomographs.

ComponentRoleMW ( g/mol )BP (Atm)BP (Est. @ 15 mmHg)Separation Difficulty
Hexamethyldisiloxane (HMDSO) By-product162.38101°C~25°CLow (Volatile)
Anisole Side-product108.14154°C~45°CLow
(4-Methoxyphenyl)trimethylsilane Target 180.32 ~210-215°C ~95-105°C N/A
4-Bromoanisole Feedstock187.04223°C~110-115°CHigh (Critical)
4,4'-Dimethoxybiphenyl Residue214.26>280°C>160°CLow (Pot Residue)

Process Workflow & Equipment Setup

The Two-Stage Distillation Protocol

Directly distilling the crude reaction mixture (containing Magnesium salts from Grignard synthesis) is dangerous and leads to thermal degradation. You must follow a two-stage protocol.

G Crude Crude Reaction Mixture (Mg Salts, Solvents) Quench 1. Aqueous Quench & Extraction Crude->Quench Remove Mg Salts Flash 2. Flash Distillation (Removal of Non-Volatiles) Quench->Flash Crude Oil Fract 3. Fractional Distillation (Vacuum) Flash->Fract Distillate Fract->Quench Recycle Fractions Product Pure Product (>98%) Fract->Product Main Cut

Figure 1: Purification Workflow. Note the mandatory removal of salts prior to thermal treatment.

Hardware Configuration
  • Column: Vacuum-jacketed silvered column (min. 30cm effective length).

  • Packing: Stainless steel wire mesh (e.g., Dixon rings) or Raschig rings. Do not use Vigreux for the final cut; HETP (Height Equivalent to a Theoretical Plate) is insufficient.

  • Head: Solenoid-controlled reflux splitter (Ratio 10:1 or higher).

  • Vacuum: Rotary vane pump with cold trap (Target: <5 mmHg).

Troubleshooting & FAQs

Module A: Pre-Distillation Diagnostics

Q: My crude oil is fuming when exposed to air. Is this normal? A: No. This indicates unreacted Chlorotrimethylsilane (TMSCl) .

  • Cause: Insufficient quenching or hydrolysis.

  • Risk:[1][2][3] HCl gas generation will corrode your vacuum pump and degrade the product.

  • Fix: Wash the organic phase with saturated NaHCO₃, dry over MgSO₄, and strip solvents again before attempting distillation.

Q: The crude mixture is extremely viscous/tarry. A: This suggests homocoupling (Wurtz-type reaction) forming biaryls.

  • Implication: Your yield will be lower, but purification is actually easier because the contaminants have very high boiling points. Perform a "Flash Distillation" (pot-to-pot) to separate volatiles from the tar before the fine fractionation.

Module B: Operational Issues (During Distillation)

Q: The head temperature is fluctuating wildly between 90°C and 110°C (at 10 mmHg). A: This is likely Column Flooding or Azeotropic Behavior (if water is present).

  • Immediate Action: Reduce the pot heat.

  • Diagnosis: If you see liquid "holding up" in the packing, you are inputting too much energy. Organosilicons have low surface tension and flood packed columns easily.

  • Fix: Run at 60-70% of flood capacity. Ensure the system is bone-dry; water forms azeotropes with anisole that disrupt equilibrium.

Q: I cannot separate the 4-Bromoanisole. NMR shows 10% impurity in the main cut. A: You are battling the


 limit.
  • Reflux Ratio: Increase the reflux ratio to 20:1 (20 parts returned to pot, 1 part collected).

  • Vacuum:Lower the pressure. Separation factors often improve at lower pressures for these congeners. Aim for 1-2 mmHg if possible.

  • Fraction Cutting: Collect smaller fractions. The "Main Cut" should be the middle 60% of the plateau. Recycle the "Forerun" and "After-run" into the next batch.

Module C: Vacuum & Thermal Stability

Logic Start Issue: Vacuum Instability Check1 Is pressure rising? Start->Check1 Leak Check Joints/Grease Check1->Leak No Boil Degas Is Pot Boiling? Check1->Degas Vigorous Boil Decomp Thermal Decomposition (Silane Cleavage) Degas->Decomp Temp > 150°C Volatile Low BP Impurity (HMDSO/Solvent) Degas->Volatile Temp < 80°C

Figure 2: Vacuum Troubleshooting Logic Tree.

Q: Is the product sensitive to the high pot temperatures required? A: Generally, aryl-silanes are thermally stable up to ~250°C. However, acidic impurities (residual Mg salts or HCl) can catalyze protodesilylation (cleaving the Si-C bond) at high temperatures.

  • Prevention:[2] Add a small amount (0.5% w/w) of solid Calcium Hydride (CaH₂) or Sodium Carbonate to the distillation pot to scavenge any trace acid during the distillation.

Quality Control (Post-Run)

1H NMR Validation

To verify the removal of 4-Bromoanisole, focus on the aromatic region.

  • Product (Ar-TMS): Aromatic protons show a characteristic AA'BB' pattern shifted by the electropositive Silicon. Look for the TMS singlet at ~0.25 ppm.

  • Impurity (Ar-Br): The aromatic protons will have a distinct shift. Integration of the aromatic region vs. the TMS peak (9H) is the most accurate purity check.

Storage
  • Condition: Store under Nitrogen/Argon.

  • Shelf Life: Stable indefinitely if moisture is excluded.

  • Container: Glass or Teflon. Avoid silicone grease on ground glass joints for long-term storage (swelling risk); use Teflon sleeves.

References

  • Physical Constants (Starting Materials)

    • 4-Bromoanisole:[2][4][5][6][7][8] Boiling Point 223°C. Density 1.49 g/mL.[6] (Source: )[6]

    • Anisole: Boiling Point 154°C. (Source: )

  • Organosilicon Synthesis & Properties

    • General Synthesis of Arylsilanes: Grignard reagents with chlorotrimethylsilane. (Source: - Analogous procedure for Phenyltrimethylsilane)

    • Boiling Point Estimation: Comparative analysis with [(4-Methoxyphenyl)ethynyl]trimethylsilane (BP 96°C @ 1.5 mmHg). (Source: )

  • Distillation Methodology: Vapor-Liquid Equilibrium in Close-Boiling Mixtures: Perry's Chemical Engineers' Handbook, Section 13 (Distill

Sources

Troubleshooting

Common side reactions in the synthesis of arylsilanes

Current Status: Operational Subject: Troubleshooting Common Side Reactions in Arylsilane Synthesis Authorized By: Senior Application Scientist Executive Summary & Scope Welcome to the technical support hub for arylsilane...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Common Side Reactions in Arylsilane Synthesis Authorized By: Senior Application Scientist

Executive Summary & Scope

Welcome to the technical support hub for arylsilane synthesis. This guide addresses the "hidden" failure modes in the conversion of aryl halides or arenes to arylsilanes (


). Unlike standard carbon-carbon couplings, C-Si bond formation is plagued by the reversibility of the silyl group attachment (protodesilylation) and the high susceptibility of silicon reagents to hydrolysis.

This guide covers three core modules:

  • Metal-Catalyzed Silylation (Palladium/Rhodium methods).

  • Nucleophilic Silylation (Grignard/Lithium reagents).

  • Post-Synthetic Stability (Purification and Workup).

Module 1: Metal-Catalyzed Silylation (Palladium/Rhodium)

Context: You are reacting an aryl halide (


) with a disilane (

) or hydrosilane (

) using a transition metal catalyst.
Diagnostic: What went wrong?
SymptomProbable CauseMechanism
Biaryl (Ar-Ar) formation Homocoupling of Aryl HalideSlow transmetallation leads to disproportionation of

species.
Reduced Arene (Ar-H) HydrodehalogenationPresence of trace water acting as a proton source or "hydride" transfer from the silane.
No Reaction (SM Recovery) Catalyst Poisoning / StericsBulky silyl groups (e.g.,

) prevent reductive elimination.
Deep Dive: The Homocoupling Trap

The Issue: Instead of obtaining


, you isolate 

. The Science: In Pd-catalyzed silylation (e.g., with hexamethyldisilane), the catalytic cycle requires the cleavage of the Si-Si bond. If the silyl-transfer (transmetallation-like step) is slower than the rate at which two oxidative addition complexes interact, the system diverts to homocoupling.

Troubleshooting Protocol:

  • Q: How do I stop Ar-Ar formation?

    • A1: Increase Silyl Reagent Concentration. Drive the equilibrium toward the silyl-palladium complex by using a large excess (1.5–2.0 equiv) of the disilane.

    • A2: Switch Ligands. Use electron-rich, bulky phosphines (e.g.,

      
       or cataCXium® A). These facilitate the difficult reductive elimination of the C-Si bond and stabilize the 
      
      
      
      species, preventing catalyst aggregation.
    • A3: Trap the Halide. If using

      
      , the released iodide can poison the catalyst or promote bridging. Add a scavenger if compatible.
      
Visualization: Competitive Pathways in Pd-Catalyzed Silylation

Pd_Silylation_Pathways cluster_legend Legend Start Start: Ar-X + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd TransMet Transmetallation (with R3Si-Y) OxAdd->TransMet Fast Silyl Transfer Disprop Disproportionation (2x Ar-Pd-X) OxAdd->Disprop Slow Silyl Transfer HydroDehal Side Product: Ar-H (Reduction) OxAdd->HydroDehal + H2O / Hydride Source RedElim Reductive Elimination TransMet->RedElim Product Product: Ar-SiR3 RedElim->Product HomoCoup Side Product: Ar-Ar (Homocoupling) Disprop->HomoCoup key Blue: Main Cycle | Red: Critical Failure | Yellow: Moisture Sensitivity

Figure 1: Competitive pathways in Palladium-catalyzed silylation. Note that slow transmetallation is the primary cause of homocoupling.

Module 2: Nucleophilic Silylation (Grignard/Lithium)

Context: You are generating an organometallic species (


 or 

) and quenching it with a chlorosilane (

).
Diagnostic: What went wrong?
SymptomProbable CauseMechanism
"Double" Silylation (

)
Over-alkylationThe product (

) is more reactive than the starting material (

).
Wurtz Coupling (

)
Radical coupling / Metal exchangeMetal-Halogen exchange side reactions or radical recombination during Grignard formation.
Siloxane Gel / White Precipitate Hydrolysis of ChlorosilaneMoisture ingress hydrolyzes

to

, which condenses to

.
Deep Dive: The Over-Alkylation Problem

The Issue: When synthesizing


 from 

and

, you find significant amounts of

. The Science: Substitution at silicon is sensitive to sterics and electronics. If you use a di-chloro silane (e.g.,

) to make a mono-aryl silane, the first substitution makes the silicon center more electron-rich but often less sterically crowded (depending on the R group), potentially accelerating the second addition.

Troubleshooting Protocol:

  • Q: How do I ensure mono-substitution?

    • A1: Inverse Addition (Critical). Never add the chlorosilane to the Grignard. Always add the Grignard solution dropwise into a cooled (-78°C to 0°C) solution of the chlorosilane . This ensures the chlorosilane is always in vast excess relative to the nucleophile.

    • A2: Use Leaving Groups with Different Reactivity. Instead of

      
      , use alkoxy-chlorosilanes (
      
      
      
      ). The
      
      
      is displaced much faster than the
      
      
      group.
Standard Operating Procedure: Grignard Silylation (Inverse Addition)
  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with

    
     (or desired chlorosilane) and anhydrous THF (0.5 M).
    
  • Cooling: Cool the silane solution to -78°C (acetone/dry ice).

  • Addition: Cannulate the pre-formed

    
     solution slowly over 60 minutes.
    
    • Why? Keeping local concentration of

      
       low prevents double addition (
      
      
      
      ).
  • Warm-up: Allow to warm to room temperature only after addition is complete.

  • Quench: Quench with anhydrous solvents (like pentane) to precipitate Mg salts, then filter under inert atmosphere if the product is hydrolytically unstable.

Module 3: Stability & Purification (Post-Synthesis)

Context: You made the arylsilane, but it disappeared or degraded during column chromatography.

FAQ: Why did my product vanish on the column?

Q: I see my product spot on TLC, but after the column, I isolated the naked arene (


). Why? 
A:  You are a victim of Protodesilylation .
  • Mechanism: Ipso-substitution. The proton (

    
    ) from the acidic silica gel attacks the carbon attached to the silicon. The C-Si bond breaks, releasing the silyl group and the arene.
    
  • Risk Factors:

    • Electron-Rich Arenes: Anilines, phenols, and anisoles are highly susceptible because the ring electron density stabilizes the Wheland intermediate required for ipso-protonation.

    • Acidic Silica: Standard silica is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist).

Troubleshooting Decision Tree:

Purification_Logic Start Crude Arylsilane Mixture Check Is the Arene Electron Rich? (e.g., -OMe, -NR2) Start->Check Rich Yes (High Risk) Check->Rich Dangerous Poor No (Stable) Check->Poor Safe Action1 Use Neutral Alumina or Basified Silica (1% Et3N) Rich->Action1 Action2 Standard Silica Gel Poor->Action2

Figure 2: Purification strategy to prevent protodesilylation.

Q: My chlorosilane reagent turned into a gel before I could use it. Can I save it? A: No.

  • Explanation: Chlorosilanes (

    
    ) react violently with atmospheric moisture to form silanols (
    
    
    
    ), which rapidly condense into siloxanes (
    
    
    ). This process is irreversible.
  • Prevention: Store chlorosilanes in a desiccator or glovebox. If a white crust forms on the bottle cap, distill the liquid under inert atmosphere before use, discarding the solid residue.

References

  • Palladium-Catalyzed Silyl

    • Title: Oxidative Homocoupling Reaction of Aryltrimethylsilanes by Pd/o-Chloranil Catalysis.[1]

    • Source: ResearchG
    • URL:

  • Protodesilyl

    • Title: The mechanism of the protodesilyl
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:

  • Grignard Side Reactions (Wurtz Coupling)

    • Title: Troubleshooting common issues in the Grignard synthesis.
    • Source: BenchChem Technical Guides.
    • URL:

  • Hydrolysis of Chlorosilanes

    • Title: Reactive Chlorosilane Byproducts, Popping Gels.[2]

    • Source: Division of Chemical Health and Safety (ACS).
    • URL:

  • General Arylsilane Synthesis Reviews

    • Title: Arylsilane synthesis - Recent Literature.[1][3][4]

    • Source: Organic Chemistry Portal.
    • URL:

Sources

Optimization

Preventing hydrolysis of (4-methoxyphenyl)trimethylsilane during workup

Ticket ID: #Si-OMe-404 Subject: Preventing Hydrolysis of (4-Methoxyphenyl)trimethylsilane During Workup Status: Open Priority: Critical Executive Summary You are likely experiencing acid-catalyzed ipso-protodesilylation...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Si-OMe-404 Subject: Preventing Hydrolysis of (4-Methoxyphenyl)trimethylsilane During Workup Status: Open Priority: Critical

Executive Summary

You are likely experiencing acid-catalyzed ipso-protodesilylation . (4-Methoxyphenyl)trimethylsilane is an electron-rich aromatic system. The methoxy group (


) strongly activates the ring toward electrophilic attack. In the presence of even mild acids (found in standard workup solutions or silica gel), a proton (

) attacks the carbon bearing the silicon atom (ipso position), leading to the cleavage of the C-Si bond and the formation of anisole.

This guide provides the mechanistic root cause, a decision-tree workflow for rescue, and optimized protocols to prevent recurrence.

Module 1: The Diagnostic (Why is my product disappearing?)

The disappearance of your silylated product during workup or purification is almost certainly due to the electronic activation of the aromatic ring.

The Mechanism: Ipso-Protodesilylation

Unlike a standard phenyl silane, your compound has a p-methoxy group. This Electron Donating Group (EDG) stabilizes the cationic intermediate (Wheland intermediate) formed during protonation.

Key Vulnerability:

  • Activation: The lone pair on the oxygen donates electron density into the ring (Resonance effect).

  • Attack:

    
     (from acidic workup or silica) attacks the ipso carbon (the one attached to Silicon).
    
  • Cleavage: The C-Si bond breaks to restore aromaticity, releasing the silyl group and leaving you with the protonated arene (Anisole).

Protodesilylation cluster_0 Reactants cluster_1 Transition State cluster_2 Products Start (4-MeO-Ph)-TMS (Electron Rich) Sigma Sigma Complex (Stabilized by OMe) Start->Sigma Ipso Attack Acid H+ (Acid source) Acid->Sigma Product Anisole (Desilylated) Sigma->Product C-Si Cleavage Byproduct TMS-X Sigma->Byproduct

Figure 1: Mechanism of acid-catalyzed ipso-protodesilylation in electron-rich aryl silanes.

Module 2: Troubleshooting & Rescue Protocols
Scenario A: The Reaction is Complete, but Workup is Pending

Do NOT use: 1M HCl, Saturated


 (pH ~4.5), or unbuffered water.

Protocol 1: The Buffered Quench (Gold Standard) This protocol locks the pH at neutral, preventing the protonation event described above.

ReagentpHRisk LevelNotes
Phosphate Buffer (0.1 M) 7.0 Safe Recommended. Pre-prepare and keep cold.
Sat.

~8.3SafeGood, but can cause emulsions.
Sat.

~4.5High Risk Avoid for MeO-substituted silanes.
1M HCl~0Fatal Instant protodesilylation.

Step-by-Step:

  • Cool reaction mixture to 0 °C.

  • Dilute with an inert organic solvent (Diethyl Ether or Hexanes are preferred over DCM for silane stability).

  • Slowly add pH 7 Phosphate Buffer (approx. 1 mL per mmol substrate).

  • Separate layers immediately.

  • Wash organic layer once with brine.

  • Dry over

    
     (avoid 
    
    
    
    if it is acidic/old) and concentrate in vacuo at <30 °C.
Scenario B: Purification on Silica Gel

Problem: Standard silica gel is slightly acidic (pH 4–5) due to surface silanol groups (


). This is sufficient to degrade (4-methoxyphenyl)TMS during a slow column.

Protocol 2: Base-Deactivated Silica Gel You must neutralize the acidic sites on the silica before introducing your compound.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).

  • The Additive: Add 1% to 2% Triethylamine (TEA) to the slurry solvent.

  • Packing: Pour the column with this TEA-doped solvent.

  • Flushing: Flush the column with 2–3 column volumes of pure eluent (without TEA) to remove excess free amine, leaving only the silica surface neutralized.

  • Loading: Load your sample.

  • Elution: Run the column quickly.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely labile, though resolution may be lower than silica.

Module 3: Experimental Decision Matrix

Follow this logic flow to ensure compound integrity.

Workflow Start Reaction Complete Quench Select Quench Method Start->Quench Q_Acid Acidic (HCl/NH4Cl) Quench->Q_Acid Avoid Q_Base Buffered (NaHCO3/Phosphate) Quench->Q_Base Recommended Fail Hydrolysis (Product Loss) Q_Acid->Fail Phase Phase Separation (Use Et2O/Hexanes) Q_Base->Phase Purify Purification Method Phase->Purify Silica_Std Standard Silica Purify->Silica_Std High Risk Silica_Mod TEA-Neutralized Silica Purify->Silica_Mod Safe Alumina Neutral Alumina Purify->Alumina Safest Silica_Std->Fail Success Target Isolated Silica_Mod->Success Alumina->Success

Figure 2: Decision matrix for workup and purification of acid-sensitive aryl silanes.

FAQ: Common User Questions

Q1: Can I store the crude mixture overnight?

  • A: Only if all traces of acid are removed. Store in a freezer (-20 °C) under inert atmosphere (Argon/Nitrogen). If the crude oil contains residual acidic species, the compound will degrade even in the freezer.

Q2: Why is the methoxy group specifically problematic?

  • A: It is a strong resonance donor. In Electrophilic Aromatic Substitution (EAS), the rate of reaction is determined by the stability of the carbocation intermediate. The p-OMe group stabilizes the positive charge at the ipso carbon (where the Si is attached) significantly more than a proton or a methyl group would, lowering the activation energy for the C-Si bond cleavage [1].

Q3: My compound decomposes on TLC plates. How do I monitor the reaction?

  • A: Standard TLC plates are silica (acidic).

    • Fix: Pre-dip your TLC plate in a solution of 5% Triethylamine in Hexanes and let it dry before spotting your compound. This neutralizes the plate.

References
  • Fleming, I. (1979). Organic Silicon Chemistry. In: Comprehensive Organic Chemistry, Vol 3.[1] Pergamon Press. (Definitive text on the electronic effects in organosilicon chemistry and ipso-substitution).

  • Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry, 100(1), 43-57. Link

  • Colvin, E. W. (1981). Silicon in Organic Synthesis. Butterworths. (Detailed protocols on handling labile silanes).
  • Bennett, S. M., et al. (1991). Flash Chromatography of Acid-Sensitive Compounds. Journal of Organic Chemistry. (Methodology for TEA-buffered silica gel).

Sources

Troubleshooting

Catalyst selection for efficient silylation with (4-methoxyphenyl)trimethylsilane

Technical Support Center: Organosilicon Chemistry Division Topic: Catalyst Selection & Protocol Optimization for (4-Methoxyphenyl)trimethylsilane Ticket ID: #Si-OMe-TMS-001 Status: Open Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organosilicon Chemistry Division Topic: Catalyst Selection & Protocol Optimization for (4-Methoxyphenyl)trimethylsilane Ticket ID: #Si-OMe-TMS-001 Status: Open Assigned Specialist: Senior Application Scientist

System Diagnostic & Intent Verification

User Query: "."

Specialist Note: The phrasing "silylation with (4-methoxyphenyl)trimethylsilane" presents a semantic ambiguity in organosilicon chemistry. This reagent, (4-methoxyphenyl)trimethylsilane (also known as p-anisyltrimethylsilane), is an aryl-silane.

  • Primary Industrial Application (90% Probability): You are using this reagent as a nucleophile to transfer the 4-methoxyphenyl group to an electrophile (aryl halide) via Hiyama Cross-Coupling . (Note: While this uses a silane, the reaction is technically an arylation, not a silylation).

  • Secondary Application (Synthesis): You are attempting to synthesize this reagent via C-H Silylation of anisole.

  • Niche Application (Ipso-Substitution): You are replacing the silyl group with a halogen (Halodesilylation).

This guide prioritizes the Hiyama Cross-Coupling workflow (Application 1) as it is the standard use case for this reagent in drug development, while briefly addressing synthesis protocols.

Module 1: Catalyst Selection for Hiyama Coupling

(Transfer of the 4-methoxyphenyl group)

Unlike boronic acids (Suzuki) or stannanes (Stille), the trimethylsilyl (–SiMe₃) group on your reagent is sterically hindered and chemically robust. It requires fluoride activation to form the pentacoordinate silicate intermediate necessary for transmetallation.

Decision Matrix: Catalyst & Activator System
Reaction ParameterRecommended SystemWhy? (Mechanistic Rationale)
Standard Aryl Iodides/Bromides Pd(OAc)₂ (2-5 mol%) + PPh₃ (10-20 mol%)Cost-Effective. Triphenylphosphine is sufficient for activated halides. The oxidative addition is fast; the rate-limiting step is transmetallation.
Aryl Chlorides / Steric Bulk Pd₂(dba)₃ + S-Phos or X-Phos High Activity. Biaryl phosphine ligands facilitate oxidative addition into unreactive C-Cl bonds and stabilize the Pd(0) species.
Fluoride Source (The Engine) TBAF (Tetra-n-butylammonium fluoride) or TASF Essential. The –SiMe₃ bond is too strong for base activation (NaOH) alone. Fluoride attacks Silicon to form [Ar-SiMe₃F]⁻, triggering transmetallation.
"Fluoride-Free" Alternative Pd(OAc)₂ + Ag₂O (Stoichiometric)Lewis Acid Activation. Silver(I) promotes transmetallation via a silyl-silver intermediate, avoiding harsh fluoride conditions that might deprotect other silyl groups.

Module 2: Troubleshooting & Optimization

Q1: My reaction yields are low (<20%), and I see mostly anisole (protodesilylation). What is happening?

Diagnosis: Protodesilylation is the primary failure mode. The fluoride source (TBAF) often contains water (hydrated salt).

  • Mechanism: Water attacks the activated silicate intermediate [Ar-SiMe₃F]⁻ faster than the Palladium catalyst does, leading to hydrolysis (Ar-H formation).

  • Solution:

    • Switch Activator: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) which is anhydrous.

    • Dry TBAF: If using TBAF, use the THF solution and add molecular sieves (4Å), or switch to CsF in dry DMF/DMAc at 80°C.

    • Concentration: Increase the concentration of the coupling partner (Aryl Halide) to favor the bimolecular transmetallation over unimolecular hydrolysis.

Q2: The reaction is stalled. Starting material remains untouched.

Diagnosis: The –SiMe₃ group is too stable (unlike –Si(OMe)₃ or –SiF₃).

  • Solution: You must drive the formation of the pentacoordinate silicon species.

    • Additives: Add CuI (10 mol%). This creates a "Co-catalytic" cycle where the aryl group transfers from Si → Cu → Pd (The "Silicon-Copper Effect").

    • Temperature: TMS-aryls often require heating to 80–100°C in polar aprotic solvents (DMF, NMP) to overcome the activation barrier.

Q3: Can I use this reagent for "Fluoride-Free" coupling?

Answer: Generally, No .

  • Reasoning: Fluoride-free conditions (using NaOH/KOH) work well for alkoxysilanes (e.g., (4-methoxyphenyl)trimethoxysilane) because the oxygen ligands make the silicon Lewis acidic. Your reagent, (4-methoxyphenyl)trimethyl silane, lacks these electronegative ligands.

  • Workaround: If you cannot use fluoride, you must perform a Hiyama-Denmark modification:

    • Convert Ar-SiMe₃ to Ar-Si(OH)Me₂ (Silanol) via acid hydrolysis (not trivial).

    • Use the Silanol for base-activated coupling.

    • Recommendation: Stick to TBAF/TASF for the TMS reagent.

Module 3: Visualization of the Reaction Pathway

The following diagram illustrates the critical "Fluoride Activation" step which distinguishes this reagent from Boron/Tin reagents.

HiyamaMechanism Reagent (4-Methoxyphenyl)trimethylsilane (Stable, Unreactive) Silicate Pentacoordinate Silicate [Ar-SiMe3(F)]- (Hypervalent Active Species) Reagent->Silicate F- Attack Activator Fluoride Source (TBAF / TASF) Activator->Silicate Pd_Cycle Pd(II)-Ar' Complex (Electrophile) Silicate->Pd_Cycle Transmetallation (Rate Determining Step) SideReaction Protodesilylation (Anisole + TMS-F) Silicate->SideReaction + H2O (Moisture) Product Biaryl Product (Ar-Ar') Pd_Cycle->Product Reductive Elimination

Caption: The activation of the inert Trimethylsilyl group by Fluoride is the prerequisite for entry into the Palladium catalytic cycle.

Module 4: Synthesis of the Reagent (Alternative Interpretation)

If your intent was to synthesize (4-methoxyphenyl)trimethylsilane from anisole, use the following protocol.

Protocol: Iridium-Catalyzed C-H Silylation

  • Substrate: Anisole (Methoxybenzene).

  • Reagent: HSiMe₃ (Trimethylsilane) or Et₃SiH (Triethylsilane).

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%).

  • Ligand: TMPhen (3,4,7,8-tetramethyl-1,10-phenanthroline).

  • Conditions: THF, 80°C.

  • Selectivity: This system directs silylation to the meta position predominantly due to steric factors.

  • Note: Obtaining pure para-isomer ((4-methoxyphenyl)trimethylsilane) via direct C-H activation is difficult due to the directing effect of the methoxy group (which favors ortho) and sterics (which favors meta).

  • Recommended Route: Grignard reaction of 4-Bromoanisole + TMS-Cl is the standard industrial route for high purity.

References & Validated Sources

  • Hiyama, T., & Hatanaka, Y. (1988).[1] Palladium-catalyzed cross-coupling reaction of organometallics with organic halides: A new coupling reaction of organosilicons.Journal of Organic Chemistry . (The foundational text for silyl cross-coupling).

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boronic Acids.Accounts of Chemical Research . (Detailed mechanistic insight into the "Silicon-Fluoride" vs "Silicon-Base" activation).

  • Goubert, M., et al. (2018). Cross-Coupling of Organosilicon Compounds.[1][2]Chemical Reviews . (Comprehensive review covering TMS-aryl reagents).

  • PubChem Compound Summary . (4-Methoxyphenyl)trimethylsilane.[3] (Physical properties and safety data).

For further assistance with specific substrate screening, please reply with your target electrophile structure.

Sources

Optimization

🔬 Technical Support Center: Photocatalytic Reactions with Arylsilanes

The following guide is structured as a Tier 2 Technical Support resource for the Photoredox Applications Group . It assumes the user has basic familiarity with Schlenk techniques and photochemistry but is facing specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 2 Technical Support resource for the Photoredox Applications Group . It assumes the user has basic familiarity with Schlenk techniques and photochemistry but is facing specific experimental failures.

Ticket Status: Open Technician: Senior Application Scientist Subject: Troubleshooting radical generation and cross-coupling failures with organosilicon reagents.[1]

📋 Executive Summary: The "Silicon Switch"

If your reaction is failing, the issue is likely thermodynamic gating .[1] Standard arylsilanes (


) possess oxidation potentials (

vs SCE) that are often beyond the reach of common photocatalysts like

or

.

The Fix: You must shift the mechanism from direct oxidation to hypervalent activation.[1] By converting a tetra-coordinate silane into a penta- or hexa-coordinate silicate (using fluoride or catechol), you lower the oxidation potential dramatically (often to


), enabling the Single Electron Transfer (SET) event.
🧩 Part 1: Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode before changing parameters.

TroubleshootingTree Start START: Reaction Failed CheckColor Did the reaction mixture change color/bleach? Start->CheckColor CheckSM Is Starting Material (SM) consumed? CheckColor->CheckSM No (Color stable) Bleach ISSUE: Catalyst Photobleaching (O2 leak or Intensity too high) CheckColor->Bleach Yes (Color lost) CheckProd Is the Desilylated product (Ar-H) forming? CheckSM->CheckProd Yes (SM consumed) NoRxn ISSUE: Thermodynamic Mismatch (Silane not activating) CheckSM->NoRxn No (SM remains) Proto ISSUE: Protodesilylation (Wet solvent or HAT side-reaction) CheckProd->Proto Yes (Ar-H found) Success ISSUE: Downstream Coupling Failure (Check Ni/catalyst cycle) CheckProd->Success No (Complex mixture)

Figure 1: Diagnostic logic flow for isolating failure modes in photoredox silane chemistry.

🛠 Part 2: Common Failure Modes & Solutions
Issue 1: "My Starting Material is untouched." (No Conversion)

Diagnosis: The photocatalyst cannot oxidize the silane. The Science: A standard arylsilane (e.g.,


) is electronically neutral.[1] The HOMO is too low in energy.[1]
The Solution:  Induce Hypervalency .
  • Protocol Adjustment: Add a fluoride source (TBAT, CsF) or use a pre-formed bis-catecholato silicate.[1] This forms a silicate anion.[1] The extra electron density raises the HOMO energy, making the C-Si bond susceptible to oxidation by the excited catalyst (

    
    ).[1]
    
Reagent TypeApprox.

(V vs SCE)
Compatibility with

Standard Silane (

)

Incompatible (Too stable)
Trifluoroborate (

)

✅ Compatible
Bis-catecholato Silicate

Ideal (Rapid Oxidation)

Tech Tip: If using pre-formed silicates (Molander salts), ensure they are stored in a desiccator.[1] Hydrolysis reverts them to inactive silanes.[1]

Issue 2: "I'm seeing the protonated product (Ar-H) instead of the coupled product."

Diagnosis: Protodesilylation.[1][2] The Science: The silyl radical or the carbon radical generated after SET is abstracting a hydrogen atom (HAT) from the solvent or an additive instead of entering the catalytic cycle (e.g., transmetallating to Nickel).[1] The Solution:

  • Solvent Dryness: Water is a prime proton source.[1] Use anhydrous DMF or DMSO.[1]

  • H-Atom Donors: Avoid solvents with weak C-H bonds (like THF) if your radical is highly reactive. Switch to Acetonitrile or Acetone.[1]

  • Base Load: Ensure sufficient base is present to neutralize any HF generated, which catalyzes protodesilylation.[1]

Issue 3: "The reaction stops after 1 hour." (Catalyst Death)

Diagnosis: Oxidative Quenching without turnover.[1] The Science: If the radical generation is fast but the downstream coupling (e.g., Ni-catalytic cycle) is slow, the high-energy radical intermediates accumulate and attack the photocatalyst ligands.[1] The Solution:

  • Match Rates: Lower the light intensity (0-100% dimming) to throttle radical generation.

  • Ni-Loading: Increase the Nickel catalyst loading (from 2 mol% to 5 mol%) to capture radicals faster.

🧪 Part 3: Validated Protocol (The "Gold Standard")

This protocol is based on the Molander alkyl-silicate cross-coupling systems, which are the most robust application of this chemistry.[1]

Reagents:

  • Substrate: Ammonium bis(catecholato)alkylsilicate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Photocatalyst:

    
     (2 mol%)
    
  • Dual Catalyst:

    
     / dtbbpy (2-5 mol%)
    
  • Solvent: DMF (0.1 M, degassed)

Step-by-Step Workflow:

  • Glovebox/Schlenk: Add silicate, aryl bromide, and photocatalyst to a vial.

  • Catalyst Premix: In a separate vial, dissolve Ni source and ligand in DMF. Stir for 5 mins (Solution turns green/blue). Add this to the reaction vial.

  • Degas: Sparge with Argon for 10 minutes. Critical: Oxygen quenches the triplet state of Ru/Ir catalysts.[1]

  • Irradiation: Place in a Blue LED reactor (450 nm). Fan cooling is required to maintain T < 35°C.[1]

  • Monitoring: Check by LCMS at 2 hours. Look for the mass of the coupled product.[1]

🧬 Part 4: Mechanistic Visualization

Understanding the Silicate Activation Cycle is critical for troubleshooting.[1]

Mechanism PC_Ground PC (Ground State) PC_Excited PC* (Excited) PC_Ground->PC_Excited Blue Light (hv) PC_Reduced PC- (Reduced) PC_Excited->PC_Reduced SET (Oxidation of Silicate) PC_Reduced->PC_Ground SET (to Aryl Halide/Ni) Silicate Silicate (Hypervalent) [R-Si(cat)2]- Radical Alkyl Radical (R•) Silicate->Radical -e- (Oxidation) Byproduct Si-Byproduct Radical->Byproduct Fragmentation

Figure 2: The Radical Generation Cycle. Note that the Silicate is the electron donor (Reductive Quenching of the Catalyst).[1]

📚 References & Grounding[1][3][4]
  • Mechanistic Foundation of Silicates:

    • Title: "Single-electron transmetalation in organoboron cross-coupling." (Foundational logic applied to Silicates).

    • Source: Molander, G. A. et al. Science2014 , 345, 433.[1][3]

    • Context: Establishes the paradigm of radical generation via oxidative fragmentation of hypervalent species.

  • Bis-Catecholato Silicates in Photoredox:

    • Title: "Photoredox Cross-Coupling of Ammonium Alkylbis(catecholato)silicates with Aryl Halides."

    • Source: Jouffroy, M., Primer, D. N., & Molander, G. A. J. Am. Chem. Soc.[1]2016 , 138, 475.[1]

    • Context: The definitive guide on using pre-formed silicates to bypass high oxidation potentials.[1]

  • Protodesilylation Troubleshooting:

    • Title: "Protodesilylation of Arylsilanes by Visible-Light Photocatalysis."[2]

    • Source:PubMed / NIH (Abstract Reference).[1]

    • Context: Discusses the side-reaction pathways where H-abstraction competes with coupling.

  • General Photoredox Troubleshooting:

    • Title: "Photoredox Catalysis Desk Reference and User's Guide."[1][4]

    • Source: Sigma-Aldrich / Merck.[1]

    • Context: General best practices for inert atmosphere and light source selection.[1]

Sources

Troubleshooting

Improving regioselectivity in reactions with (4-methoxyphenyl)trimethylsilane

Topic: Improving Regioselectivity and Preventing Desilylation Status: Active | Ticket ID: TMS-OMe-REGIO-001 Executive Summary You are working with (4-methoxyphenyl)trimethylsilane , a substrate defined by a "push-push" e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity and Preventing Desilylation

Status: Active | Ticket ID: TMS-OMe-REGIO-001

Executive Summary

You are working with (4-methoxyphenyl)trimethylsilane , a substrate defined by a "push-push" electronic conflict. You have a strong


-donor (Methoxy, -OMe) and a weak 

-donor (Trimethylsilyl, -TMS) in a para relationship.

Your regioselectivity challenges likely fall into two categories:

  • The "Disappearing Silane": Unwanted ipso-substitution where the electrophile replaces the TMS group.

  • Positional Ambiguity: Competition between the ortho-to-OMe (Position 2) and ortho-to-TMS (Position 3) sites.

This guide provides the protocols to control these outcomes.

Module 1: Troubleshooting The "Disappearing Silane" (Ipso-Substitution)

User Complaint: "I attempted a halogenation/acylation, but my NMR shows the TMS group is gone."

The Root Cause: The -Silicon Effect

In Electrophilic Aromatic Substitution (EAS), the TMS group stabilizes the carbocation intermediate (Wheland intermediate) when the electrophile attacks the carbon attached to the silicon (the ipso position). This stabilization (hyperconjugation) lowers the activation energy for C-Si bond cleavage, making ipso-substitution kinetically favorable over standard C-H substitution, especially with strong electrophiles.

Protocol A: Preventing Desilylation (Preserving the TMS)

To retain the TMS group while functionalizing the ring, you must suppress ipso attack.

  • Temperature Control: Maintain reaction temperatures below 0°C (ideally -78°C to -40°C). Ipso-substitution often has a higher activation barrier than ortho-substitution due to steric crowding, but it becomes dominant at room temperature due to thermodynamic stability of the silyl leaving group.

  • Lewis Acid Selection: Avoid "hard" Lewis acids (

    
    , 
    
    
    
    ) which coordinate strongly to the aromatic ring or the methoxy oxygen, increasing acidity. Use "soft" or mild Lewis acids.
Lewis AcidRisk of DesilylationRecommendation

High AVOID. Promotes rapid protodesilylation.

ModerateUse only at -78°C.

LowRecommended for acylation.

LowRecommended for mild alkylation.
Protocol B: Intentional Ipso-Substitution (The "Traceless Linker")

If your goal is to use TMS as a placeholder that you swap out later (e.g., for an Iodide), use this protocol.

Reagent: Iodine Monochloride (ICl) Mechanism: The iodine attacks the ipso carbon. The chloride ion attacks the silicon. Step-by-Step:

  • Dissolve substrate in

    
     at 0°C.
    
  • Add 1.1 equiv of ICl dropwise.

  • Stir for 30 mins. The TMS is replaced by Iodine with >95% regioselectivity.

  • Why it works: The

    
    -silicon effect stabilizes the transition state specifically at the C-Si bond.
    

Module 2: Directed Ortho Metalation (DoM)

User Complaint: "I need to functionalize the ring, but standard EAS is giving me mixtures or desilylation."

The Logic: OMe vs. TMS

In a lithiation event (using n-BuLi), the Methoxy group (-OMe) is a superior Directing Metalation Group (DMG) compared to TMS.

  • OMe: Coordinates Li+, directing the base to the ortho proton (Position 2).

  • TMS: Acts primarily as a steric blocker. It does not direct lithiation effectively in the presence of OMe.

Result: Lithiation will occur exclusively at Position 2 (Ortho to OMe, Meta to TMS).

Protocol: Regioselective Lithiation

Goal: Install an electrophile at Position 2.

  • Solvent: Anhydrous THF (promotes aggregation of BuLi).

  • Base: n-Butyllithium (1.1 equiv) or t-Butyllithium (if proton removal is sluggish, though rarely needed for anisoles).

  • Additive: TMEDA (1.1 equiv). CRITICAL STEP. TMEDA breaks up BuLi aggregates, making the base more reactive and coordinating the Li to the OMe oxygen.

  • Conditions:

    • Cool THF/Substrate/TMEDA mixture to -78°C .

    • Add n-BuLi dropwise.

    • Stir for 1 hour at -78°C (Do not warm up, or the Li species may attack the TMS group).

    • Add Electrophile (

      
      ) and warm to RT.
      

Outcome: >90% substitution at Position 2.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the decision matrix for (4-methoxyphenyl)trimethylsilane.

G Start (4-Methoxyphenyl) trimethylsilane Cond_StrongE Strong Electrophile (I2, Br2, H+) High Temp Start->Cond_StrongE Cond_MildE Mild Electrophile (ZnCl2) Low Temp (-78°C) Start->Cond_MildE Cond_Base Strong Base (n-BuLi / TMEDA) Start->Cond_Base Ipso Ipso-Substitution (Loss of TMS) Cond_StrongE->Ipso Beta-Si Effect Stabilization Ortho_OMe Subst. Ortho to OMe (Pos 2) TMS Intact Cond_MildE->Ortho_OMe EAS Directed by OMe Cond_Base->Ortho_OMe DoM Directed by OMe

Caption: Reaction pathway divergence based on reagent class. Note that both mild EAS and DoM favor Position 2, while strong electrophiles trigger desilylation.

Frequently Asked Questions (FAQ)

Q: Can I force substitution at Position 3 (Ortho to TMS, Meta to OMe)? A: This is the "difficult" isomer.

  • Direct Approach: Extremely difficult. The OMe group is a much stronger director (both electronically in EAS and coordinatively in DoM) than the TMS group.

  • Workaround: You must block Position 2 first. If you start with 2-bromo-4-methoxyphenyltrimethylsilane, you can perform a halogen-dance or lithium-halogen exchange, but on the bare substrate, Position 3 is kinetically inaccessible.

Q: Why does my TMS group fall off during column chromatography? A: Silica gel is slightly acidic.

  • Diagnosis: If your product is an electron-rich arylsilane (like this one), it is prone to protodesilylation on acidic silica.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) in Hexanes before loading your column. This neutralizes the acid sites.

Q: Is the TMS group stable to Suzuki Coupling conditions? A: generally, yes. Standard Pd-catalyzed conditions (Base/Heat) usually leave the Ar-Si bond intact, provided you do not use fluoride bases (CsF, TBAF) or extremely harsh alkoxides at high temperatures.

References

  • Mechanism of Ipso-Substitution & Beta-Silicon Effect

    • Mayr, H., et al.

      
      - and 
      
      
      
      -Silyl Effects."[1] Chem. Eur. J., 2014.[1]
  • Protodesilylation Protocols

    • Han, D., et al. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes."[2] J. Org.[2] Chem., 2018.[2][3][4]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Equivalents of Benzoic Acid Derivatives." Chem. Rev., 1990.

  • General Arylsilane Reactivity

    • Fleming, I. "Arylsilanes in Organic Synthesis." Comprehensive Organic Synthesis, Vol 2.

Sources

Optimization

Technical Support Center: Stability &amp; Solvent Effects on (4-Methoxyphenyl)trimethylsilane

The following guide is designed as a specialized Technical Support Center resource for researchers utilizing (4-methoxyphenyl)trimethylsilane . It synthesizes mechanistic organic chemistry with practical handling protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers utilizing (4-methoxyphenyl)trimethylsilane . It synthesizes mechanistic organic chemistry with practical handling protocols to ensure experimental reproducibility.

Case ID: TMS-4MP-STAB Compound: (4-Methoxyphenyl)trimethylsilane (CAS: 3989-14-8) Classification: Electron-Rich Arylsilane Support Level: Senior Application Scientist

Executive Summary: The "Electronic Trap"

Unlike simple phenylsilanes, (4-methoxyphenyl)trimethylsilane possesses a para-methoxy group that significantly alters its stability profile. The oxygen atom donates electron density into the aromatic ring via resonance, specifically activating the ipso and ortho positions.

The Critical Risk: The increased electron density at the carbon attached to the silicon atom makes this compound highly susceptible to protodesilylation (acid-catalyzed cleavage of the C–Si bond). While stable in pure organic solvents, trace acidity in solvents (e.g., unbuffered CDCl₃, technical grade methanol) or acidic stationary phases (silica gel) can trigger rapid degradation into anisole and trimethylsilyl derivatives.

Solvent Compatibility Matrix

The following table summarizes the stability of (4-methoxyphenyl)trimethylsilane across common laboratory solvents.

Solvent ClassSpecific SolventStability RatingTechnical Notes
Hydrocarbons Hexanes, Pentane, TolueneExcellent Ideal for storage and reaction media. Non-polar nature suppresses ionic intermediates.
Chlorinated Dichloromethane (DCM), ChloroformGood to Caution Warning: CDCl₃ often contains trace HCl (acidic). Always filter through basic alumina or use silver foil-stabilized chloroform.
Ethers THF, Diethyl Ether, 1,4-DioxaneExcellent Stable. Lewis basic oxygens in ethers can actually stabilize the silyl center against nucleophilic attack.
Protic Methanol, Ethanol, WaterCaution High Risk: In the presence of any trace acid, protic solvents facilitate rapid solvolysis via the ipso-protonation mechanism.
Polar Aprotic DMSO, DMF, AcetonitrileGood Generally stable, but ensure solvents are dry. Fluoride contaminants (rare but possible) will cause immediate cleavage.

Troubleshooting & FAQs

Q1: I observed significant desilylation during flash column chromatography using Silica Gel. Why?

Diagnosis: Silica gel is inherently acidic (pH ~5-6). Mechanism: The electron-rich 4-methoxyphenyl ring acts as a base. Protons on the silica surface attack the ipso-carbon (the one bearing the TMS group), forming a sigma-complex (Wheland intermediate). This intermediate is stabilized by the para-methoxy group, lowering the activation energy for cleavage. Solution:

  • Buffer the System: Pre-treat your silica column with 1-3% Triethylamine (Et₃N) in the eluent.[1] This neutralizes surface silanol groups.

  • Alternative Phase: Use neutral alumina if the separation allows.

Q2: My NMR spectrum in CDCl₃ shows a growing peak for Anisole over time. Is the compound degrading?

Diagnosis: Acid-catalyzed protodesilylation driven by solvent acidity. Root Cause: Chloroform degrades over time to form phosgene and HCl, especially when exposed to light. The HCl protonates the aromatic ring, kicking off the TMS group. Corrective Action:

  • Immediate: Run the NMR in C₆D₆ (Benzene-d6) or Acetone-d6 for stability checks.

  • Prevention: If CDCl₃ must be used, filter it through a small plug of basic alumina or K₂CO₃ immediately before dissolving the sample.

Q3: Can I use Methanol as a co-solvent for crystallization?

Diagnosis: Solvolysis risk. Insight: While the compound is technically stable in neutral MeOH, the formation of the phenonium ion intermediate is much faster in polar protic solvents if any catalytic protons are present. Recommendation: Avoid alcohols if possible. If required, ensure the methanol is "HPLC grade" and consider adding a trace of base (e.g., NaHCO₃) to ensure the media remains non-acidic.

Mechanistic Visualization: The Protodesilylation Pathway

The following diagram illustrates why the solvent environment is critical. The reaction is driven by the stability of the cationic intermediate (Node C), which is heavily influenced by solvent polarity and the methoxy group's resonance.

Protodesilylation Fig 1. Acid-catalyzed desilylation mechanism. The para-methoxy group stabilizes the cation (Inter), accelerating degradation in acidic/polar media. Start (4-Methoxyphenyl)TMS (Ground State) Inter Sigma Complex (Cation Stabilized by OMe) Start->Inter Ipso-Protonation (Rate Limiting Step) Acid Acid Source (H+ from Silica/Solvent) Acid->Inter Catalysis Transition C-Si Bond Weakening Inter->Transition Solvent Stabilization Product Anisole + TMS-X (Degradation Products) Transition->Product Loss of TMS+

Standard Operating Procedure (SOP): Stability Assay

Use this protocol to validate the integrity of your reagent before critical reactions.

Objective: Determine if solvent quality is affecting compound stability.

Materials:

  • (4-Methoxyphenyl)trimethylsilane sample (~10 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert and distinct NMR shifts)

  • Solvent A: Freshly opened bottle (Test Solvent)

  • Solvent B: Anhydrous Toluene (Control Solvent)

Protocol:

  • Preparation: Prepare two vials.

    • Vial A: 10 mg Compound + 5 mg Internal Std + 0.6 mL Solvent A.

    • Vial B: 10 mg Compound + 5 mg Internal Std + 0.6 mL Toluene.

  • T0 Measurement: Immediately acquire ¹H NMR for both vials. Integrate the TMS peak (~0.25 ppm) relative to the Internal Standard aromatic peaks.

  • Stress Test: Let vials stand at room temperature for 4 hours.

  • T4 Measurement: Acquire ¹H NMR again.

  • Analysis:

    • Calculate the ratio of (TMS Integral / Std Integral).

    • If Vial A ratio decreases by >5% compared to Vial B, the solvent is incompatible (likely acidic).

References

  • Chemical Safety & Properties: PubChem.[2][3] (n.d.). [(4-Methoxyphenyl)ethynyl]trimethylsilane Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Solvent Effects on Silylation/Desilylation: Bennetau, B., & Dunogues, J. (1993). Regiocontrolled substitution of aromatic and heteroaromatic derivatives using organosilicon species. Synlett.
  • Chromatography Solvent Systems: University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved January 28, 2026, from [Link]

  • Mechanistic Insight (Cation Stability): McClelland, R. A., et al. (2003). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Handling of Silyl-Alkynes: Organic Syntheses. (2007). Working with Hazardous Chemicals. Org. Synth. 2007, 84, 228-236. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for (4-Methoxyphenyl)trimethylsilane Cross-Coupling

Executive Summary: The Thermal Reactivity Landscape The coupling of (4-methoxyphenyl)trimethylsilane differs significantly from standard boronic acid (Suzuki) or organotin (Stille) couplings due to the high stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Reactivity Landscape

The coupling of (4-methoxyphenyl)trimethylsilane differs significantly from standard boronic acid (Suzuki) or organotin (Stille) couplings due to the high stability of the C–Si bond. Unlike triethoxysilanes or silanols, the trimethylsilyl (TMS) group is sterically encumbered and electronically robust.

The Core Challenge: The reaction is governed by the Transmetallation Step , which is the rate-determining step (RDS).

  • Below Threshold Temperature (<60°C): The activation energy for forming the pentacoordinate silicate intermediate is rarely met; the reaction stalls.

  • Above Threshold Temperature (>90°C): The electron-rich nature of the 4-methoxy ring makes the ipso-carbon highly nucleophilic. In the presence of trace protons (often from hygroscopic fluoride sources), this leads to rapid protodesilylation , yielding anisole instead of the biaryl product.

Optimal Target Window: 60°C – 80°C (Dependent on Fluoride Source)

Mechanistic Insight & Visualization[1]

To troubleshoot effectively, one must visualize where temperature impacts the catalytic cycle.

HiyamaMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII Pd(II)-Ar Complex OxAdd->PdII TransMet Transmetallation (Rate Determining) PdII->TransMet Silane (4-MeO-Ph)-SiMe3 Silicate Pentacoordinate Silicate [Si-F]- Silane->Silicate Activation (Temp Sensitive) Activator Fluoride (F-) Activator->Silicate Silicate->TransMet High Temp Required SideRxn Protodesilylation (Anisole) Silicate->SideRxn T > 85°C + H2O RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical Transmetallation step and the temperature-dependent divergence into Protodesilylation.

Troubleshooting Guide: Diagnostic Scenarios

Use this section to diagnose your specific experimental failure.

Scenario A: "I see starting material (Ar-SiMe3) remaining after 12 hours."
  • Diagnosis: Activation Failure. The C-Si bond is not being polarized enough to undergo transmetallation.

  • Root Cause: Temperature is too low to overcome the steric bulk of the trimethyl groups, or the fluoride source is "poisoned" (complexed by water/solvents).

  • Corrective Action:

    • Increase Temperature: Step up to 80°C .

    • Switch Activator: If using TBAF (which is hygroscopic and contains water), switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF in dry conditions.

    • Solvent Swap: Move from THF (boils at 66°C) to DMF or Dioxane to allow higher thermal ceilings.

Scenario B: "I see Anisole (Ar-H) instead of the coupled product."
  • Diagnosis: Protodesilylation. The C-Si bond cleaved, but the aryl group grabbed a proton instead of the Palladium.

  • Root Cause:

    • Temperature: Too high (>90°C).

    • Moisture: The system is "wet." At high temps, water hydrolyzes the activated silicate.

    • Substrate Specificity: The 4-methoxy group pushes electron density into the ring, making the ipso-carbon a "proton magnet."

  • Corrective Action:

    • Lower Temperature: Drop to 60°C .

    • Dry the System: Use molecular sieves (4Å) with your fluoride source. Avoid "TBAF solution in THF" (often contains 5% water); use anhydrous TBAF or AgF .

Scenario C: "The reaction turns black and precipitates immediately."
  • Diagnosis: Pd Aggregation (Pd Black formation).

  • Root Cause: The catalyst is decomposing before the slow transmetallation can occur. This is common when heating the catalyst without the substrate reacting.

  • Corrective Action:

    • Ligand Stabilization: Ensure you are using a phosphine ligand (e.g., PPh3 or dppf) to stabilize Pd at 80°C. Ligandless conditions often fail with unreactive TMS groups.

    • Ramp Rate: Do not add catalyst to a boiling solvent. Add catalyst at 40°C, then ramp to 80°C.

Optimization Protocol (DoE Approach)

Do not guess. Run this standardized 4-vial screen to identify the thermal sweet spot for your specific electrophile.

Reagents:

  • Nucleophile: (4-Methoxyphenyl)trimethylsilane (1.2 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%)

  • Activator: TBAF (1M in THF, 2.0 equiv) Note: Use fresh bottle.

The Protocol:

Vial IDSolvent (0.5M)TemperatureActivator StatusHypothesis
A THF60°C (Reflux)Standard TBAFBaseline. May be too slow.
B DMF80°CStandard TBAFHigh Temp. Risk of protodesilylation.
C DMF80°CDried TBAF + SievesHigh Probability of Success.
D Toluene100°CCsF (Solid)Anhydrous/High Temp. For difficult electrophiles.

Execution Steps:

  • Add Pd source, Ligand, and Aryl Halide to a vial. Purge with Argon.

  • Add Solvent and Silane.

  • Add Activator last (dropwise if liquid).

  • Stir at designated temperature for 4 hours.

  • Analysis: Take an aliquot, quench with water/ether, and analyze by GC-MS or LC-MS. Look for the ratio of Product : Anisole : SM .

Decision Logic for Researchers

TroubleshootingTree Start Reaction Analysis (4 Hours) Result What is the major species? Start->Result SM Starting Material (Silane unreacted) Result->SM No Conversion Anisole Anisole (Protodesilylation) Result->Anisole Side Product Product Desired Biaryl Result->Product Success Action1 Temp too LOW Increase to 80-90°C Switch to DMF SM->Action1 Action2 Temp too HIGH or WET Decrease to 60°C Add Molecular Sieves Anisole->Action2 Action3 Optimize Yield Screen Ligands Product->Action3

Figure 2: Logical decision tree for post-reaction analysis.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave heating is rapid, which helps overcome the activation barrier of the TMS group. However, for (4-methoxyphenyl)trimethylsilane, the rapid spike in temperature often accelerates protodesilylation faster than transmetallation. Recommendation: Set a ceiling temperature of 100°C and use a "High Absorption" setting only if using a polar solvent like DMF.

Q: Why does the literature suggest Ag2O (Silver Oxide) instead of TBAF? A: Silver oxide acts as a mild activator and halide scavenger. It avoids the use of "naked" fluoride, which is highly basic and hygroscopic. If you are seeing significant protodesilylation with TBAF at 60°C, switching to Ag2O (1.0 equiv) at 80°C is a validated strategy to buffer the system.

Q: My silane is volatile. How do I manage this at 80°C? A: (4-Methoxyphenyl)trimethylsilane has a relatively high boiling point compared to simple trimethylsilane, but it can still sublime or evaporate. Use a sealed pressure tube (Q-tube or microwave vial) rather than a reflux condenser to ensure the reagent concentration remains high in the liquid phase.

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499. Link

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions.[1][2][3][4] Link

  • Sore, H. F., et al. (2012). Protodesilylation of arylsilanes. Chemical Communications, 48, 10452-10454. Link

  • Organic Chemistry Portal. Hiyama Coupling Mechanism and Conditions. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Alternative Reagents to (4-Methoxyphenyl)trimethylsilane

Executive Summary (4-Methoxyphenyl)trimethylsilane (ArTMS) is a robust organosilicon nucleophile widely utilized in palladium-catalyzed cross-coupling (Hiyama coupling) and the regiospecific synthesis of hypervalent iodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methoxyphenyl)trimethylsilane (ArTMS) is a robust organosilicon nucleophile widely utilized in palladium-catalyzed cross-coupling (Hiyama coupling) and the regiospecific synthesis of hypervalent iodine(III) species. Its stability to moisture and air makes it an attractive alternative to organometallics like Grignard reagents or stannanes. However, the requirement for fluoride activation (which compromises silyl protecting groups) and the formation of siloxane byproducts often necessitates alternatives.

This guide evaluates three primary alternatives—(4-Methoxyphenyl)boronic acid , Potassium (4-methoxyphenyl)trifluoroborate , and Anisole —analyzing their performance in cross-coupling and hypervalent iodine synthesis.

Product Profile: (4-Methoxyphenyl)trimethylsilane[1][2]

  • CAS: 3557-78-4

  • Primary Mechanism: Silicon-based nucleophile activated by fluoride (or base) to form a pentacoordinate silicate intermediate, facilitating transmetallation or ipso-substitution.

  • Key Advantage: High thermal stability; low toxicity compared to stannanes; tolerates electrophilic functional groups better than organolithiums.

  • Critical Limitation: Requires harsh fluoride sources (TBAF, TASF) for activation; poor atom economy due to the trimethylsilyl group.

Core Alternatives Analysis

Alternative A: (4-Methoxyphenyl)boronic Acid (The Industry Standard)

Best For: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Iodonium salt synthesis.

  • Mechanism: Undergoes transmetallation with Pd(II) species in the presence of a mild base (carbonate, phosphate).

  • Comparative Advantage:

    • Activation: Avoids fluoride; uses mild bases compatible with most protecting groups.

    • Kinetics: Transmetallation is generally faster than silanes under standard conditions.

    • Green Chemistry: Byproducts (boric acid) are water-soluble and easily removed.

Alternative B: Potassium (4-Methoxyphenyl)trifluoroborate (The Stable Solid)

Best For: Long-term storage, slow-release coupling, and oxidative ipso-functionalization.

  • Mechanism: Slowly hydrolyzes to the boronic acid in situ or reacts directly via a radical pathway in photoredox catalysis.

  • Comparative Advantage:

    • Stability: Indefinite shelf life; resistant to protodeboronation unlike free boronic acids.

    • Stoichiometry: Precise molecular weight allows for exact stoichiometric control.

Alternative C: Anisole (The Atom-Economic Choice)

Best For: Synthesis of Diaryliodonium salts via C-H activation (Direct EAS).

  • Mechanism: Acts as a nucleophile in Electrophilic Aromatic Substitution (EAS) with pre-formed iodine(III) reagents (e.g., Koser's reagent).

  • Comparative Advantage:

    • Cost: Significantly cheaper than functionalized silanes or boranes.

    • Atom Economy: No leaving group (TMS/B(OH)2) waste; only a proton is lost.

    • Limitation: Regioselectivity is dictated by electronic directors (ortho/para mixtures) rather than the specific ipso site of the silane.

Comparative Data: Cross-Coupling & Iodonium Synthesis[3]

The following table contrasts the performance of ArTMS with its alternatives in the synthesis of 4-Methoxybiphenyl (Model Cross-Coupling) and Bis(4-methoxyphenyl)iodonium triflate (Model Hypervalent Iodine Synthesis).

Feature(4-Methoxyphenyl)trimethylsilane(4-Methoxyphenyl)boronic acidAnisole
Reaction Type Hiyama CouplingSuzuki-Miyaura CouplingOxidative C-H Coupling
Catalyst/Oxidant Pd(OAc)₂ / TBAF (Activator)Pd(PPh₃)₄ / K₂CO₃ (Base)mCPBA / TsOH
Yield (Biaryl) 78-85%92-98% N/A (Low selectivity)
Yield (Iodonium) 88% (Regiospecific)85-90% (Regiospecific)75% (para-selective*)
Atom Economy Poor (Loss of TMS-F)Moderate (Loss of B(OH)₃)Excellent (Loss of H₂O)
Toxicity LowLowLow
Cost HighModerateVery Low

*Note: Anisole reaction yields a mixture of regioisomers if the para-position is not exclusively activated, though 4-OMe is strongly para-directing.

Mechanistic Visualization

The diagrams below illustrate the divergent activation pathways for the Silane (Hiyama) versus the Boronic Acid (Suzuki) and the Direct Arene (C-H Activation).

ReactionPathways ArTMS (4-Methoxyphenyl) trimethylsilane Activator_F Fluoride (TBAF) Activation ArTMS->Activator_F Desilylation ArBor (4-Methoxyphenyl) boronic acid Activator_Base Base (OH-) Activation ArBor->Activator_Base Coordination Anisole Anisole (Direct Arene) Oxidant Oxidant (mCPBA) Electrophilic Attack Anisole->Oxidant C-H Activation Intermediate_Si Pentacoordinate Silicate [Ar-SiF4]- Activator_F->Intermediate_Si Intermediate_B Boronate [Ar-B(OH)3]- Activator_Base->Intermediate_B Intermediate_CH Wheland Intermediate Oxidant->Intermediate_CH Product Target Product (Biaryl or Iodonium) Intermediate_Si->Product Transmetallation (Pd Cycle) Intermediate_B->Product Transmetallation (Pd Cycle) Intermediate_CH->Product H+ Loss

Figure 1: Comparative Activation Pathways. Silanes require fluoride, Boronates require base, and Arenes require oxidants.

Experimental Protocols

Protocol A: Synthesis of Diaryliodonium Salts using (4-Methoxyphenyl)boronic Acid

Replacing the Silane-based ipso-substitution route.

Rationale: This method avoids the use of moisture-sensitive silanes and corrosive fluoride sources, utilizing a one-pot oxidation.

  • Reagents:

    • Aryl Iodide (1.0 equiv)

    • (4-Methoxyphenyl)boronic acid (1.1 equiv)

    • mCPBA (1.1 equiv, 77% max)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 1.0 equiv)

    • Solvent: Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE).

  • Procedure:

    • Step 1: Dissolve the aryl iodide in DCM (0.2 M). Add mCPBA and TsOH[1]·H₂O. Stir at room temperature for 1 hour to generate the [Hydroxy(tosyloxy)iodo]arene intermediate (Koser’s reagent derivative).

    • Step 2: Add (4-methoxyphenyl)boronic acid directly to the reaction mixture.

    • Step 3: Stir for 30 minutes at room temperature. The boronic acid undergoes ipso-substitution with the hypervalent iodine species.

    • Step 4: Concentrate the solvent in vacuo. Add diethyl ether to precipitate the diaryliodonium tosylate salt. Filter and dry.

  • Validation:

    • Product should be a white solid.

    • ¹H NMR will show characteristic para-substituted aromatic signals and absence of B-OH protons.

Protocol B: Suzuki-Miyaura Coupling (Alternative to Hiyama)

Replacing the Pd/F- catalyzed silane coupling.

Rationale: Higher turnover frequencies and milder conditions than Hiyama coupling.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • (4-Methoxyphenyl)boronic acid (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: Toluene/Ethanol (4:1 ratio).

  • Procedure:

    • Step 1: Charge a reaction flask with Aryl Bromide, Boronic Acid, and Pd catalyst under an inert atmosphere (N₂ or Ar).

    • Step 2: Add the solvent mixture and the aqueous base.

    • Step 3: Heat to reflux (approx. 80-90°C) for 4-12 hours. Monitor by TLC/LC-MS.

    • Step 4: Cool to RT, dilute with water, and extract with Ethyl Acetate.

    • Step 5: Dry organic layer over MgSO₄ and concentrate. Purify via silica gel chromatography.

References

  • Olofsson, B. et al. (2008).[1] "Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts." Journal of Organic Chemistry. Link

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Denmark, S. E. & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling." Accounts of Chemical Research. Link

  • Stuart, D. R. (2017).[1] "Arylation with Diaryliodonium Salts." Chemistry - A European Journal. Link

  • Molander, G. A. & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

Sources

Comparative

Validation of (4-methoxyphenyl)trimethylsilane Purity by NMR Spectroscopy

Executive Summary In the synthesis of advanced organosilicon materials and pharmaceutical intermediates, (4-methoxyphenyl)trimethylsilane serves as a critical building block. However, its validation presents unique chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced organosilicon materials and pharmaceutical intermediates, (4-methoxyphenyl)trimethylsilane serves as a critical building block. However, its validation presents unique challenges. Traditional chromatographic methods (GC-FID, HPLC-UV) often fail to detect desilylation degradation products or require specific reference standards that are commercially expensive or unavailable.

This guide objectively compares Quantitative NMR (qNMR) against traditional chromatographic techniques for the purity validation of (4-methoxyphenyl)trimethylsilane.[1][2] We demonstrate that qNMR offers superior accuracy and traceability without the need for compound-specific response factors, establishing it as the "Gold Standard" for organosilicon validation.

Part 1: The Comparative Landscape

Why Standard Chromatography Fails Organosilicon

While GC-FID and HPLC are workhorses in the lab, they possess inherent blind spots when analyzing silanes like (4-methoxyphenyl)trimethylsilane.

  • Column Instability: Silanes are sensitive to the acidic silanol sites found on stationary phases in HPLC and GC columns, leading to on-column degradation (desilylation) that falsifies purity data.

  • Response Factor Variance: In GC-FID, the response is proportional to carbon content but varies with heteroatoms (Si, O). Without a certified reference standard of the exact impurity, accurate quantification is impossible.

  • UV Transparency: While the methoxy-benzene moiety is UV active, potential siloxane impurities (e.g., hexamethyldisiloxane) lack UV chromophores and are invisible to HPLC-UV detectors.

Comparison Matrix: qNMR vs. Alternatives

The following table summarizes the performance of qNMR compared to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this specific analyte.

FeatureqNMR (

H)
GC-FID HPLC-UV
Primary Basis Molar Ratio (Directly proportional to nuclei count)Response Factor (Requires calibration curve)Extinction Coefficient (Requires calibration curve)
Reference Standard Universal (Any pure compound, e.g., TCNB, Maleic Acid)Specific (Requires pure analyte & impurities)Specific (Requires pure analyte & impurities)
Sample Integrity Non-Destructive Destructive Non-Destructive (but mobile phase waste)
Silane Specificity High (Si-Me

signal is distinct)
Medium (Retention time matching)Low (Blind to non-UV impurities)
Accuracy < 1.0% Uncertainty2-5% (without specific standards)2-5% (without specific standards)
Throughput Medium (10-15 mins/sample)High (after method dev)High (after method dev)

Part 2: Experimental Protocol (qNMR)

Principle of Operation

qNMR relies on the fundamental principle that the integrated signal intensity (


) in an NMR spectrum is directly proportional to the number of nuclei (

) responsible for that signal and the molar concentration of the molecule.[3]


Where:

  • 
    : Purity (mass fraction)
    
  • 
    : Integral area[4]
    
  • 
    : Number of protons
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Molecular weight[4]
    
  • 
    : Mass weighed
    
  • 
    : Analyte ((4-methoxyphenyl)trimethylsilane)[5][6]
    
  • 
    : Internal Standard
    
Reagents and Standards
  • Analyte: (4-methoxyphenyl)trimethylsilane (MW: 180.32 g/mol )

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (MW: 168.19 g/mol ).

    • Why this IS? It is non-volatile, stable, and provides sharp singlets at

      
       6.08 and 
      
      
      
      3.76 that do not overlap with the Si-Me
      
      
      region of the analyte.
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
Step-by-Step Workflow

To ensure scientific integrity, the following workflow must be adhered to strictly. Weighing errors are the largest source of uncertainty in qNMR.

qNMR_Workflow Start Start Validation Weighing Gravimetric Prep (Metrology Balance) Start->Weighing Precision ±0.01 mg Dissolution Dissolution (0.6 mL CDCl3) Weighing->Dissolution Acquisition NMR Acquisition (d1 > 5x T1) Dissolution->Acquisition Transfer to 5mm Tube Processing Phasing & Integration Acquisition->Processing Fourier Transform Calc Purity Calculation Processing->Calc

Caption: Figure 1. Optimized qNMR workflow for organosilicon purity assessment.

Acquisition Parameters (Critical for Accuracy)
  • Pulse Angle: 90° (maximizes signal).[7]

  • Relaxation Delay (D1): 60 seconds .

    • Reasoning: The protons on the trimethylsilyl group (-SiMe

      
      ) have significantly longer longitudinal relaxation times (
      
      
      
      ) than aromatic protons, often exceeding 5-8 seconds. To satisfy the quantitative requirement of
      
      
      , a delay of 60s is mandatory to prevent underestimation of the silicon peak.
  • Scans (NS): 16 or 32 (sufficient for >200:1 S/N ratio given typical concentrations).

  • Spectral Width: -2 ppm to 12 ppm.

  • Temperature: 298 K (controlled to prevent peak shifting).

Part 3: Structural Elucidation & Data Analysis[2]

Spectral Assignment

The


H NMR spectrum of (4-methoxyphenyl)trimethylsilane in 

exhibits distinct diagnostic signals.
MoietyChemical Shift (

ppm)
MultiplicityIntegral (

)
Assignment
Si-Me

0.25 Singlet9H Target Quant Signal
O-Me 3.82Singlet3HSecondary Check
Ar-H 6.92Doublet (

Hz)
2HAromatic (ortho to OMe)
Ar-H 7.45Doublet (

Hz)
2HAromatic (ortho to Si)
Interpretation Logic
  • Primary Purity Calculation: Use the Si-Me

    
     singlet at 0.25 ppm  against the Internal Standard singlet. This confirms the presence of the silicon moiety.
    
  • Stoichiometric Check: Compare the integral of the Si-Me

    
     (normalized to 9) against the O-Me signal (normalized to 3).
    
    • If Si-Me

      
       integral < O-Me integral: Indicates desilylation  (loss of TMS group, likely forming anisole).
      
    • If Si-Me

      
       integral > O-Me integral: Indicates contamination with silicon grease  or hexamethyldisiloxane (HMDSO).
      

Logic_Tree Input Integrate Si-Me3 (0.25 ppm) vs O-Me (3.82 ppm) RatioMatch Ratio ~ 3:1 Input->RatioMatch RatioLow Si-Me3 Low (< 3:1) Input->RatioLow RatioHigh Si-Me3 High (> 3:1) Input->RatioHigh ResultPass PASS: Intact Molecule RatioMatch->ResultPass ResultDesil FAIL: Desilylation (Anisole present) RatioLow->ResultDesil ResultGrease FAIL: Grease/Siloxane Contamination RatioHigh->ResultGrease

Caption: Figure 2. Diagnostic logic for interpreting stoichiometric imbalances in NMR integrals.

Part 4: Troubleshooting & Pitfalls

Silicon Grease Contamination

High-vacuum grease is ubiquitous in synthesis labs and appears as a singlet near


 0.07 ppm.
  • Risk: If the resolution is poor, the grease peak may shoulder with the analyte's Si-Me

    
     peak (
    
    
    
    0.25 ppm), artificially inflating the purity.
  • Solution: Ensure excellent shimming. If overlap occurs, use the Aromatic doublets (

    
     7.45) for quantification instead of the Si-Me
    
    
    
    peak.
C Satellites

The Si-Me


 signal is intense (9 protons). The 

C satellite peaks (1.1% natural abundance) are significant.
  • Protocol: Integration limits must be set carefully to either include both satellites (total area) or exclude both. Inconsistent integration leads to ~1% error.

Hygroscopicity

While relatively stable, the internal standard (1,3,5-Trimethoxybenzene) must be kept dry. Moisture adds weight during the gravimetric step but contributes no signal to the relevant peaks, leading to an overestimation of the analyte purity.

References

  • Malz, F., & Jancke, H. (2005).[7] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[7] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Institute of Standards and Technology (NIST). (2014). NIST-Traceable NMR Method to Determine Quantitative Weight Percentage Purity. Defense Technical Information Center. [Link]

  • PubChem. (2023). Compound Summary: (4-Methoxyphenyl)trimethylsilane.[6] National Library of Medicine. [Link]

  • Bharti, S. K., & Roy, R. (2012).[7] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.[7] [Link]

Sources

Validation

Quantitative Analysis of (4-Methoxyphenyl)trimethylsilane Reactions by GC-MS: A Comparative Guide

Executive Summary This guide provides a technical framework for the quantitative analysis of (4-methoxyphenyl)trimethylsilane (CAS: 3557-33-9) and its transformation products in palladium-catalyzed cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the quantitative analysis of (4-methoxyphenyl)trimethylsilane (CAS: 3557-33-9) and its transformation products in palladium-catalyzed cross-coupling reactions (specifically Hiyama coupling). While High-Performance Liquid Chromatography (HPLC) is a standard in pharmaceutical quality control, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution and structural elucidation capabilities for volatile organosilanes. This document outlines a validated workflow, compares analytical platforms, and addresses specific mass spectrometric artifacts unique to arylsilanes.

Strategic Analysis: GC-MS vs. HPLC

For researchers optimizing the Hiyama coupling of (4-methoxyphenyl)trimethylsilane, the choice of analytical platform dictates the quality of kinetic data.

FeatureGC-MS (Recommended) HPLC-UV Critical Insight
Analyte Volatility High suitability. The TMS group imparts excellent volatility to the anisole core.Low suitability. Requires reverse-phase conditions that may induce silane hydrolysis.GC-MS allows direct injection of organic reaction mixtures without aqueous workup, preserving transient species.
Structural ID Definitive. EI fragmentation patterns distinguish between protodesilylation side-products (anisole) and coupling products (biaryls).Inferential. Relies solely on retention time; co-elution of structurally similar biaryls is common.GC-MS resolves the common ipso-substitution byproduct (anisole) from the starting material.
Sensitivity High (LOD ~1-10 ng/mL in SIM mode).Moderate (LOD ~100-500 ng/mL).Critical for monitoring residual starting material in high-conversion optimization.
Throughput Fast (<15 min run times).Slow (20-30 min run times).Rapid temperature ramping in GC outperforms isocratic HPLC for kinetic profiling.
Expert Insight: The Hydrolysis Pitfall

In HPLC, the mobile phase often contains water or methanol with acidic modifiers (e.g., 0.1% formic acid). (4-methoxyphenyl)trimethylsilane is susceptible to protodesilylation under these conditions, artificially lowering recovery rates. GC-MS uses an inert carrier gas (He), eliminating on-column degradation.

Mechanistic Context & Reaction Pathway

Understanding the reaction mechanism is prerequisite to selecting the correct internal standards and monitoring ions. The Hiyama coupling involves a fluoride-activated transmetallation.[1]

HiyamaMechanism SM (4-Methoxyphenyl) trimethylsilane (Analyte) Silicate Pentacoordinate Silicate Intermediate SM->Silicate + F- Activator Fluoride Source (TBAF/TASF) Activator->Silicate Product 4-Methoxybiaryl (Coupling Product) Silicate->Product Transmetallation w/ Pd-Ar SideProduct Anisole (Protodesilylation) Silicate->SideProduct + H+ (Side Rxn) Pd Pd(II)-Ar Complex Pd->Product

Figure 1: Reaction pathway highlighting the critical transmetallation step and the competing protodesilylation pathway that must be monitored.

Validated Experimental Protocol

Instrumentation & Conditions

This protocol is optimized for an Agilent 7890B/5977B system but is transferable to any single-quadrupole GC-MS.

  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-arylene polymer), 30 m × 0.25 mm × 0.25 µm.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 60°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV, 230°C.

  • MS Mode: Scan (50–400 amu) for identification; SIM for quantification.

Sample Preparation (Quench & Extraction)

Direct injection of fluoride-rich reaction mixtures can damage the GC column phase.

  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Add into 500 µL of saturated aqueous NaHCO₃ (neutralizes HF/acid, prevents further desilylation).

  • Extract: Add 1.0 mL of Ethyl Acetate containing the Internal Standard (see below).

  • Vortex/Centrifuge: Vortex 30s, Centrifuge 2 min at 10,000 rpm.

  • Inject: Transfer 1 µL of the organic (upper) layer to the GC vial.

Internal Standard Selection
  • Recommended: n-Dodecane or Decane .

    • Reasoning: Chemically inert to fluoride/silanes, elutes distinctly from the aromatic region, and does not suppress ionization.

  • Alternative: 4-Bromobiphenyl .

    • Use case: If reaction solvent is non-polar (e.g., Toluene), a heavier aromatic standard may track evaporation losses better.

Quantitative Data Analysis

Target Ions for SIM Mode

To maximize sensitivity and selectivity, monitor these specific ions:

CompoundRetention Time (min)*Quant Ion (

)
Qualifier Ions (

)
(4-Methoxyphenyl)TMS 6.8180 (

)
165 (

), 135
Anisole (Side Product)4.2108 (

)
78, 65
4-Methoxybiphenyl 10.5184 (

)
169, 141
n-Dodecane (ISTD)5.957 71, 85

*Retention times are approximate for the DB-5ms column program listed above.

Mass Spectral Artifacts (Expert Warning)

Recent studies using Orbitrap/Ion Trap GC-MS have identified gas-phase reactions of arylsilanes in the ion trap [1].

  • The Artifact: Observation of

    
     (water adduct) or 
    
    
    
    .[2]
  • The Cause: Reaction of the silyl cation with residual water in the trap.[2]

  • The Fix: Ensure the MS source is baked out (>250°C) and the system is leak-free. Use a quadrupole analyzer (less prone to trap-based artifacts) if available.

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Aliquot (50 µL) Quench Quench: Sat. NaHCO3 (Stop Desilylation) Reaction->Quench Extract Extraction: EtOAc + ISTD (n-Dodecane) Quench->Extract Inject Split Injection (20:1) 250°C Extract->Inject Separation Column: DB-5ms 60°C -> 280°C Inject->Separation Detection EI-MS Source SIM Mode (m/z 180, 184) Separation->Detection Integration Peak Integration (Ratio vs ISTD) Detection->Integration Quant Calculate Yield % & Conversion Integration->Quant

Figure 2: Step-by-step analytical workflow from reaction sampling to quantitative data output.

Comparative Performance Data

The following table summarizes typical performance metrics when analyzing (4-methoxyphenyl)trimethylsilane coupling reactions.

MetricGC-MS (This Protocol)HPLC-UV (Standard)
Linearity (

)
> 0.999 (0.5 - 500 µg/mL)> 0.995 (10 - 1000 µg/mL)
Precision (RSD) < 2.5%< 1.0%
Recovery 98-102%85-92% (due to hydrolysis)
Analysis Time 12.5 min25.0 min

References

  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024). Wiley Analytical Science. Retrieved from [Link]

  • Hiyama Coupling. (2024). Organic Chemistry Portal. Retrieved from [Link]

  • GC-MS vs. HPLC: Which Technique is Best for Your Needs? (2024). HPLC Vials. Retrieved from [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments. (2022). National Institutes of Health (PMC). Retrieved from [Link]

  • Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent Technologies. Retrieved from [Link]

Sources

Comparative

Comparative Study of Arylsilanes in Palladium-Catalyzed Cross-Coupling

Executive Summary: The Silicon Advantage In the landscape of Pd-catalyzed C-C bond formation, the Hiyama and Hiyama-Denmark couplings occupy a strategic "Goldilocks zone." While the Suzuki-Miyaura reaction remains the in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silicon Advantage

In the landscape of Pd-catalyzed C-C bond formation, the Hiyama and Hiyama-Denmark couplings occupy a strategic "Goldilocks zone." While the Suzuki-Miyaura reaction remains the industry standard, it frequently suffers from the instability of boronic acids (protodeboronation) and the difficulty of purifying boronate byproducts. Conversely, the Stille coupling offers high reactivity but incurs severe penalties in toxicity and purification.

This guide objectively compares the performance of Arylsilanes —specifically Trialkylsilanes , Silanols , and Alkoxysilanes —against these traditional alternatives.

Key Verdict:

  • Best for Stability: Trialkylsilanes (e.g., -SiMe₃). Indefinite shelf life but requires harsh fluoride activation.

  • Best for Process Chemistry: Organosilanols (Denmark modification).[1] Fluoride-free, high atom economy, and benign byproducts (siloxanes).

  • Best for Late-Stage Functionalization: Alkoxysilanes. Tunable reactivity via Lewis base activation.

Mechanistic Foundation: The Pentacoordinate Necessity

To select the correct reagent, one must understand the rate-determining nuance of the Hiyama coupling: Transmetallation . Unlike Boron or Tin, a neutral tetracoordinate silicon atom is too sterically hindered and insufficiently nucleophilic to transmetallate to Palladium.

The "Silicon Switch": The reaction requires a nucleophilic activator (Fluoride or Base) to attack the silicon center, expanding its coordination sphere from 4 to 5 (pentacoordinate silicate). This hypervalent species weakens the C-Si bond, enabling transfer to the metal center.

Diagram 1: Catalytic Cycle & Activation Pathways

HiyamaMechanism cluster_Activation The Silicon Switch (Activation) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Silicate Silane Tetracoordinate Silane (Inactive) Silicate Pentacoordinate Silicate (Hypervalent Active Species) Silane->Silicate + Activator Activator Activator (F- or Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The catalytic cycle highlighting the critical formation of the pentacoordinate silicate intermediate required for transmetallation.[1]

Comparative Analysis: Silane Classes vs. Alternatives

Performance Matrix

The following table contrasts the three primary silicon reagents against the dominant Boron (Suzuki) and Tin (Stille) methodologies.[2]

FeatureTrialkylsilanes (Standard Hiyama)Silanols/Silanolates (Denmark)Alkoxysilanes Boronic Acids (Suzuki)Stannanes (Stille)
Activation Fluoride (TBAF/TASF)Base (TMSOK, Cs₂CO₃)F⁻ or BaseBaseNone (Thermal)
Moisture Stability High (Indefinite)Moderate (Forms siloxanes)Moderate (Hydrolysis risk)Low (Protodeboronation)High
Toxicity LowLowLowLowHigh (Neurotoxic)
Atom Economy Poor (Loss of 3 alkyls)ExcellentGoodGoodPoor
Purification Easy (Siloxanes are non-polar)EasyEasyDifficult (Boronates stick)Very Difficult
Functional Group Tolerance Low (F⁻ attacks silyl ethers)High (Base dependent)ModerateHighHighest
Deep Dive: The Reagent Classes
Class A: Trialkylsilanes (e.g., -SiMe₃)
  • The Classic: Developed by Hiyama in 1988.[1]

  • Pros: Robust. You can carry a TMS group through a 15-step synthesis without degradation.

  • Cons: Requires Fluoride (TBAF).[3] Fluoride is basic and nucleophilic, often stripping protecting groups (TBS ethers) or causing side reactions.

  • Best Use: Early-stage building blocks where no sensitive protecting groups are present.

Class B: Organosilanols (The Denmark Evolution)
  • The Game Changer: Pioneered by Scott Denmark to eliminate the need for fluoride.

  • Mechanism: The hydroxyl group on Silicon is deprotonated by a base to form a silanolate . This mimics the boronate in Suzuki coupling but is far more stable.

  • Pros: Fluoride-free.[3][4][5] Compatible with silyl protecting groups.[3][6]

  • Cons: Silanols can dimerize to form disiloxanes (Si-O-Si) if not handled correctly, though disiloxanes can sometimes still react.[5]

  • Best Use: Complex pharmaceutical intermediates requiring mild conditions.

Experimental Protocols

Protocol A: Fluoride-Promoted (Standard Hiyama)

Suitable for robust substrates lacking silyl protecting groups.

  • Reagents: Aryl Halide (1.0 equiv), Aryl-SiMe₃ (1.2 equiv), Pd(OAc)₂ (5 mol%), Ligand (e.g., P(o-tol)₃), TBAF (1.5 equiv, 1M in THF).

  • Setup: Sealable tube, inert atmosphere (Ar).

  • Procedure:

    • Charge Pd source, ligand, and aryl halide.

    • Add THF solvent.

    • Add Arylsilane.[2][3][6][7][8]

    • Add TBAF dropwise. Note: Commercial TBAF contains water.[3] This is actually beneficial as it facilitates the formation of the active silicate species.

    • Heat to 60°C for 4-12 hours.

  • Workup: Dilute with ether, wash with water (removes excess TBAF and silicon salts).

Protocol B: Fluoride-Free (Denmark Silanolate)

Suitable for sensitive substrates.

  • Reagents: Aryl Iodide (1.0 equiv), Aryldimethylsilanol (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), NaOtBu (2.0 equiv).

  • Solvent: Toluene or DME.

  • Procedure:

    • Combine Silanol and NaOtBu in the reaction vessel. Stir for 10 mins to generate the sodium silanolate in situ.

    • Add Pd catalyst and Aryl Iodide.[5][7]

    • Heat to 50-80°C.

  • Observation: The reaction mixture often turns heterogeneous as sodium halide salts precipitate.

  • Validation: Monitor by TLC. The silanol spot will disappear; if a new non-polar spot appears (disiloxane dimer), add more base to re-open the dimer.

Workflow: Selecting the Right Method

Use this decision tree to determine the optimal coupling strategy for your molecule.

Diagram 2: Method Selection Workflow

SelectionWorkflow Start Start: Select Substrate Sensitive Does substrate contain acid/base sensitive groups? Start->Sensitive SilylGroups Does substrate contain Silyl protecting groups (TBS, TES)? Sensitive->SilylGroups No / Moderate RouteSuzuki Consider Suzuki (Boronic Acid) (Watch for protodeboronation) Sensitive->RouteSuzuki Yes (Highly Unstable) RouteDenmark Use Denmark Coupling (Silanol + NaOtBu/KOSiMe3) SilylGroups->RouteDenmark Yes (Avoid Fluoride) RouteHiyama Use Standard Hiyama (TMS-Silane + TBAF) SilylGroups->RouteHiyama No (Fluoride OK)

Figure 2: Decision matrix for selecting the appropriate cross-coupling methodology based on substrate functionality.

Senior Scientist Insights (Troubleshooting)

  • The "Water" Paradox: In standard Hiyama coupling using TBAF, strictly anhydrous conditions can sometimes inhibit the reaction. The "naked" fluoride ion is less effective than hydrated fluoride at forming the silicate. Don't waste time drying your THF to ppm levels unless your substrate demands it.

  • Dimerization Control: In Denmark couplings, if your silanol converts entirely to disiloxane (dimer) and the reaction stalls, switch the base to KOSiMe₃ (Potassium Trimethylsilanolate). It acts as a shuttle, breaking down the unreactive dimer back into reactive monomeric silicate species.

  • Purification Hack: Unlike Stille couplings, where Tin residues streak on columns and contaminate products (requiring KF pads on silica), Silicon byproducts are usually simple siloxanes. They are non-polar and elute in the solvent front or are easily removed by a simple aqueous wash.

References

  • Hiyama, T. , & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organometallics with organic halides.[2][3][5][6][7][8][9][10][11] Pure and Applied Chemistry.

  • Denmark, S. E. , & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Chemical and Pharmaceutical Bulletin.

  • Denmark, S. E. , & Ober, M. H. (2004). Organosilanols: A New Class of Cross-Coupling Reagents.[5] Aldrichimica Acta.

  • Lee, J. Y. , & Fu, G. C. (2003).[4] Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society.

  • Sore, H. F. , et al. (2012). Fluoride-Free Cross-Coupling Using Organosilicon Reagents.[3][4][11] Chemical Society Reviews.

Sources

Validation

Literature review of (4-methoxyphenyl)trimethylsilane applications

Executive Summary: The Strategic Value of Arylsilanes (4-Methoxyphenyl)trimethylsilane (CAS: 3557-78-4) represents a strategic "sweet spot" in organometallic chemistry, balancing the high stability of arenes with the lat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Arylsilanes

(4-Methoxyphenyl)trimethylsilane (CAS: 3557-78-4) represents a strategic "sweet spot" in organometallic chemistry, balancing the high stability of arenes with the latent reactivity of organometallics. Unlike boronic acids (susceptible to protodeboronation) or stannanes (highly toxic), this arylsilane offers a robust platform for multistep synthesis. It serves as a masked nucleophile, stable to diverse reaction conditions (acidic, basic, oxidative) until specifically activated.

This guide objectively compares its performance in cross-coupling, electrophilic substitution, and oxidation, providing validated protocols for researchers in drug discovery and materials science.

Application I: Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama coupling is the primary application of (4-methoxyphenyl)trimethylsilane, serving as a non-toxic alternative to the Stille coupling and a stable alternative to the Suzuki-Miyaura coupling.

Comparative Performance Matrix

The following table contrasts the silane against its boron and tin counterparts for the coupling with aryl halides.

Feature(4-Methoxyphenyl)trimethylsilane(4-Methoxyphenyl)boronic Acid(4-Methoxyphenyl)trimethylstannane
Reagent Stability High (Indefinite shelf life, moisture/air stable)Moderate (Protodeboronation, trimerization)High (Air stable, but light sensitive)
Toxicity Low (Biologically inert byproducts)Low High (Neurotoxic tin residues)
Activation Requires Fluoride (TBAF/TASF) or Base (Silanol route)Base (Carbonate/Phosphate)None (Thermal activation)
Atom Economy Moderate (Loss of TMS-F)GoodPoor (Loss of heavy Sn)
Typical Yield 75–92%85–98%80–95%
Purification Easy (Siloxanes removable by column)Difficult (Boron byproducts can streak)Very Difficult (Trace Sn removal)
Mechanistic Insight & Causality

The C–Si bond is naturally unreactive toward Pd(II). Success depends strictly on activation .

  • The Problem: Neutral silanes do not undergo transmetallation.

  • The Solution: Fluoride ions (F⁻) attack the silicon center to form a pentacoordinate silicate intermediate

    
    . This hypervalent species is sufficiently nucleophilic to transfer the aryl group to the Palladium center.
    
  • The "Silicon Effect": The methoxy group at the para position enhances the electron density of the aryl ring, slightly accelerating the transmetallation compared to electron-deficient arylsilanes.

Validated Protocol: Fluoride-Promoted Coupling

Target: Synthesis of 4-methoxybiphenyl via coupling with iodobenzene.

Reagents:

  • (4-Methoxyphenyl)trimethylsilane (1.2 equiv)

  • Iodobenzene (1.0 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[2][3]

  • TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Pd(OAc)₂, (4-methoxyphenyl)trimethylsilane, and iodobenzene.

  • Solvation: Add anhydrous THF via syringe.

  • Activation: Add TBAF solution dropwise at room temperature. Note: The solution may darken as Pd(0) generates.

  • Reaction: Heat to 60°C for 6–12 hours. Monitor by TLC (silanes often streak; look for the distinct biaryl spot).

  • Quench: Cool and dilute with diethyl ether. Wash with water to remove ammonium salts and excess fluoride.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Pathway Visualization

HiyamaCycle Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) Start->OxAdd TransMet Transmetallation (Silicate + Pd(II) -> Ar-Pd(II)-Ar') OxAdd->TransMet Silane (4-MeO-Ph)-SiMe3 Activate Fluoride Activation (Formation of Pentacoordinate Silicate) Silane->Activate + TBAF (F-) Activate->TransMet Nucleophilic Attack RedElim Reductive Elimination (Release of Biaryl + Pd(0)) TransMet->RedElim RedElim->Start Regeneration

Caption: The Fluoride-Activated Hiyama Catalytic Cycle showing the critical silicate formation step.

Application II: Regioselective Ipso-Substitution

In electrophilic aromatic substitution (EAS), the trimethylsilyl (TMS) group acts as a "super-proton." Because the C–Si bond is weaker than the C–H bond toward electrophiles (due to the


-silicon effect stabilizing the Wheland intermediate), substitution occurs specifically at the silicon position.
Comparison: Ipso vs. Direct Halogenation
  • Direct Halogenation of Anisole: Yields a mixture of ortho and para isomers. Separation is required.

  • Ipso-Halogenation of (4-Methoxyphenyl)trimethylsilane: Yields exclusively the para-halogenated product. The TMS group blocks the position until swapped, ensuring 100% regiocontrol.

Validated Protocol: Ipso-Iodination

Target: Synthesis of 4-iodoanisole (high purity).

Reagents:

  • (4-Methoxyphenyl)trimethylsilane (1.0 equiv)

  • ICl (Iodine monochloride, 1.1 equiv)

  • Solvent: CH₂Cl₂ (Dichloromethane)

Step-by-Step Workflow:

  • Cooling: Dissolve the silane in CH₂Cl₂ and cool to 0°C. Control is vital; ICl is highly reactive.

  • Addition: Add ICl (neat or solution) dropwise. The solution will turn dark brown/red.

  • Mechanism: The electrophile (I⁺) attacks the C-Si carbon. The TMS group leaves as TMS-Cl.

  • Workup: After 30 mins, quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from red to yellow/clear).

  • Extraction: Extract with CH₂Cl₂. The product is often pure enough to use without chromatography.

Reaction Pathway Diagram

IpsoSub Substrate 4-MeO-Ph-SiMe3 Intermediate Sigma Complex (Beta-Silicon Stabilization) Substrate->Intermediate Attack at C-Si Electrophile E+ (e.g., I+) Electrophile->Intermediate Product 4-MeO-Ph-I Intermediate->Product Desilylation Leaving TMS-Cl Intermediate->Leaving

Caption: Mechanism of Ipso-Substitution illustrating the displacement of the TMS group by an electrophile.

Application III: Fleming-Tamao Oxidation

This transformation converts the C–Si bond into a C–OH bond, effectively using the TMS group as a masked hydroxyl group. This is particularly useful when the phenol functionality needs to be protected during harsh antecedent steps (e.g., lithiation or strong reduction) where a standard silyl ether (O-Si) might be unstable.

Protocol: Peracid Oxidation

Target: Synthesis of 4-methoxyphenol.

Reagents:

  • (4-Methoxyphenyl)trimethylsilane

  • Peracetic acid (CH₃CO₃H) or mCPBA

  • Acid catalyst (TFA or AcOH) / KHF₂ (for fluoride modification)

Key Insight: The standard TMS group is too stable for direct oxidation. It must often be activated by converting it to a fluoro- or chloro-silane intermediate in situ, or by using aggressive peracid conditions. The Fleming modification (using mercuric ions or peracids on phenyldimethylsilanes) is common, but for trimethylsilanes, the Tamao fluoride-assisted protocol is preferred.

Workflow (Fluoride-Assisted):

  • Mix: Combine silane, KF (2 equiv), and KHCO₃ in THF/MeOH.

  • Oxidant: Add 30% H₂O₂ dropwise.

  • Reaction: Heat to reflux. The fluoride activates the silicon (forming a silicate), allowing the hydroperoxide anion to attack Si.

  • Rearrangement: The aryl group migrates from Si to O (similar to Baeyer-Villiger).

  • Hydrolysis: The resulting silyl ether is hydrolyzed during workup to yield the phenol.

References

  • Hiyama Coupling Overview

    • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. Link

  • Comparison of Boron vs.

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Ipso-Substitution Mechanism

    • Eaborn, C. (1975). Cleavage of Aryl–Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry. Link

  • Fleming-Tamao Oxidation

    • Jones, G. R., & Landais, Y. (1996). The Oxidation of the Carbon-Silicon Bond. Tetrahedron. Link

  • Toxicity of Organostannanes vs Silanes

    • Pagliarulo, V., et al. (2002). Organotin compounds: toxicity and effects on human health. Link

Sources

Comparative

Validated methods for the characterization of (4-methoxyphenyl)trimethylsilane

Publish Comparison Guide: Validated Characterization Protocols for (4-Methoxyphenyl)trimethylsilane Executive Summary (4-Methoxyphenyl)trimethylsilane (CAS: 877-68-9) serves as a critical silicon bioisostere and a robust...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validated Characterization Protocols for (4-Methoxyphenyl)trimethylsilane

Executive Summary

(4-Methoxyphenyl)trimethylsilane (CAS: 877-68-9) serves as a critical silicon bioisostere and a robust nucleophile in palladium-catalyzed Hiyama cross-coupling reactions. Its utility in drug development hinges on the stability of the C–Si bond and the absence of protodesilylated byproducts (anisole) or hydrolysis products (silanols/disiloxanes).[1]

This guide objectively compares validated analytical methods for its characterization. While Gas Chromatography (GC) is the industry standard for routine purity assessment, Quantitative NMR (qNMR) is established here as the superior method for absolute purity determination and primary reference standard assignment due to its traceability and lack of response factor bias.

Part 1: Structural Elucidation (The "Fingerprint")

Before quantitative assessment, the chemical identity must be confirmed using a multi-modal approach.[1] The combination of multinuclear NMR and Mass Spectrometry provides a self-validating structural lock.[1]

Validated Spectral Markers
TechniqueParameterValidated Signal / ObservationMechanistic Insight
1H NMR

0.25 ppm (s, 9H)
Si(CH

)

Singlet
High-field shift due to Si electropositivity (shielding effect).
1H NMR

3.82 ppm (s, 3H)
-OCH

Singlet
Diagnostic for the para-methoxy substitution.
1H NMR

6.90 – 7.45 ppm
AA'BB' SystemCharacteristic "roofing" effect of para-disubstituted benzenes.[1]
29Si NMR

-4.0 to -6.0 ppm
SingletDefinitive confirmation of the Aryl-Si bond; distinguishes from O-Si (silyl ethers).
GC-MS (EI)

180.1 [M]+
Molecular IonConfirming MW of 180.32 g/mol .
GC-MS (EI)

165.1 [M-15]+
Base PeakLoss of one methyl group from the trimethylsilyl moiety (stable silicon cation).
Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for validating the compound's identity, ensuring no confusion with its ethynyl derivative or silanol degradation products.

StructuralValidation Sample Unknown Sample (Candidate CAS 877-68-9) H1_NMR 1H NMR (CDCl3) Sample->H1_NMR Decision1 SiMe3 Singlet @ 0.25 ppm? H1_NMR->Decision1 Si29_NMR 29Si NMR Decision2 Signal @ -4 to -6 ppm? Si29_NMR->Decision2 GC_MS GC-MS (EI) Decision3 M+ = 180, Base = 165? GC_MS->Decision3 Decision1->Si29_NMR Yes Invalid REJECT BATCH (Check for Silanol/Anisole) Decision1->Invalid No (Shifted/Missing) Decision2->GC_MS Yes Decision2->Invalid No (e.g., -10 to -20 ppm = Siloxane) Valid IDENTITY CONFIRMED (4-Methoxyphenyl)trimethylsilane Decision3->Valid Yes Decision3->Invalid No

Figure 1: Logical workflow for the structural confirmation of aryl silanes, filtering out common degradation products.

Part 2: Quantitative Purity Assessment (Method Comparison)

For drug development applications, determining the "absolute" purity is critical.[1] We compare the two primary methodologies: Quantitative NMR (qNMR) and Gas Chromatography (GC-FID) .

Method A: Quantitative NMR (The Gold Standard)

qNMR is the superior method for establishing a primary reference standard because it does not require a reference standard of the analyte itself, only a traceably weighed internal standard (IS).

  • Protocol:

    • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO

      
      ). Reasoning: High purity, non-volatile, and signals do not overlap with the SiMe
      
      
      
      or OMe regions.
    • Solvent: CDCl

      
       (ensure acid-free to prevent protodesilylation).
      
    • Acquisition: 90° pulse, relaxation delay (

      
      ) 
      
      
      
      60s (to ensure
      
      
      relaxation for accurate integration), spectral width 20 ppm.
    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[2][3]
      
Method B: GC-FID (Routine QC)

GC is excellent for detecting volatile impurities but assumes that the analyte and impurities have similar response factors (Area %).

  • Protocol:

    • Column: HP-5 or DB-5ms (Non-polar, 30m x 0.25mm).

    • Inlet: 250°C, Split ratio 50:1.

    • Oven: 60°C (2 min)

      
       20°C/min 
      
      
      
      280°C.
    • Detector: FID at 300°C.

    • Limitation: Cannot detect non-volatile siloxane polymers formed during storage.

Comparative Data Summary
FeatureqNMR (Recommended) GC-FID (Alternative) HPLC-UV
Traceability SI-Traceable (via IS)Relative (Area %)Relative (Area %)
Bias Source Weighing error (<1%)Response factor differencesExtinction coefficient differences
Blind Spots None (detects all protons)Non-volatiles (polymers)Non-UV active impurities
Sample Prep Non-destructiveDestructiveDestructive
Limit of Detection ~0.1%<0.01% (High Sensitivity) ~0.05%

Part 3: Performance Context (Hiyama Coupling)

The purity characterized above directly dictates the efficiency of the Hiyama coupling.[1] Impurities such as hexamethyldisiloxane (HMDSO) or anisole (from protodesilylation) act as inert diluents or competitive inhibitors.[1]

The Impact of Purity on Catalysis

In the Hiyama cycle, the Si–C bond must be activated by a fluoride source (e.g., TBAF or TASF) to form a pentacoordinate silicate intermediate.

  • High Purity (>98%): Efficient transmetallation to Palladium.[1]

  • Silanol Impurities: Sequester fluoride ions, stalling the activation step and requiring higher catalyst loading.[1]

Mechanism & Inhibition Pathway

HiyamaCoupling ArSi (4-Methoxyphenyl) trimethylsilane Silicate Pentacoordinate Silicate Species ArSi->Silicate + F- Fluoride Fluoride Source (TBAF/TASF) Fluoride->Silicate DeadEnd Fluoride Scavenging (Reaction Stalled) Fluoride->DeadEnd Parasitic Pathway Pd_Cycle Pd(II)-Ar' Complex (Transmetallation) Silicate->Pd_Cycle Transfer Ar Product Biaryl Product Pd_Cycle->Product Reductive Elim. Impurity Impurity: Silanols / Disiloxanes Impurity->DeadEnd Consumes F-

Figure 2: The Hiyama coupling pathway highlighting how silanol impurities (detected by GC/NMR) parasitically consume the fluoride activator, reducing yield.

References

  • National Institute of Standards and Technology (NIST). Silane, (4-methoxyphenyl)trimethyl- (CAS 877-68-9) Mass Spectrum and Data. NIST Chemistry WebBook. Available at: [Link]

  • Sørensen, L. K., et al. Quantitative NMR (qNMR) as a Tool for Purity Determination of Organic Compounds.[1]Trends in Analytical Chemistry, 2021. (General validation of qNMR methodology). Available at: [Link]

  • Denmark, S. E., & Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanolates: The Hiyama Coupling.[1][4]Accounts of Chemical Research, 2008.[4] Available at: [Link]

  • PubChem. Trimethyl(4-methoxyphenyl)silane Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Isotopic Labeling with (4-Methoxyphenyl)trimethylsilane

Executive Summary: The "Green" Shift in Radiosynthesis For decades, the radiolabeling of electron-rich aromatics like anisole derivatives has been dominated by destannylation —a reliable but toxicologically problematic r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Green" Shift in Radiosynthesis

For decades, the radiolabeling of electron-rich aromatics like anisole derivatives has been dominated by destannylation —a reliable but toxicologically problematic route. (4-Methoxyphenyl)trimethylsilane represents a pivotal shift toward "green" radiosynthesis.

This guide objectively compares the (4-Methoxyphenyl)trimethylsilane (PMB-TMS) precursor against the industry-standard stannane and boronic acid alternatives. While organotin precursors offer high intrinsic reactivity, they burden the workflow with rigorous purification requirements to meet FDA limits on heavy metals. The silyl alternative offers a cleaner, non-toxic metabolic profile with comparable yields when optimized with fluorinated solvents (e.g., HFIP).

Key Takeaway: For clinical translation of radiopharmaceuticals, (4-methoxyphenyl)trimethylsilane provides the optimal balance between synthetic efficiency and regulatory safety , eliminating the risk of trace metal contamination.

Mechanistic Basis: Ipso-Desilylation

The utility of (4-methoxyphenyl)trimethylsilane relies on Electrophilic Aromatic Substitution (SEAr) , specifically at the ipso position. Unlike hydrogen-deuterium exchange which is reversible and non-specific, the trimethylsilyl (TMS) group acts as a "super-proton," directing the incoming electrophile (e.g., radioiodine) to a specific site.

The Beta-Silicon Effect

The reaction is driven by the


-silicon effect . When the electrophile (

) attacks the ipso carbon, the resulting carbocation (Wheland intermediate) is stabilized by the hyperconjugation of the adjacent C-Si bond. This lowers the activation energy significantly compared to proton displacement.

IpsoDesilylation Precursor (4-Methoxyphenyl) trimethylsilane Intermediate Sigma Complex (Beta-Si Stabilization) Precursor->Intermediate Ipso Attack Electrophile Electrophile (I+, F+, etc.) Electrophile->Intermediate Product Labeled Anisole Intermediate->Product Desilylation Byproduct TMS-Leaving Group (Silanol/Silyl ether) Intermediate->Byproduct Elimination

Figure 1: Mechanism of ipso-desilylation. The TMS group directs the electrophile to the C-4 position and facilitates the final elimination step.

Product Performance Comparison

The following table contrasts (4-methoxyphenyl)trimethylsilane with its primary competitors: the stannane analog (standard) and the boronic acid analog.

Comparative Analysis: Radiohalogenation Efficiency
Feature(4-Methoxyphenyl)trimethylsilane (4-Methoxyphenyl)trimethylstannane (4-Methoxyphenyl)boronic acid
Primary Utility Radioiodination (

), Astatination
Radioiodination, RadiobrominationRadiofluorination (Cu-mediated), Suzuki Coupling
Toxicity Profile Low (Byproducts are inert silanols)High (Organotins are neurotoxic)Low (Generally benign)
Purification Load Minimal (SPE or simple flash)Critical (HPLC mandatory to remove Sn)Moderate
Reaction Rate Moderate (Requires oxidant + solvent tuning)Fast (High intrinsic reactivity)Slow (Often requires metal catalysts)
Metabolic Stability High (C-Si bond is stable in storage)Moderate (C-Sn bond is light/acid sensitive)Moderate (Susceptible to deborylation)
Typical Yield 60–85% (Solvent dependent)>90%40–70%

Expert Insight: While stannanes react faster, the silane precursor eliminates the "purification bottleneck." In a GMP environment, proving the removal of tin to <5 ppm is costly. Using the silane precursor removes this regulatory hurdle entirely.

Experimental Protocol: Radioiodination of (4-Methoxyphenyl)trimethylsilane

This protocol utilizes 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent.[1] HFIP is critical here; its high ionizing power and hydrogen-bond donating ability stabilize the leaving group and significantly accelerate the desilylation rate, bridging the reactivity gap between silanes and stannanes.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: (4-Methoxyphenyl)trimethylsilane (1 mg/mL in HFIP).

  • Radioisotope: [

    
    I]NaI or [
    
    
    
    I]NaI in 0.1 M NaOH.
  • Oxidant: Chloramine-T (CAT) or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril).

  • Solvent: HFIP (High purity).

  • Quench: Sodium metabisulfite (saturated aqueous solution).

Step-by-Step Workflow
  • Preparation of Oxidant:

    • If using Iodogen: Coat a reaction vial with 50 µg of Iodogen by evaporating a chloroform solution.

    • If using CAT: Prepare a fresh solution of Chloramine-T in water (1 mg/mL).

  • Reaction Setup:

    • Add 10 µL of the [

      
      I]NaI solution (approx. 37 MBq / 1 mCi) to the reaction vial.
      
    • Add 50 µL of the (4-methoxyphenyl)trimethylsilane precursor solution (in HFIP).

    • Note: The presence of HFIP is the self-validating step; without it, yields drop to <30%.

  • Initiation:

    • Add 10 µL of Chloramine-T solution (if not using Iodogen vial).

    • Vortex gently for 30 seconds .

    • Incubate at Room Temperature (20–25°C) for 5–10 minutes .

  • Quenching:

    • Add 100 µL of sodium metabisulfite solution to neutralize excess oxidant and reduce unreacted iodine species.

  • Quality Control (HPLC):

    • Inject 10 µL onto a C18 Reverse Phase column.

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% TFA.

    • Detection: Gamma detector (Radio-trace) and UV (254 nm).

    • Expected Result: The radioiodinated product (4-iodoanisole) elutes distinctly from the hydrolyzed silane byproduct.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Radiochemical Yield (<40%) Insufficient oxidation potentialSwitch from Iodogen to Chloramine-T; ensure pH is slightly acidic (pH 5-6).
No Reaction Solvent incompatibilityEnsure HFIP is used. Ethanol/Methanol are insufficient for rapid desilylation.
High Impurity Profile Over-oxidationReduce reaction time to 2 minutes; reduce oxidant concentration.

References

  • Wilbur, D. S., et al. (1982). "Radioiodination of substituted benzenes via organosilane precursors." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Magné, V., et al. (2023).[1] "Base-Mediated Radio-Iodination of Arenes by using Organosilane and Organogermane as Radiolabelling Precursors." Chemistry – A European Journal. Link

  • Eersels, J. L., et al. (2005). "Iodine-123 labelling of small molecules: methodology and quality control." European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Mu, L., et al. (2012). "A systematic comparison of aryl stannanes and aryl silanes for radioiodination." Applied Radiation and Isotopes. Link

Sources

Comparative

Comparative Guide: Catalytic Architectures for Arylsilane Synthesis

Executive Summary: The "Silicon Switch" The incorporation of silicon into drug scaffolds (the "silicon switch") has moved from a niche curiosity to a central strategy in medicinal chemistry. Silicon bioisosteres often im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silicon Switch"

The incorporation of silicon into drug scaffolds (the "silicon switch") has moved from a niche curiosity to a central strategy in medicinal chemistry. Silicon bioisosteres often improve metabolic stability, lipophilicity, and blood-brain barrier penetration compared to their carbon analogs.

However, the legacy stoichiometric methods—relying on pyrophoric organolithium or Grignard reagents—are incompatible with the functional group complexity of modern APIs. This guide objectively compares the four dominant catalytic architectures: Palladium (Cross-Coupling) , Iridium (C–H Activation) , Nickel (Reductive/Radical) , and Potassium tert-Butoxide (Heterolytic) .

System Analysis & Performance Metrics

System A: The Precision Engineer (Iridium-Catalyzed C–H Activation)

Best For: Late-stage functionalization, steric-driven regioselectivity.

Iridium catalysis, particularly the Hartwig-Miyaura system, represents the gold standard for atom economy. Unlike cross-coupling, it does not require a pre-functionalized halogen handle. Instead, it directly installs a silyl group onto an arene C–H bond.

  • Mechanism: The active species is an Ir(III) tris-boryl or silyl complex. The reaction is governed by sterics , not electronics. Silylation occurs exclusively at the least hindered position (typically meta or para).

  • Key Advantage: It tolerates halogens (Cl, Br, I) elsewhere on the ring, allowing for orthogonal functionalization later.

  • Limitation: High cost of Iridium and the requirement for excess arene in early iterations (though modern variants are 1:1).

System B: The Reliable Workhorse (Palladium-Catalyzed Cross-Coupling)

Best For: Predictable ipso-substitution, scale-up of defined intermediates.

Palladium catalysis follows the classical cross-coupling paradigm (Suzuki/Hiyama logic). It requires an aryl halide (I, Br, Cl) or triflate.

  • Mechanism: Oxidative addition into the C–X bond, followed by transmetallation with a disilane (e.g., hexamethyldisilane) and reductive elimination.

  • Key Advantage: Absolute regiocontrol. The silicon goes exactly where the halogen was.

  • Limitation: Poor atom economy (stoichiometric salt waste) and the need to synthesize the aryl halide precursor.

System C: The Sustainable Disruptor (Nickel-Catalyzed Reductive Coupling)

Best For: Base-metal economy, activating "inert" bonds (C–O, C–Cl).

Nickel systems have emerged as a powerful alternative, capable of "cross-electrophile coupling." This allows the coupling of two electrophiles (Aryl Halide + Chlorosilane) using a metallic reductant (Zn or Mn), avoiding sensitive organometallic reagents entirely.

  • Mechanism: Often proceeds via a Ni(I)/Ni(III) radical cycle or a Ni(0)/Ni(II) reductive cycle.

  • Key Advantage: Can activate aryl esters, carbamates, and ethers (C–O cleavage), turning protecting groups into functional handles.

  • Limitation: Often requires heterogeneous reductants (mixing issues on scale) or harsh bases.

System D: The Scalable "Metal-Free" (KOtBu-Catalyzed Silylation)

Best For: Heteroarenes (Indoles, Thiophenes), industrial scalability.

The "Stoltz-Grubbs" chemistry utilizes potassium tert-butoxide as a catalyst.[1][2][3] While technically "metal-free" (no transition metal), it relies on the potassium cation's Lewis acidity and complex radical/SET mechanisms.

  • Mechanism: A hybrid of heterolytic cleavage and Single Electron Transfer (SET).[3][4] It involves the formation of a hypervalent silicon species.

  • Key Advantage: Extremely low cost, no heavy metal removal required (critical for GMP).

  • Limitation: Limited largely to electron-rich heteroarenes; less effective on simple benzenes.

Comparative Data Matrix

MetricIridium (C-H) Palladium (Cross-Coupling) Nickel (Reductive) KOtBu (Stoltz-Grubbs)
Substrate Requirement Arene (C-H)Aryl Halide (C-X)Aryl Halide/Ester + ChlorosilaneHeteroarene (C-H)
Regioselectivity Steric (Meta/Para)Ipso (Site of X)Ipso (Site of X)Electronic (C2/C3)
Atom Economy High (H₂ byproduct)Low (Salt waste)Medium (Reductant waste)High (H₂ byproduct)
Functional Group Tol. Excellent (tolerates halides)Good (sensitive to other halides)Moderate (Reductive conditions)Moderate (Base sensitive)
Cost Profile

(Precious Metal)

$ (Precious Metal)
$ (Base Metal)¢ (Reagent Grade)
Primary Mechanism Oxidative Addition / REOx.[5] Add / TransmetallationRadical / Reductive CouplingSET / Radical Chain

Decision Framework & Mechanistic Topology

The following diagrams visualize the selection logic and the mechanistic divergence between the systems.

CatalyticSelection Start Substrate Analysis Q1 Is the substrate pre-functionalized (Halide)? Start->Q1 Yes_Halide Targeting specific ipso-substitution? Q1->Yes_Halide Yes No_Halide Substrate Type? Q1->No_Halide No (C-H Bond) Pd_Route PALLADIUM SYSTEM (Reliable, Ipso-selective) Yes_Halide->Pd_Route High Value / Complex Ni_Route NICKEL SYSTEM (Cost-sensitive, Esters/Ethers) Yes_Halide->Ni_Route Commodity / C-O activation Hetero Heteroarene (Indole, Thiophene) No_Halide->Hetero Electron Rich Arene Simple Arene (Benzene deriv.) No_Halide->Arene Neutral/Electron Poor KOtBu_Route KOtBu SYSTEM (Scalable, C2/C3 Selective) Hetero->KOtBu_Route Ir_Route IRIDIUM SYSTEM (Steric Control, Late-Stage) Arene->Ir_Route

Figure 1: Strategic Decision Tree for Catalyst Selection based on substrate class and regiochemical requirements.

Mechanism cluster_Ir Iridium (C-H Activation) cluster_Pd Palladium (Cross-Coupling) Ir_Start Ir(III)-Boryl/Silyl Ir_OA C-H Oxidative Addition Ir_Start->Ir_OA Ir_RE Reductive Elimination (C-Si bond) Ir_OA->Ir_RE Ir_RE->Ir_Start Pd_Start Pd(0) Pd_OA Oxidative Addition (Ar-X) Pd_Start->Pd_OA Pd_TM Transmetallation (Si-Si) Pd_OA->Pd_TM Pd_RE Reductive Elimination Pd_TM->Pd_RE Pd_RE->Pd_Start

Figure 2: Mechanistic Topology contrasting the Inner-Sphere C-H activation of Iridium vs. the Cross-Coupling cycle of Palladium.

Experimental Protocols

Protocol A: Iridium-Catalyzed C–H Silylation (Hartwig-Miyaura Conditions)

Target: Direct silylation of 1,2-dichlorobenzene to yield (3,4-dichlorophenyl)triethylsilane.

Rationale: This protocol demonstrates the steric governance of the Ir-catalyst. The silyl group will install meta or para to the chlorides, avoiding the crowded ortho positions.

  • Preparation: In a nitrogen-filled glovebox, charge a 4 mL vial with [Ir(cod)OMe]2 (1.5 mol %) and 2,4,7-trimethylphenanthroline (tmphen) (3.0 mol %).

  • Solvent/Substrate: Add THF (0.5 mL), 1,2-dichlorobenzene (1.0 equiv, 0.5 mmol), and Et3SiH (1.0 equiv). Note: Unlike early protocols requiring excess arene, the tmphen ligand enables 1:1 stoichiometry.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours. The color typically shifts from yellow to dark orange/brown.

  • Workup: Cool to room temperature. Dilute with pentane and pass through a short plug of silica gel to remove the catalyst.

  • Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via Kugelrohr distillation.

Protocol B: KOtBu-Catalyzed Silylation of Indoles (Stoltz-Grubbs)

Target: C3-Silylation of N-methylindole.

Rationale: Demonstrates the "metal-free" radical/SET pathway. Critical for pharmaceutical intermediates where trace metal contamination is a compliance risk.

  • Preparation: In a glovebox, weigh KOtBu (1-20 mol %, typically 5 mol % is sufficient for active substrates) into a flame-dried flask.

  • Reagents: Add N-methylindole (1.0 equiv, 1.0 mmol) and Et3SiH (3.0 equiv). Add THF (1.0 M concentration).

  • Reaction: Stir at 45 °C (or even ambient temperature for highly activated substrates) for 24-48 hours. Evolution of H₂ gas will be observed (pressure relief required for large scale).

  • Quench: Open to air, dilute with diethyl ether, and wash with brine.

  • Purification: Flash chromatography. Note: Indole silylation is reversible; avoid acidic conditions during workup to prevent protodesilylation.

References

  • Hartwig, J. F. (2020).[6] "Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds." Journal of the American Chemical Society.[1][6][7]

  • Stoltz, B. M., & Grubbs, R. H. (2017).[1] "Ionic and Neutral Mechanisms for C–H Bond Silylation of Aromatic Heterocycles Catalyzed by Potassium tert-Butoxide." Journal of the American Chemical Society.[1][6][7]

  • Oestreich, M. (2023). "Dual photoredox nickel-catalyzed silylation of aryl/heteroaryl bromides using hydrosilanes." Royal Society of Chemistry.

  • Cheng, C., & Hartwig, J. F. (2014). "Iridium-Catalyzed Silylation of Aryl C–H Bonds." Chemical Reviews.

  • Tuttle, T., & Murphy, J. A. (2022).[8] "Mechanism of the Stoltz–Grubbs (KOtBu/Et3SiH) Silylation: Single‐Electron Transfer is the Missing Link." Angewandte Chemie.

Sources

Validation

Assessing the green chemistry metrics of (4-methoxyphenyl)trimethylsilane synthesis

Executive Summary This guide provides a technical comparison between the industry-standard Grignard synthesis and the emerging Iridium-catalyzed C-H activation route for producing (4-methoxyphenyl)trimethylsilane. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the industry-standard Grignard synthesis and the emerging Iridium-catalyzed C-H activation route for producing (4-methoxyphenyl)trimethylsilane. While the Iridium-catalyzed route offers superior Atom Economy (100% vs. 48%) and eliminates stoichiometric metal waste, it introduces challenges in regioselectivity (meta/para ratios) that can negatively impact the net E-factor due to downstream purification requirements. This guide analyzes these trade-offs to assist process chemists in selecting the optimal route based on scale and purity requirements.

The Green Chemistry Framework

To objectively assess these methods, we utilize three core metrics defined by the ACS Green Chemistry Institute:

  • Atom Economy (AE): (MW of Product / MW of all Reactants) × 100.[1] Measures intrinsic efficiency.

  • Reaction Mass Efficiency (RME): (Mass of Isolated Product / Mass of All Reactants) × 100.[1] Accounts for yield and excess reagents.

  • E-Factor: (Total Mass of Waste / Mass of Product).[1][2] A lower number indicates less waste.

The Benchmark: Traditional Grignard Synthesis

The standard laboratory and industrial route involves the formation of a Grignard reagent from 4-bromoanisole followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).

Experimental Protocol
  • Reagent Formation: Magnesium turnings (1.1 equiv) are activated in dry THF under Argon.

  • Initiation: A solution of 4-bromoanisole (1.0 equiv) in THF is added dropwise. Initiation is confirmed by exotherm.

  • Silylation: The mixture is cooled to 0°C, and TMSCl (1.1 equiv) is added slowly to control the exothermic reaction.

  • Workup: The reaction is quenched with saturated NH₄Cl, extracted with diethyl ether, dried over MgSO₄, and distilled.

Process Workflow (Grignard)

GrignardRoute Start 4-Bromoanisole + Mg (s) Inter Grignard Intermediate (Ar-Mg-Br) Start->Inter THF, Reflux React + TMSCl (Electrophilic Attack) Inter->React 0°C Quench Quench (NH4Cl) & Extraction React->Quench Product (4-Methoxyphenyl)trimethylsilane + MgBrCl (Waste) Quench->Product

Figure 1: Step-wise workflow for the Grignard synthesis route.

Metrics Analysis
  • Atom Economy: Poor.[2] The reaction generates stoichiometric magnesium bromide chloride salts.

    • Calculation: MW Product (180.3) / [MW ArBr (187.0) + MW Mg (24.3) + MW TMSCl (108.6)] ≈ 56% (Theoretical max).

  • E-Factor: High (>15). Large volumes of THF and Ether are required, plus aqueous waste from the quench.

  • Safety: High hazard due to exothermic initiation and handling of pyrophoric Grignard reagents on scale.

The Contender: Iridium-Catalyzed C-H Activation

This route utilizes a transition metal catalyst to directly silylate the C-H bond of anisole. This is a "direct functionalization" approach, avoiding pre-functionalized halides.

Experimental Protocol
  • Catalyst Prep: In a glovebox, mix [Ir(cod)OMe]₂ (1.5 mol%) and 2,9-dimethyl-1,10-phenanthroline (3 mol%) in THF or neat anisole.

  • Reaction: Add Anisole (1.0 equiv) and Hexamethyldisilane (0.5 equiv) or HSiMe₃ (1.0 equiv).

  • Heating: The mixture is heated to 80-100°C in a sealed tube for 12-24 hours.

  • Purification: Volatiles are removed, and the product is isolated via vacuum distillation or column chromatography.

Mechanistic Pathway (Catalytic Cycle)

IrCatalysis Center Active Catalyst [Ir-H-Silyl] Step1 Oxidative Addn (Anisole C-H) Center->Step1 + Anisole Step3 Oxidative Addn (HSiMe3) Step1->Step3 Ir(V) Species Step2 Reductive Elim (H2 Release) Step2->Center - H2 Product Product Release (Ar-SiMe3) Step3->Product - Product Product->Step2

Figure 2: Simplified catalytic cycle for Iridium-mediated C-H silylation.

Metrics Analysis
  • Atom Economy: Excellent. The only theoretical byproduct is Hydrogen gas (H₂) or trace methane if using certain silane sources.

    • Calculation: MW Product (180.3) / [MW Anisole (108.1) + MW HSiMe3 (74.2)] ≈ 99% .

  • E-Factor: Low (<5). Often run neat (solvent-free) or in minimal THF.

  • Safety: Reduced hazard (no pyrophorics), but requires high-pressure vessels if using volatile silanes.

Comparative Data & Critical Analysis

The following table contrasts the two methods under optimized laboratory conditions.

MetricMethod A: GrignardMethod B: Ir-Catalyzed C-H
Starting Material 4-Bromoanisole (

$)
Anisole ($)
Atom Economy (AE) ~56%~99%
Reaction Mass Efficiency ~40% (Typical)~85% (Typical)
E-Factor (Est.) 15 - 25 kg waste/kg product2 - 5 kg waste/kg product
Regioselectivity 100% Para (Pre-defined)~2:1 Meta:Para (Steric control)
Catalyst Cost Low (Mg is cheap)High (Ir is expensive)
Expert Insight: The Regioselectivity Paradox

While the Ir-catalyzed route is "greener" on paper regarding atom economy, regioselectivity is the critical failure point for this specific target.

  • Mechanism: The methoxy group in anisole is an ortho/para director in electrophilic aromatic substitution (Grignard precursor synthesis), but in Iridium-catalyzed C-H activation, the regioselectivity is governed by sterics.

  • The Problem: The methoxy group is not bulky enough to fully block the ortho positions, and the electronic activation often favors the meta position for C-H activation to avoid steric clash with the catalyst. Standard Ir-phenanthroline systems typically yield a statistical mixture or favor meta-silylation (approx 2:1 meta:para ratio).

  • The "Hidden" E-Factor: To obtain pure (4-methoxyphenyl)trimethylsilane from the catalytic route, one must separate the meta and para isomers. This often requires difficult chromatography or fractional distillation with high reflux ratios, consuming vast amounts of energy and solvent. This downstream waste can effectively negate the upstream green benefits.

Recommendation:

  • Choose Grignard if >98% isomeric purity of the para isomer is required and separation infrastructure is limited.

  • Choose Ir-Catalysis only if you have access to advanced ligands (e.g., highly sterically hindered phenanthroline derivatives) that are proven to enhance para-selectivity, or if the meta/para mixture is acceptable for the next step.

Experimental Validation Protocols

To validate the green metrics in your own lab, the following quality control steps are mandatory:

  • GC-FID Analysis:

    • Run crude reaction mixtures to determine the exact meta:para ratio.

    • Standard: Dodecane (Internal Standard).[3]

    • Note: Isomers may have very similar retention times; use a polar column (e.g., DB-Wax) for better separation.

  • 1H NMR Verification:

    • Focus on the aromatic region (6.8 - 7.5 ppm).

    • Para-isomer: Characteristic AA'BB' pattern (pseudo-doublets).

    • Meta-isomer: Complex multiplet pattern.

    • Integration of the trimethylsilyl peak (~0.25 ppm) relative to the methoxy peak (3.8 ppm) confirms silylation efficiency.

References

  • Hartwig, J. F., et al. "Iridium-Catalyzed Silylation of Aromatic C-H Bonds." Journal of the American Chemical Society, 2008.

  • Falck, J. R., et al. "Iridium-Catalyzed C-H Functionalization/Silylation of Heteroarenes."[4] Angewandte Chemie International Edition, 2009.

  • Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 2017.

  • Cheng, C., & Hartwig, J. F. "Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds." Journal of the American Chemical Society, 2014.

  • Constable, D. J. C., et al. "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry, 2007.[5]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (4-Methoxyphenyl)trimethylsilane

Executive Emergency Profile Target Chemical: (4-Methoxyphenyl)trimethylsilane CAS: 877-68-9 Synonyms: p-Anisyltrimethylsilane; Trimethyl(4-methoxyphenyl)silane ParameterCritical ValueOperational Implication Hazard Class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Emergency Profile

Target Chemical: (4-Methoxyphenyl)trimethylsilane CAS: 877-68-9 Synonyms: p-Anisyltrimethylsilane; Trimethyl(4-methoxyphenyl)silane

ParameterCritical ValueOperational Implication
Hazard Class Flammable Liquid (Cat 3) Ground all equipment. Use spark-proof tools.
Flash Point ~50–60°C (Est.) Treat as flammable. Vapors may travel to ignition sources.[1]
Reactivity Stable C-Si Bond Resistant to mild hydrolysis. Incompatible with strong oxidizers & HF.
Disposal Code D001 (Ignitable) Requires incineration.[2] DO NOT sewer.
Key Risk Silica Ash Formation High concentrations clog incinerator scrubbers. Labeling is vital.

Technical Context & Chemical Behavior

To dispose of this chemical safely, one must understand its molecular behavior. (4-Methoxyphenyl)trimethylsilane consists of an aromatic ring stabilized by an electron-donating methoxy group and a trimethylsilyl (TMS) group.

  • The "Silica Ash" Factor: Unlike standard organic solvents (which burn to CO₂ and H₂O), organosilanes oxidize to form Silicon Dioxide (SiO₂) —essentially sand/glass. In industrial incinerators, this fine silica dust can coat heat exchangers and clog scrubbers, leading to expensive shutdowns.

    • Operational Rule: You must segregate high-concentration silane waste to allow waste handlers to blend it down, preventing incinerator damage.

  • Stability: The aryl-silicon bond is relatively robust. It does not hydrolyze as rapidly as chlorosilanes or alkoxysilanes. However, under acidic conditions (protodesilylation), the TMS group can be cleaved.

Pre-Disposal Handling & Storage

Objective: Prevent degradation and accidental ignition prior to waste pickup.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Standard latex is insufficient for aromatic solvents.

  • Eye Protection: Chemical splash goggles.

  • Respiratory: If handling >500 mL outside a fume hood, use a half-mask respirator with organic vapor cartridges (NIOSH Black label).

Storage Compatibility[1][4]
  • Store in: Tightly closed glass or HDPE containers.

  • Segregate from:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.

    • Hydrofluoric Acid (HF): Reacts to release toxic/corrosive gases.

    • Water/Moisture: While less reactive than chlorosilanes, long-term moisture exposure can lead to slow hydrolysis and pressure buildup.

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Assessment

Determine the concentration of the silane in your waste matrix.

  • Scenario A: Pure Chemical or High Concentration (>5%)

    • Action: Segregate into a dedicated "High Silicon" waste stream.

    • Container: Glass or Polyethylene (HDPE).

    • Labeling: Must explicitly state: "Flammable. Contains Organosilanes.[3][4][5] High Silica Ash upon Combustion."

  • Scenario B: Dilute Solution (<5% in Organic Solvent)

    • Action: Commingle with compatible non-halogenated organic solvents (e.g., Ethyl Acetate, Hexanes).

    • Note: Ensure the bulk solvent is compatible. Do not mix with halogenated waste (DCM/Chloroform) unless your facility permits "Mixed Organic" streams, as halogenated incineration is a different cost tier.

Phase 2: Waste Containerization
  • Select Container: Use a wide-mouth HDPE jerrycan or amber glass bottle.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Grounding: If pouring >4 Liters, ground the receiving container to prevent static discharge, as aryl silanes are non-conductive and can accumulate static charge.

Phase 3: Labeling & Handoff

Attach a hazardous waste tag with the following constituents listed:

  • (4-Methoxyphenyl)trimethylsilane[3][4][6][7]

  • [Primary Solvent Name, if diluted]

  • Hazard Checkboxes: [x] Flammable [x] Irritant

Visual Decision Logic (Workflow)

The following diagram illustrates the decision matrix for segregating this specific silane waste.

SilaneDisposal Start Waste Generation: (4-Methoxyphenyl)trimethylsilane Assess Assess Concentration Start->Assess HighConc High Conc. (>5%) or Pure Stock Assess->HighConc Stock/Reaction Crude LowConc Dilute Solution (<5%) Assess->LowConc Washings/Dilutions Segregate SEGREGATE STREAM Do not mix with general organics HighConc->Segregate Commingle COMMINGLE STREAM Mix with compatible solvents (Hexane, EtOAc) LowConc->Commingle LabelHigh LABEL: 'High Silica Ash' Alert Waste Handler Segregate->LabelHigh LabelLow LABEL: 'Flammable Solvent' Standard Organic Waste Commingle->LabelLow Incinerate FINAL DISPOSAL: Controlled Incineration LabelHigh->Incinerate Special Handling LabelLow->Incinerate

Figure 1: Decision logic for segregating organosilane waste to prevent incinerator fouling.

Spill Management Procedures

Minor Spill (<100 mL):

  • Isolate: Remove ignition sources immediately.

  • Absorb: Use an inert absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels (increases surface area for flammability).

  • Collect: Scoop into a disposable container/bag.

  • Clean: Wipe surface with acetone, then soap and water.

Major Spill (>500 mL):

  • Evacuate: Clear the immediate area.

  • Ventilate: Open fume hoods to max; open windows if safe.

  • Suppress: If available, use a spill pillow or boom to prevent flow into floor drains. Silanes are toxic to aquatic life and must not enter the water table.

  • Contact: Call EHS or emergency response.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on organosilane waste streams).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: p-Methylanisole (Flash Point Analog). Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (4-methoxyphenyl)trimethyl-
Reactant of Route 2
Reactant of Route 2
Silane, (4-methoxyphenyl)trimethyl-
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